Quarfloxacin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
15-fluoro-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQIDNWTQOYDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Purification of Quarfloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quarfloxacin (CX-3543) is a fluoroquinolone derivative with significant antineoplastic properties. Its complex molecular architecture, featuring a pentacyclic benzopyrido[3,2,1-kl]phenoxazine core and chiral side chains, presents a notable challenge in chemical synthesis and purification. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the preparation of key intermediates and their subsequent assembly. Furthermore, it outlines the purification strategies essential for obtaining this compound with high purity, a critical requirement for its therapeutic application.
Introduction
This compound is a novel anticancer agent that functions by disrupting the interaction between the nucleolin protein and G-quadruplex DNA structures within ribosomal DNA, leading to the inhibition of ribosome biogenesis and subsequent apoptosis in cancer cells. The intricate structure of this compound necessitates a multi-step synthetic route, involving the formation of a complex heterocyclic core and the stereoselective introduction of two distinct chiral pyrrolidine-containing side chains. This guide will delineate the key synthetic transformations and purification methodologies based on available scientific literature and patents.
Chemical Synthesis of the this compound Core and Side Chains
The synthesis of this compound can be conceptually divided into three main parts: the construction of the benzopyrido[3,2,1-kl]phenoxazine core, and the separate syntheses of the two chiral side chains, followed by their coupling to the core.
Synthesis of the Benzopyrido[3,2,1-kl]phenoxazine Core
The formation of the pentacyclic core of this compound is a critical and complex part of the synthesis. While specific details for this compound's core synthesis are proprietary, a general approach can be inferred from patents related to phenoxazine (B87303) compounds, such as the process described in patent US20060063761A1 for the preparation of benzothiazole (B30560) and phenoxazine compounds.
A plausible synthetic route would likely involve the initial formation of a substituted quinolone intermediate, which is a common strategy in the synthesis of fluoroquinolone antibiotics. This intermediate would then undergo a cyclization reaction to form the phenoxazine ring system.
Key Experimental Protocol (General Approach):
A typical synthesis might involve the reaction of a substituted 2-aminophenol (B121084) with a di-halo-aromatic compound containing an electron-withdrawing group to facilitate nucleophilic aromatic substitution. The resulting diaryl ether could then be cyclized to form the phenoxazine ring. Further functionalization of this core would be necessary to introduce the carboxylic acid group and the fluorine atom at the required positions for subsequent coupling with the side chains.
Synthesis of the Chiral Side Chains
2.2.1. Synthesis of (R)-3-(Pyrazin-2-yl)pyrrolidine
The synthesis of this chiral pyrrolidine (B122466) derivative is a crucial step. A potential synthetic strategy could involve the use of a chiral starting material, such as a derivative of proline, to establish the desired stereochemistry. The pyrazinyl moiety can be introduced via a nucleophilic substitution or a cross-coupling reaction.
2.2.2. Synthesis of (S)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)amine
This side chain can be synthesized starting from (S)-proline. The carboxylic acid of proline can be reduced to an alcohol, which can then be converted to a leaving group for subsequent displacement with an amino group precursor. The N-methylation can be achieved through reductive amination or by using a methylating agent.
Assembly of this compound and Final Purification
The final steps in the synthesis of this compound involve the coupling of the two chiral side chains to the functionalized benzopyrido[3,2,1-kl]phenoxazine core. These are typically nucleophilic aromatic substitution reactions where the amino groups of the pyrrolidine derivatives displace a halogen atom (e.g., fluorine or chlorine) on the core.
Key Experimental Protocol (General Coupling Reaction):
The reaction is generally carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at an elevated temperature. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to neutralize the hydrogen halide formed during the reaction.
Purification:
The purification of the final this compound product is critical to remove any unreacted starting materials, by-products, and stereoisomers. A multi-step purification process is typically employed:
-
Extraction: The crude reaction mixture is first subjected to an aqueous workup to remove inorganic salts and water-soluble impurities.
-
Chromatography: Column chromatography is a key step for separating the desired product from closely related impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used for the final purification of highly pure active pharmaceutical ingredients.
-
Crystallization: The purified this compound is then crystallized from a suitable solvent or a mixture of solvents to obtain a solid form with high purity and a defined crystalline structure.
Quantitative Data
Due to the proprietary nature of the drug development process, specific quantitative data such as reaction yields and purity levels for the synthesis of this compound are not publicly available. However, for analogous fluoroquinolone syntheses, yields for individual steps can range from moderate to high, with overall yields being a key consideration in process optimization. Purity requirements for the final active pharmaceutical ingredient are typically very high, often exceeding 99.5%.
| Parameter | Typical Range for Fluoroquinolone Synthesis |
| Individual Step Yield | 60-95% |
| Overall Yield | 10-30% |
| Final Purity (by HPLC) | > 99.5% |
Visualizing the Synthetic Workflow
The following diagrams illustrate the conceptual workflow for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Caption: General purification workflow for this compound.
Conclusion
The chemical synthesis of this compound is a complex undertaking that requires careful planning and execution of numerous synthetic steps, including the stereoselective synthesis of its chiral side chains and the construction of its unique pentacyclic core. The purification of the final compound is equally critical to ensure its suitability for pharmaceutical use. While the specific details of the industrial-scale synthesis are not fully in the public domain, this guide provides a comprehensive overview of the plausible synthetic strategies and purification methodologies based on the current understanding of fluoroquinolone and phenoxazine chemistry. Further research and process development will be essential for the efficient and scalable production of this promising anticancer agent.
Quarfloxacin's Untapped Potential: A Structural Exploration Beyond Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quarfloxacin (CX-3543), a molecule of significant interest in oncology, belongs to the well-established fluoroquinolone class of compounds. While its clinical development has primarily focused on its role as a G-quadruplex stabilizer for anticancer therapy, its structural heritage as a fluoroquinolone suggests a potential, yet largely unexplored, antibacterial activity. This technical guide delves into the structure-activity relationships (SAR) of this compound, bridging the gap between its known anticancer mechanisms and its putative antibacterial properties. Drawing upon the extensive knowledge of fluoroquinolone SAR, this document aims to provide a foundational understanding for researchers interested in exploring this compound and its derivatives as a potential source of new antibacterial agents.
The Fluoroquinolone Backbone: A Foundation for Antibacterial Activity
The antibacterial efficacy of fluoroquinolones is intrinsically linked to their chemical structure. The core scaffold, a 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety, is essential for their interaction with bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. The structure of this compound incorporates this fundamental pharmacophore, suggesting an inherent potential for antibacterial action.
The potency and spectrum of activity of fluoroquinolones are modulated by substitutions at various positions of the quinolone ring system. Understanding these general SAR principles is key to postulating the antibacterial potential of this compound and guiding the design of future analogues.
General Structure-Activity Relationships of Fluoroquinolones
The following table summarizes the well-established SAR for the fluoroquinolone class, providing a framework for understanding the potential contributions of this compound's structural features to its antibacterial activity.
| Position | Substituent | Influence on Antibacterial Activity |
| N-1 | Cyclopropyl | Broadens spectrum and increases potency against both Gram-positive and Gram-negative bacteria. |
| C-5 | Amino | Generally enhances overall antibacterial potency. |
| C-6 | Fluorine | Crucial for potent activity; increases cell penetration and gyrase inhibition. |
| C-7 | Piperazine/Pyrrolidine | Significantly impacts spectrum of activity, potency, and pharmacokinetic properties. Substitutions on this ring can enhance Gram-positive activity. |
| C-8 | Halogen (F, Cl) / Methoxy (B1213986) | A fluorine or chlorine at this position can improve oral absorption and enhance activity against anaerobic bacteria. A methoxy group can reduce phototoxicity. |
This compound's Structure: A Blend of Anticancer and Potential Antibacterial Features
This compound possesses a complex and unique chemical structure that distinguishes it from traditional antibacterial fluoroquinolones. Its design was optimized for G-quadruplex stabilization, a mechanism central to its anticancer effects. However, several of its structural motifs align with those known to confer potent antibacterial activity.
Key Structural Features of this compound:
-
Fluoroquinolone Core: The foundational scaffold for antibacterial activity is present.
-
C-6 Fluorine: This critical substituent for potent gyrase inhibition is a feature of this compound.
-
Complex C-7 and N-1 Substituents: These large and intricate groups were designed to interact with G-quadruplex DNA. Their impact on bacterial topoisomerase binding is unknown and represents a key area for future investigation. The bulky nature of these substituents may enhance activity against certain bacterial species or, conversely, hinder binding to the target enzymes.
Quantitative Data: A Glimpse into Antibacterial Potential
While comprehensive studies on the antibacterial SAR of this compound are not publicly available, a notable study has demonstrated its activity against Staphylococcus aureus. This provides a crucial piece of quantitative evidence for its antibacterial potential.
| Compound | Organism | IC50 (µM) |
| This compound | Staphylococcus aureus | >5 |
Note: This IC50 value was determined in a study focused on G4-ligand activity as a potential antibacterial mechanism, which is distinct from the typical fluoroquinolone mechanism of topoisomerase inhibition.
The lack of extensive minimum inhibitory concentration (MIC) data against a broad panel of bacterial pathogens, as well as IC50 values for DNA gyrase and topoisomerase IV inhibition, highlights a significant gap in the current understanding of this compound's antibacterial profile.
Experimental Protocols
To facilitate further research into the antibacterial properties of this compound and its analogues, this section outlines standard experimental protocols for key assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibacterial potency. The broth microdilution method is a standard procedure.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compound: The test compound (this compound or its analogue) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays directly measure the inhibitory effect of a compound on the target enzymes of fluoroquinolones.
1. DNA Gyrase Supercoiling Assay:
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and varying concentrations of the test compound in a suitable buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour) to allow for the supercoiling reaction to proceed.
-
Termination: The reaction is stopped by the addition of a stop solution containing a DNA intercalating dye and loading buffer.
-
Agarose (B213101) Gel Electrophoresis: The reaction products are separated on an agarose gel. Supercoiled and relaxed DNA migrate at different rates.
-
Visualization and Quantification: The DNA bands are visualized under UV light after staining with an intercalating agent (e.g., ethidium (B1194527) bromide). The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition. The IC50 value is the concentration of the compound that inhibits 50% of the supercoiling activity.
2. Topoisomerase IV Decatenation Assay:
This assay measures the ability of topoisomerase IV to separate interlinked DNA circles (catenanes).
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing catenated kinetoplast DNA (kDNA), topoisomerase IV, ATP, and varying concentrations of the test compound in a suitable buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Termination and Electrophoresis: The reaction is stopped, and the products are separated by agarose gel electrophoresis. Decatenated DNA minicircles migrate faster than the catenated network.
-
Visualization and Quantification: The amount of decatenated DNA is quantified to determine the IC50 value.
Visualizing the Path Forward: Signaling Pathways and Experimental Workflows
To conceptualize the research direction for exploring this compound's antibacterial potential, the following diagrams, generated using the DOT language, illustrate the established fluoroquinolone mechanism of action and a proposed experimental workflow.
Caption: Postulated mechanism of antibacterial action for this compound.
Caption: Proposed workflow for this compound antibacterial SAR studies.
Conclusion and Future Directions
This compound stands at an interesting crossroads of medicinal chemistry. While its journey in oncology is well-documented, its potential as an antibacterial agent remains a largely uncharted territory. The structural elements it shares with potent fluoroquinolone antibiotics, coupled with preliminary data showing activity against S. aureus, provide a compelling rationale for further investigation.
The path forward requires a systematic exploration of this compound's antibacterial SAR. The synthesis and screening of a focused library of analogues, with modifications at the C-7 and N-1 positions, will be crucial in elucidating the structural requirements for potent antibacterial activity. Quantitative analysis of their effects on bacterial growth (MICs) and their inhibition of DNA gyrase and topoisomerase IV (IC50s) will provide the necessary data to build a comprehensive SAR model.
By leveraging the extensive knowledge of fluoroquinolone chemistry and pharmacology, the scientific community has a unique opportunity to repurpose and optimize a fascinating molecular scaffold, potentially unlocking a new class of antibacterial agents from an unexpected source. This endeavor could not only expand our therapeutic arsenal (B13267) against resistant bacteria but also provide deeper insights into the molecular interactions that govern the dual activities of this remarkable compound.
Unveiling the Structural Elusiveness of Quarfloxacin: A Technical Guide
While the precise crystal structure of the G-quadruplex-targeting agent Quarfloxacin (CX-3543) remains elusive in the public domain, this technical guide provides a comprehensive overview of the analytical methodologies that would be employed for its structural elucidation. It also delves into the established mechanism of action of this compound and the broader fluoroquinolone class, offering a framework for understanding its therapeutic potential.
This document is intended for researchers, scientists, and drug development professionals, providing in-depth experimental protocols and conceptual diagrams to facilitate a deeper understanding of the structural analysis of complex small molecules like this compound.
Mechanism of Action: A Dual-Pronged Assault
This compound, a novel fluoroquinolone derivative, exhibits a distinct mechanism of action that sets it apart from many of its predecessors. While it retains the foundational activity of fluoroquinolones—the inhibition of bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV—its primary therapeutic potential in cancer is attributed to its ability to target G-quadruplexes.[1]
G-quadruplexes are four-stranded secondary structures that can form in guanine-rich nucleic acid sequences.[2] These structures are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene expression.[2] this compound is designed to selectively bind to and stabilize G-quadruplexes, particularly within the ribosomal DNA (rDNA).[3] This interaction disrupts the binding of the nucleolin protein to these structures, a process critical for ribosomal RNA (rRNA) biogenesis.[3][] The inhibition of ribosome synthesis ultimately leads to apoptosis in cancer cells, which are often characterized by upregulated rRNA production.[3][]
The dual mechanism involving both topoisomerase II and G-quadruplex interactions was a key aspect of the design strategy for this compound's precursor, QQ58.[1] This multifaceted approach highlights a sophisticated strategy in modern drug design, aiming to enhance efficacy and potentially circumvent resistance mechanisms.
Data Presentation: A Hypothetical Framework
As the specific crystallographic data for this compound is not publicly available, the following table presents a hypothetical data set for a fluoroquinolone derivative. This serves as an illustrative example of the quantitative data that would be generated from a successful crystal structure analysis.
| Crystallographic Parameter | Hypothetical Fluoroquinolone Derivative |
| Empirical Formula | C17H18FN3O3 |
| Formula Weight | 347.35 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | |
| a (Å) | 10.25 |
| b (Å) | 15.78 |
| c (Å) | 9.89 |
| α (°) | 90 |
| β (°) | 105.6 |
| γ (°) | 90 |
| Volume (Å3) | 1540.2 |
| Z | 4 |
| Calculated Density (g/cm3) | 1.50 |
| Absorption Coefficient (mm-1) | 0.12 |
| F(000) | 728 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8950 |
| Independent reflections | 3540 [R(int) = 0.045] |
| Goodness-of-fit on F2 | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 |
| R indices (all data) | R1 = 0.068, wR2 = 0.148 |
Experimental Protocols
The structural elucidation of a small molecule like this compound, particularly in complex with its biological targets, necessitates a multi-pronged approach, primarily relying on X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
I. Single Crystal X-ray Crystallography
This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5]
A. Crystallization
The primary and often most challenging step is to obtain a high-quality single crystal suitable for diffraction.[5]
-
Material Purification: this compound must be synthesized and purified to the highest possible degree to ensure crystal homogeneity.
-
Solvent Screening: A wide range of solvents and solvent mixtures are screened to identify conditions under which this compound has limited solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of this compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.
-
Vapor Diffusion (Hanging and Sitting Drop): A small drop of the this compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of vapor from the drop to the reservoir gradually increases the concentration of this compound in the drop, promoting crystallization.
-
Cooling Crystallization: A saturated solution of this compound is slowly cooled, as solubility often decreases with temperature, leading to crystal formation.
-
-
Co-crystallization with Target: To understand the binding mode, co-crystallization with its biological target (e.g., a G-quadruplex DNA sequence) is attempted.[6][7][8] This involves mixing the purified target and this compound before initiating crystallization trials.[7][8]
References
- 1. A first-in-class clinical G-quadruplex-targeting drug. The bench-to-bedside translation of the fluoroquinolone QQ58 to CX-5461 (Pidnarulex) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G-quadruplex DNA and ligand interaction in living cells using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. journals.iucr.org [journals.iucr.org]
Unveiling the Molecular Architecture of Quarfloxacin: A Technical Guide to Structure Elucidation and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation and spectroscopic analysis of Quarfloxacin (also known as Itarnafloxin or CX-3543), a potent fluoroquinolone derivative. By integrating data from various analytical techniques, a complete and unambiguous structural assignment can be achieved. This document outlines the key experimental protocols, presents data in a structured format, and visualizes the analytical workflow.
This compound: Structural and Chemical Identity
This compound is a complex heterocyclic molecule with the chemical formula C₃₅H₃₃FN₆O₃ and a molecular weight of 604.67 g/mol .[1][2] Its core structure is based on the fluoroquinolone scaffold, which is crucial for its biological activity. The systematic IUPAC name for this compound is 15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.0²,¹¹.0⁴,⁹.0¹⁷,²¹]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide.[3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₃₅H₃₃FN₆O₃[1] |
| Molecular Weight | 604.67 g/mol [1] |
| IUPAC Name | 15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.0²,¹¹.0⁴,⁹.0¹⁷,²¹]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide[3] |
| SMILES | CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O[3] |
| InChIKey | WOQIDNWTQOYDLF-CGAIIQECSA-N[1] |
| CAS Number | 865311-47-3[3] |
| Synonyms | Itarnafloxin, CX-3543[2][3] |
Spectroscopic Analysis Workflow
The structural elucidation of a complex molecule like this compound relies on a combination of spectroscopic techniques. Each method provides unique pieces of information that, when combined, lead to a definitive structural assignment. The general workflow for this process is outlined below.
Experimental Protocols and Data Interpretation
While specific experimental data for this compound is not publicly available, this section outlines the standard protocols and expected data for the key spectroscopic techniques used in the analysis of fluoroquinolones.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.
Experimental Protocol: A solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared at a known concentration. The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a double-beam spectrophotometer.
Table 2: Illustrative UV-Vis Spectroscopic Data for a Fluoroquinolone
| Parameter | Value | Interpretation |
| λmax 1 | ~280 nm | π → π* transition in the quinolone core |
| λmax 2 | ~330 nm | n → π* transition associated with the carbonyl group and extended conjugation |
| Molar Absorptivity (ε) | Concentration-dependent | Proportional to the probability of the electronic transition |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: The IR spectrum of a solid sample of this compound is typically recorded using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
Table 3: Illustrative IR Spectroscopic Data for a Fluoroquinolone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Broad | N-H stretching (amine and amide) |
| ~3050 | Weak | Aromatic C-H stretching |
| ~2950 | Medium | Aliphatic C-H stretching |
| ~1720 | Strong | C=O stretching (ketone) |
| ~1620 | Strong | C=O stretching (amide) |
| ~1600, ~1480 | Medium | Aromatic C=C stretching |
| ~1280 | Strong | C-N stretching |
| ~1100 | Strong | C-O-C stretching (ether linkage) |
| ~1050 | Strong | C-F stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and identifying structural motifs.
Experimental Protocol: A dilute solution of this compound is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. The mass spectrum is recorded, and fragmentation can be induced for MS/MS analysis.
Table 4: Illustrative High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value | Interpretation |
| Ionization Mode | ESI+ | Electrospray Ionization, Positive Mode |
| [M+H]⁺ (Calculated) | 605.2677 | C₃₅H₃₄FN₆O₃⁺ |
| [M+H]⁺ (Observed) | 605.xxxx | High-accuracy mass measurement confirms the elemental composition |
| Major Fragments | Varies | Provides clues to the connectivity of the different structural components |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used.
Experimental Protocol: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer.
Table 5: Illustrative ¹H NMR Spectroscopic Data for a Fluoroquinolone (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.5 - 9.0 | m | 3H | Pyrazine protons |
| 7.0 - 8.0 | m | 5H | Aromatic protons |
| 4.0 - 4.5 | m | 4H | -CH₂-N- protons |
| 3.0 - 3.8 | m | 10H | Aliphatic protons |
| 2.5 | s | 3H | -NCH₃ protons |
| 1.5 - 2.2 | m | 8H | Aliphatic protons |
Table 6: Illustrative ¹³C NMR Spectroscopic Data for a Fluoroquinolone (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (ketone) |
| ~165 | C=O (amide) |
| 140 - 160 | Aromatic carbons, C-F |
| 110 - 135 | Aromatic carbons |
| 40 - 60 | Aliphatic carbons (C-N) |
| 20 - 40 | Aliphatic carbons |
Key Spectroscopic Techniques for this compound Analysis
The interplay of various spectroscopic methods is crucial for the unambiguous structure elucidation of this compound. The following diagram illustrates the contribution of each technique.
Conclusion
The structural elucidation of this compound is a meticulous process that requires the synergistic application of multiple spectroscopic techniques. While specific spectral data for this compound is not widely published, the established methodologies for analyzing fluoroquinolone antibiotics provide a clear roadmap for its characterization. Through the careful acquisition and interpretation of UV-Vis, IR, MS, and a full suite of NMR data, the precise molecular architecture of this compound can be unequivocally confirmed, ensuring its identity, purity, and quality for research and drug development purposes.
References
The G-Quadruplex Binding Landscape of Quarfloxacin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quarfloxacin (CX-3543), a fluoroquinolone derivative, has been a subject of significant interest in oncology due to its pioneering role as a G-quadruplex (G4) interactive agent that entered human clinical trials[1]. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for G-quadruplex structures. It delves into the quantitative data available, details the experimental protocols used for its characterization, and visualizes its mechanism of action. While direct high-affinity binding to G-quadruplexes has been recently questioned, its cellular activity, particularly its ability to disrupt the nucleolin-rDNA G-quadruplex interaction, underscores a complex mode of action with significant implications for cancer therapeutics. This document aims to be a critical resource for researchers engaged in the study of G-quadruplex ligands and their therapeutic development.
Quantitative Analysis of G-Quadruplex Binding Affinity and Selectivity
Quantitative characterization of a ligand's binding affinity for its target and its selectivity over other potential binding sites are paramount in drug development. For this compound, the available data, supplemented with findings from its close analogue CX-5461, provides insights into its interaction with G-quadruplex structures.
This compound (CX-3543) Binding and Activity Data
Recent comprehensive biophysical analysis has characterized this compound as exhibiting weak affinity for a range of G-quadruplex structures in FRET-melting, G4-FID, and Surface Plasmon Resonance (SPR) assays[2]. While specific dissociation constants (Kd) from these direct binding assays are not prominently reported in the literature, its biological activity is well-documented through inhibition constants (Ki) and half-maximal inhibitory or effective concentrations (IC50/EC50).
| Parameter | G-Quadruplex Target | Value (µM) | Assay | Reference |
| Ki | Nucleolin/rDNA G-quadruplex complex disruption | 0.15 - 1.0 | Electrophoretic Mobility Shift Assay (EMSA) | [3] |
| IC50 | RNA Polymerase I Elongation Inhibition | 3.3 | Nuclear Run-on Assay | [3] |
| Average IC50 | Cell Viability (multiple tumor cell lines) | ~1.0 | Alamar Blue Assay | [3] |
| EC50 | Plasmodium falciparum | 0.1274 | Malaria SYBR Green I Assay (MSF) | [4] |
G-Quadruplex Stabilization and Selectivity Profile of Analogue CX-5461
CX-5461 is a close analogue of this compound that has also advanced to clinical trials. FRET-melting assays have been employed to determine its ability to stabilize various G-quadruplex structures, providing a measure of its binding selectivity. The change in melting temperature (ΔTm) upon ligand binding is a direct indicator of stabilization.
| G-Quadruplex Structure | ΔTm (°C) | G-Quadruplex Location | Reference |
| Human Telomeric | ~30 | Telomere ends | [5] |
| c-KIT1 | ~27 | Promoter of c-KIT oncogene | [5] |
| c-Myc | ~25 | Promoter of c-MYC oncogene | [5] |
| Duplex DNA | ~10 | Non-specific double-stranded DNA | [5] |
These data for CX-5461 demonstrate a preferential stabilization of G-quadruplex structures over duplex DNA, a desirable characteristic for a G4-targeting agent.
Calculated Binding Energies of Analogue CX-5461
Molecular dynamics simulations have provided theoretical insights into the binding energies of CX-5461 with various DNA structures. These calculations support the experimental findings of preferential G-quadruplex binding.
| DNA Structure | Calculated Binding Energy (kcal/mol) | Method | Reference |
| Human Telomeric G4 | -28.6 | MM/PBSA | [5][6] |
| c-KIT1 G4 | -23.9 | MM/PBSA | [5][6] |
| c-Myc G4 | -22.0 | MM/PBSA | [5][6] |
| Duplex DNA | -15.0 | MM/PBSA | [5][6] |
Experimental Protocols
The characterization of this compound and other G-quadruplex ligands relies on a suite of biophysical and cellular assays. This section details the methodologies for key experiments.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the thermal stability of G-quadruplex DNA in the presence and absence of a ligand. An increase in the melting temperature (Tm) upon ligand binding indicates stabilization.
Principle: A DNA oligonucleotide capable of forming a G-quadruplex is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its termini. In the folded G-quadruplex state, the donor and quencher are in close proximity, resulting in low fluorescence. As the temperature increases, the G-quadruplex unfolds, separating the donor and quencher, leading to an increase in fluorescence. The Tm is the temperature at which 50% of the DNA is unfolded.
Detailed Protocol:
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is synthesized with a 5'-fluorescent donor (e.g., 6-carboxyfluorescein, FAM) and a 3'-quencher (e.g., 6-carboxytetramethylrhodamine, TAMRA). The oligonucleotide is diluted to a final concentration of 0.2 µM in a buffer containing 10 mM lithium cacodylate (pH 7.2) and 10 mM KCl/90 mM LiCl.
-
Ligand Preparation: The test compound (e.g., this compound) is prepared as a stock solution in DMSO and diluted to the desired final concentration (typically 1 µM).
-
Assay Setup: In a 96-well or 384-well plate, the labeled oligonucleotide solution is mixed with either the ligand solution or a vehicle control (DMSO).
-
Melting Curve Analysis: The plate is placed in a real-time PCR instrument. The fluorescence intensity of the donor is monitored as the temperature is gradually increased from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) in increments of 1°C per minute.
-
Data Analysis: The melting temperature (Tm) is determined by taking the first derivative of the melting curve, where the peak of the derivative corresponds to the Tm. The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (with ligand) - Tm (without ligand).
Caption: FRET-melting assay workflow.
Surface Plasmon Resonance (SPR) Spectroscopy
SPR is a label-free technique that allows for the real-time monitoring of binding kinetics and affinity between a ligand and an immobilized target.
Principle: A G-quadruplex-forming DNA is immobilized on a sensor chip. A solution containing the ligand of interest (the analyte) is flowed over the chip surface. Binding of the analyte to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU). The rates of association (ka) and dissociation (kd) can be determined, and the equilibrium dissociation constant (Kd) is calculated as kd/ka.
Detailed Protocol:
-
Sensor Chip Preparation: A streptavidin-coated sensor chip (e.g., Biacore SA chip) is used. Biotinylated G-quadruplex DNA is diluted in a running buffer (e.g., HBS-EP+) to a concentration of ~50 nM and injected over the sensor surface for immobilization. A reference flow cell is prepared by immobilizing a non-G-quadruplex-forming DNA or left blank to subtract non-specific binding.
-
Analyte Preparation: this compound is serially diluted in the running buffer to a range of concentrations (e.g., 0.1 to 10 µM).
-
Binding Analysis: The analyte solutions are injected over the sensor and reference flow cells at a constant flow rate (e.g., 30 µL/min). The association phase is monitored during the injection, followed by a dissociation phase where only the running buffer is flowed over the chip.
-
Data Analysis: The sensorgrams (RU versus time) from the reference flow cell are subtracted from the active flow cell data. The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the affinity constant (Kd).
Caption: Surface Plasmon Resonance (SPR) workflow.
PCR Stop Assay
This assay assesses the ability of a ligand to stabilize a G-quadruplex structure within a DNA template and thereby impede the progression of a DNA polymerase.
Principle: A DNA template containing a G-quadruplex-forming sequence is used for a PCR reaction. In the presence of a G-quadruplex stabilizing ligand, the formation of the G4 structure is favored. This stable structure acts as a roadblock for the DNA polymerase, leading to a truncated PCR product or a reduction in the full-length product.
Detailed Protocol:
-
Template and Primer Design: A DNA template containing a known G-quadruplex forming sequence is designed. A forward primer and a reverse primer flanking this sequence are also designed. One of the primers is typically labeled with a fluorescent dye (e.g., FAM) for visualization.
-
Reaction Setup: A PCR reaction mixture is prepared containing the DNA template (e.g., 20 nM), primers (e.g., 200 nM each), dNTPs, Taq DNA polymerase, and PCR buffer.
-
Ligand Addition: Increasing concentrations of this compound (e.g., 0.1 to 50 µM) are added to separate reaction tubes. A control reaction without the ligand is also prepared.
-
PCR Amplification: The PCR is performed with an initial denaturation step, followed by a set number of cycles of denaturation, annealing, and extension. The extension time should be sufficient for the polymerase to synthesize the full-length product in the absence of a G-quadruplex block.
-
Product Analysis: The PCR products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The fluorescently labeled DNA fragments are visualized using a gel imager. The formation of a shorter "stop" product or a decrease in the intensity of the full-length product with increasing ligand concentration indicates G-quadruplex stabilization.
Caption: Principle of the PCR Stop Assay.
Cellular Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound in cancer cells involves its accumulation in the nucleolus and the disruption of ribosome biogenesis[1][7]. This is achieved by interfering with the interaction between the nucleolar protein nucleolin and G-quadruplex structures present in ribosomal DNA (rDNA).
Signaling Pathway of this compound-Induced Apoptosis:
-
Nucleolar Accumulation: this compound preferentially accumulates in the nucleolus of cancer cells.
-
Nucleolin/rDNA G4 Disruption: Within the nucleolus, this compound disrupts the binding of nucleolin to G-quadruplex structures on the non-template strand of rDNA[5]. Nucleolin is essential for the elongation step of RNA Polymerase I (Pol I) transcription.
-
Nucleolin Redistribution: The displacement of nucleolin from rDNA G-quadruplexes leads to its redistribution from the nucleolus to the nucleoplasm.
-
Inhibition of rRNA Synthesis: The disruption of the nucleolin-rDNA complex and subsequent nucleolin redistribution inhibits the elongation of pre-rRNA transcripts by Pol I.
-
Ribosomal Stress and p53 Activation: The inhibition of ribosome biogenesis induces a cellular stress response known as nucleolar or ribosomal stress. This stress leads to the activation of the tumor suppressor protein p53.
-
Apoptosis Induction: Activated p53 triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Caption: this compound's mechanism of action.
Conclusion
This compound stands as a seminal compound in the field of G-quadruplex-targeted cancer therapy. While recent evidence suggests its direct binding affinity to G-quadruplexes may be weaker than initially thought, its well-defined mechanism of action centered on the disruption of the nucleolin-rDNA G-quadruplex interaction provides a compelling case for its biological significance. The quantitative data on its inhibitory activities, coupled with the selectivity profile of its analogue CX-5461, offer a solid foundation for further research and development. The detailed experimental protocols and the visualized signaling pathway presented in this guide are intended to equip researchers with the necessary tools and knowledge to advance the understanding and application of G-quadruplex-interactive agents in the pursuit of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic Evaluation of Benchmark G4 Probes and G4 Clinical Drugs using three Biophysical Methods: A Guideline to Evaluate Rapidly G4-Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Dynamics Study on the Binding of an Anticancer DNA G-Quadruplex Stabilizer, CX-5461, to Human Telomeric, c-KIT1, and c-Myc G-Quadruplexes and a DNA Duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrowan.com [researchwithrowan.com]
- 7. A first-in-class clinical G-quadruplex-targeting drug. The bench-to-bedside translation of the fluoroquinolone QQ58 to CX-5461 (Pidnarulex) - PubMed [pubmed.ncbi.nlm.nih.gov]
Mapping the Binding Sites of Quarfloxacin on G-quadruplexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quarfloxacin (CX-3543) is a pioneering G-quadruplex (G4) interactive agent that has progressed to clinical trials.[1] G-quadruplexes are non-canonical four-stranded secondary structures formed in guanine-rich regions of DNA and RNA. These structures are implicated in a variety of crucial cellular processes, including the regulation of gene expression and the maintenance of telomere integrity, making them attractive targets for therapeutic intervention, particularly in oncology.[2] this compound was initially designed to target the G-quadruplex within the promoter of the c-MYC oncogene.[3] However, its primary mechanism of action is now understood to involve the disruption of the interaction between the nucleolin protein and G-quadruplexes located in ribosomal DNA (rDNA).[4][5] This interference with rRNA biogenesis leads to the inhibition of ribosome synthesis and subsequent apoptosis in cancer cells.[4]
This technical guide provides an in-depth overview of the methodologies employed to map the binding sites of this compound on G-quadruplex structures. It is intended for researchers and professionals in the field of drug development seeking to understand and apply these techniques. The guide details key experimental protocols, presents available quantitative data for this compound-G4 interactions, and visualizes the underlying processes and workflows.
Quantitative Analysis of this compound-G-quadruplex Interactions
The interaction of this compound with G-quadruplex structures has been quantified using various biophysical techniques. The following tables summarize the available data, providing insights into the affinity and stabilizing effects of this compound on different G4 structures.
Table 1: Inhibition of Nucleolin/rDNA G-quadruplex Complex Formation by this compound
| G-quadruplex Target | Assay | Parameter | Value (µM) |
| rDNA G-quadruplexes | Electrophoretic Mobility Shift Assay (EMSA) | Ki | 0.15 - 1.0 |
| Data from Drygin et al. (2008).[5] |
Table 2: Thermal Stabilization of G-quadruplexes by this compound
| G-quadruplex Type | Assay | Parameter | Value (°C) |
| Various G4s | FRET Melting Assay | ΔTm | > 15 |
| Data from Cogoi et al. (2023).[6] |
Experimental Protocols
The characterization of this compound's binding to G-quadruplexes relies on a suite of biophysical and biochemical assays. Below are detailed protocols for the key experimental techniques.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
FRET melting assays are a high-throughput method to assess the thermal stabilization of G-quadruplex DNA upon ligand binding.[7] An increase in the melting temperature (Tm) of the G4 structure in the presence of a ligand indicates a stabilizing interaction.
Protocol:
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is synthesized with a fluorescent donor (e.g., FAM) at one terminus and a quencher (e.g., TAMRA) at the other.
-
Annealing: The dual-labeled oligonucleotide is diluted to a final concentration of 0.2 µM in a buffer containing 10 mM lithium cacodylate (pH 7.2) and 10 mM KCl/90 mM LiCl. The solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate G-quadruplex formation.
-
Ligand Addition: The annealed G-quadruplex solution is aliquoted into a 96-well PCR plate. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A control with the solvent alone is also prepared.
-
FRET Measurement: The fluorescence is monitored in a real-time PCR instrument. The temperature is gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) in increments of 1°C per minute. The fluorescence is recorded at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded, which corresponds to the midpoint of the fluorescence transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the G-quadruplex alone from the Tm in the presence of this compound.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).[8] From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
Protocol:
-
Sample Preparation: The G-quadruplex-forming oligonucleotide is prepared and annealed in a suitable buffer (e.g., phosphate (B84403) buffer with KCl). The sample is thoroughly degassed to prevent air bubbles during the experiment. This compound is dissolved in the same buffer and also degassed.
-
Instrument Setup: The ITC instrument is cleaned and equilibrated at the desired experimental temperature (e.g., 25°C).
-
Titration: The G-quadruplex solution is loaded into the sample cell of the calorimeter. The this compound solution is loaded into the injection syringe. A series of small, precise injections of the this compound solution into the G-quadruplex solution are performed.
-
Data Acquisition: The heat change associated with each injection is measured and recorded.
-
Data Analysis: The raw data, a series of heat-flow peaks, are integrated to determine the heat change per injection. These values are then plotted against the molar ratio of ligand to G-quadruplex. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Ka, ΔH, and n).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about G-quadruplexes and their complexes with ligands in solution.[9] Chemical shift perturbation experiments can identify the specific nucleotides involved in the binding interaction.
Protocol:
-
Sample Preparation: A solution of the G-quadruplex-forming oligonucleotide (typically 0.1-1.0 mM) is prepared in an appropriate NMR buffer (e.g., phosphate buffer with KCl in 90% H₂O/10% D₂O). The sample is annealed to ensure proper folding.
-
1D ¹H NMR Spectra Acquisition: A series of 1D ¹H NMR spectra are recorded for the G-quadruplex alone and after the addition of increasing concentrations of this compound. The imino proton region (10-12 ppm) is particularly informative as it is characteristic of G-tetrad formation.
-
Chemical Shift Perturbation Analysis: Changes in the chemical shifts of the G-quadruplex protons upon addition of this compound are monitored. Significant chemical shift perturbations indicate that the corresponding protons are in or near the binding site.
-
2D NMR for Structural Elucidation (Optional): For a more detailed structural analysis, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be performed on the this compound-G-quadruplex complex. NOESY provides information about through-space proximities between protons, which can be used to determine the three-dimensional structure of the complex.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study protein-DNA or ligand-DNA interactions based on the different migration of free DNA and the complex through a non-denaturing polyacrylamide gel. This technique was used to determine the inhibitory constant (Ki) of this compound for the Nucleolin/rDNA G-quadruplex complex.[10]
Protocol:
-
Probe Labeling: The G-quadruplex-forming oligonucleotide is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled G-quadruplex probe is incubated with the target protein (e.g., Nucleolin) in a binding buffer to allow for complex formation.
-
Competition: Increasing concentrations of this compound are added to the binding reaction to compete with the protein for binding to the G-quadruplex.
-
Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel and subjected to electrophoresis. The free probe will migrate faster than the protein-bound probe.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner.
-
Data Analysis: The intensities of the bands corresponding to the free and bound probe are quantified. The concentration of this compound that inhibits 50% of the protein-DNA complex formation (IC₅₀) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of this compound-G-quadruplex interactions.
Caption: Experimental workflow for G4-ligand interaction analysis.
Caption: Mechanism of action of this compound.
References
- 1. diva-portal.org [diva-portal.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy [mdpi.com]
- 7. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Quarfloxacin's Interaction with G-Quadruplex DNA: A Technical Overview of Binding Kinetics and Thermodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quarfloxacin (CX-3543) is a fluoroquinolone derivative that has garnered significant attention as a G-quadruplex (G4) binding agent. G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are implicated in the regulation of key cellular processes, including gene expression and telomere maintenance. The ability of small molecules like this compound to selectively target and stabilize these structures has made them promising candidates for anticancer therapies. This technical guide provides an in-depth overview of the binding kinetics and thermodynamics of this compound with G-quadruplex DNA, summarizing available data, detailing relevant experimental protocols, and illustrating key concepts through signaling and workflow diagrams.
This compound's G-Quadruplex Binding Profile
This compound's primary mechanism of action involves the disruption of the interaction between the nucleolin protein and G-quadruplex structures within ribosomal DNA (rDNA). This interference with ribosome biogenesis is a key factor in its antitumor activity. While extensive research has confirmed this binding, detailed public data on the specific kinetic and thermodynamic parameters from techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) is limited. However, binding affinity has been reported from electrophoretic mobility shift assays (EMSA).
Data Presentation: Quantitative Binding Data
The following table summarizes the available quantitative data for the interaction of this compound with rDNA G-quadruplexes. It is important to note that this data is derived from competitive binding assays rather than direct kinetic or thermodynamic measurements.
| Ligand | G-Quadruplex Target | Method | Binding Parameter (Ki) | Reference |
| This compound (CX-3543) | rDNA G-quadruplexes | EMSA | 0.15 - 1.0 µM | [1] |
Experimental Protocols
To provide a comprehensive understanding of how the binding kinetics and thermodynamics of G4-ligand interactions are studied, this section details the methodologies for two key experimental techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). While specific protocols for this compound are not publicly detailed, the following represent standard procedures for characterizing small molecule interactions with G-quadruplexes.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
Methodology:
-
Sample Preparation:
-
The G-quadruplex forming oligonucleotide is synthesized, purified (typically by HPLC), and quantified by UV-Vis spectroscopy.
-
The oligonucleotide is annealed in a buffer containing a stabilizing cation (e.g., 100 mM KCl) by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.
-
This compound is dissolved in the same buffer to the desired concentration. The buffer from the G4 solution is often used for the ligand solution to minimize heat of dilution effects.
-
Both the G-quadruplex solution and the this compound solution are thoroughly degassed to prevent air bubbles from interfering with the measurement.
-
-
ITC Experiment:
-
The G-quadruplex solution is loaded into the sample cell of the calorimeter.
-
The this compound solution is loaded into the injection syringe.
-
A series of small, precise injections of the this compound solution into the sample cell are performed.
-
The heat change associated with each injection is measured. A control experiment, injecting the ligand into the buffer alone, is also performed to determine the heat of dilution.
-
-
Data Analysis:
-
The heat of dilution is subtracted from the experimental data.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Ka, ΔH, and n.
-
The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the following equations:
-
ΔG = -RTln(Ka)
-
ΔG = ΔH - TΔS
-
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (in this case, this compound) to a ligand (the G-quadruplex) immobilized on a sensor surface in real-time. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Methodology:
-
Sensor Chip Preparation:
-
A streptavidin-coated sensor chip is typically used.
-
A biotinylated G-quadruplex forming oligonucleotide is synthesized and purified.
-
The oligonucleotide is annealed in a suitable buffer (e.g., containing 100 mM KCl) to form the G-quadruplex structure.
-
The biotinylated G-quadruplex is then immobilized on the streptavidin sensor chip.
-
-
SPR Experiment:
-
A continuous flow of running buffer is passed over the sensor chip surface to establish a stable baseline.
-
A series of concentrations of this compound (the analyte) are injected over the surface. The binding of this compound to the immobilized G-quadruplex is monitored as a change in the refractive index, which is proportional to the mass change on the surface. This is the association phase.
-
After the injection of this compound, the running buffer is flowed over the surface again, and the dissociation of the this compound-G4 complex is monitored. This is the dissociation phase.
-
The sensor surface is regenerated between different analyte concentrations if necessary, using a solution that disrupts the interaction without denaturing the immobilized G-quadruplex.
-
-
Data Analysis:
-
The sensorgrams (plots of response units versus time) are corrected for any non-specific binding by subtracting the signal from a reference flow cell.
-
The association and dissociation curves are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants, kon and koff.
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (Kd = koff / kon).
-
Visualizations
Experimental Workflow for G-Quadruplex Binding Analysis
The following diagram illustrates a typical experimental workflow for characterizing the binding of a small molecule like this compound to a G-quadruplex structure.
Signaling Pathway: Mechanism of this compound Action
This diagram illustrates the proposed mechanism of action for this compound, highlighting its role in disrupting the nucleolin-rDNA G-quadruplex interaction, which ultimately leads to the inhibition of ribosome biogenesis and apoptosis in cancer cells.
Conclusion
References
Quarfloxacin (CX-3543): A Technical Guide to its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quarfloxacin (also known as CX-3543) is a fluoroquinolone derivative that has demonstrated potent anti-cancer activity. Unlike many other fluoroquinolones that target topoisomerase II, this compound exhibits a novel mechanism of action centered on the disruption of ribosomal RNA (rRNA) biogenesis, a pathway often dysregulated in cancer cells. This technical guide provides an in-depth exploration of this compound's core mechanism of action, detailing its molecular interactions, downstream cellular consequences, and relevant experimental methodologies.
Core Mechanism of Action: Inhibition of rRNA Biogenesis
The primary anti-cancer effect of this compound stems from its ability to selectively inhibit the synthesis of ribosomal RNA (rRNA), a critical component of ribosomes essential for protein synthesis and cell growth.[1][2][3] This inhibition is achieved through a highly specific molecular interaction within the nucleolus, the site of ribosome biogenesis.
This compound targets and disrupts the interaction between the nucleolin protein and a G-quadruplex DNA structure formed in the ribosomal DNA (rDNA) template.[1][4] Nucleolin is a key protein that binds to these G-quadruplex structures and is essential for the elongation step of rRNA transcription by RNA Polymerase I (Pol I).[4] By interfering with this critical protein-DNA complex, this compound effectively halts Pol I-mediated transcription, leading to a shutdown of rRNA synthesis.[2][4] This targeted disruption of rRNA biogenesis induces a state of "nucleolar stress" within the cancer cell.
Notably, this mechanism is distinct from that of many other fluoroquinolones, as this compound does not function as a topoisomerase II poison.[2]
Cellular Localization
This compound is a fluorescent molecule that has been observed to rapidly accumulate in the nucleoli of cancer cells, the site of its primary molecular target.[2] This localized concentration enhances its efficacy and selectivity in disrupting rRNA synthesis.
Downstream Cellular Effects
The inhibition of rRNA biogenesis by this compound triggers a cascade of downstream events that culminate in the selective elimination of cancer cells.
Induction of Apoptosis
A primary consequence of this compound-induced nucleolar stress is the induction of apoptosis, or programmed cell death.[1][3][5] The inhibition of ribosome production is a potent signal for apoptosis in cancer cells, which are highly dependent on robust protein synthesis to maintain their rapid growth and proliferation.[6] While the precise apoptotic signaling pathway activated by this compound is a subject of ongoing research, the inhibition of nucleolin itself has been linked to the activation of apoptotic pathways.[7][8] In colon cancer cells, this compound has been shown to promote apoptosis through the downregulation of the long non-coding RNA CCAT1.[9]
Cell Cycle Arrest
Disruption of nucleolin function and the stabilization of G-quadruplex structures are known to induce cell cycle arrest.[1][3] While specific studies on this compound's effect on the cell cycle are limited, G-quadruplex stabilizers have been shown to cause M-phase cell cycle arrest.[3] It is plausible that by targeting the nucleolin/G-quadruplex complex, this compound may also modulate cell cycle progression, contributing to its anti-proliferative effects.
Role of Reactive Oxygen Species (ROS)
While some fluoroquinolones have been shown to induce the production of reactive oxygen species (ROS) in cancer cells, the direct role of ROS in the mechanism of action of this compound is not well-established in the currently available literature. The primary mechanism appears to be the direct inhibition of rRNA synthesis.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound (CX-3543) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 for rRNA Synthesis Inhibition (µM) | Reference |
| A549 | Lung Carcinoma | 1.8 | [2] |
| HCT-116 | Colon Carcinoma | 4.3 | [4] |
| Cell Line | Cancer Type | IC50 for Cell Viability (µM) | Reference |
| Multiple Cancer Cell Lines | Various | Average of 2.36 | [2] |
| A549 | Lung Carcinoma | ~1.0 | [4] |
| HCT-116 | Colon Carcinoma | ~1.0 | [4] |
| MIA PaCa-2 | Pancreatic Cancer | ~1.0 | [4] |
Signaling Pathways and Experimental Workflows
This compound's Core Mechanism and Apoptosis Induction
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for Assessing rRNA Synthesis Inhibition
Caption: Workflow for measuring rRNA synthesis inhibition.
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for Nucleolin-rDNA Interaction
This protocol is adapted from standard ChIP procedures and tailored for assessing the effect of this compound on the interaction between nucleolin and rDNA.
1. Cell Culture and Cross-linking:
-
Plate cancer cells (e.g., A549) and grow to 80-90% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified time (e.g., 2-4 hours).
-
Add formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing:
-
Scrape cells and resuspend in cell lysis buffer containing protease inhibitors.
-
Incubate on ice for 10 minutes.
-
Sonicate the lysate to shear chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with an anti-nucleolin antibody or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours.
-
Treat with RNase A and then Proteinase K to digest RNA and protein.
5. DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analyze the enrichment of specific rDNA sequences by quantitative real-time PCR (qPCR) using primers specific for G-quadruplex forming regions of the rDNA promoter.
Nuclear Run-on Assay for rRNA Synthesis
This protocol is designed to measure the rate of rRNA transcription in isolated nuclei.
1. Isolation of Nuclei:
-
Treat cultured cancer cells with this compound or vehicle control.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in a hypotonic buffer and incubate on ice to swell the cells.
-
Lyse the cells using a Dounce homogenizer.
-
Pellet the nuclei by centrifugation and resuspend in a storage buffer.
2. In Vitro Transcription:
-
Mix the isolated nuclei with a reaction buffer containing ATP, GTP, CTP, and radiolabeled UTP (e.g., [α-³²P]UTP).
-
Incubate at 30°C for a short period (e.g., 15-30 minutes) to allow for the elongation of pre-initiated transcripts.
-
Stop the reaction by adding a stop buffer and treat with DNase I to remove the DNA template.
3. RNA Isolation and Purification:
-
Isolate the radiolabeled nascent RNA using a standard RNA extraction method (e.g., TRIzol).
-
Purify the RNA to remove unincorporated nucleotides.
4. Hybridization and Detection:
-
Hybridize the labeled RNA to a membrane containing immobilized DNA probes specific for pre-rRNA sequences.
-
Wash the membrane to remove non-specific hybridization.
-
Detect the radioactive signal using a phosphorimager or autoradiography.
-
Quantify the signal to determine the rate of rRNA synthesis.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis in this compound-treated cells.
1. Cell Treatment:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time (e.g., 24-48 hours).
-
Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
2. Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Excite FITC at 488 nm and detect emission at ~530 nm.
-
Excite PI at 488 nm and detect emission at >670 nm.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
4. Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Conclusion
This compound represents a promising class of anti-cancer agents with a distinct mechanism of action. By targeting the nucleolin/rDNA G-quadruplex complex, it effectively inhibits rRNA biogenesis, a pathway frequently upregulated in malignant cells. This leads to the induction of apoptosis and provides a selective means of targeting cancer cells. The in-depth understanding of its molecular interactions and cellular consequences, as outlined in this guide, is crucial for the continued development and optimization of this and similar compounds for cancer therapy. Further research into the specific downstream signaling pathways, particularly those governing apoptosis and potential cell cycle effects, will provide a more complete picture of this compound's anti-neoplastic activity.
References
- 1. What are NCL inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. A G-quadruplex Stabilizer Induces M-phase Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting RNA Polymerase I with Hernandonine Inhibits Ribosomal RNA Synthesis and Tumor Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Anticancer activity of CX-3543: a direct inhibitor of rRNA biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of nucleolin leads to nucleolar disruption, cell cycle arrest and defects in centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CX-3543 Promotes Cell Apoptosis through Downregulation of CCAT1 in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Quarfloxacin-Nucleolin Interaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quarfloxacin (CX-3543) is a fluoroquinolone derivative that has demonstrated potent anti-cancer activity by targeting the interaction between nucleolin and G-quadruplex structures within ribosomal DNA (rDNA). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the molecular interactions, downstream signaling pathways, and key experimental methodologies used to elucidate this process. Quantitative data are summarized for comparative analysis, and detailed protocols for essential experiments are provided to facilitate further research in this area.
Introduction
Nucleolin is a ubiquitously expressed nucleolar phosphoprotein that plays a crucial role in ribosome biogenesis, including the regulation of RNA Polymerase I (Pol I)-mediated transcription of rDNA.[1] In many cancer cells, the machinery for ribosome synthesis is upregulated to support rapid proliferation. Nucleolin has been shown to bind with high affinity to G-quadruplexes, which are non-canonical four-stranded DNA structures that can form in guanine-rich sequences, such as those found in the promoter region of rDNA.[2][3] The interaction between nucleolin and these G-quadruplexes is critical for efficient rRNA synthesis.
This compound is a small molecule that selectively disrupts this vital interaction.[1] By binding to the G-quadruplex structures in the rDNA, this compound displaces nucleolin, leading to the inhibition of Pol I transcription and subsequent induction of apoptosis in cancer cells.[4][5] This targeted mechanism of action makes this compound a promising candidate for cancer therapy.
Quantitative Data Presentation
The interaction between this compound, nucleolin, and rDNA G-quadruplexes has been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative data available in the literature.
| Interaction | Parameter | Value | Assay | Reference |
| Nucleolin - rDNA G-quadruplex | Kd | < 10 nM | Electrophoretic Mobility Shift Assay (EMSA) | [1] |
| Nucleolin - G4 DNA | Kd | 1 nM | Gel Mobility Shift Assay | [2][3] |
| This compound - Disruption of Nucleolin/rDNA G-quadruplex complex | Ki | 0.15 - 1.0 µM | Electrophoretic Mobility Shift Assay (EMSA) | [1] |
Table 1: Binding Affinities and Inhibition Constants
| Compound | Effect | Cell Line | Parameter | Value | Assay | Reference |
| This compound | Inhibition of Pol I elongation | Isolated nuclei | IC50 | 3.3 µM | Nuclear Run-on Assay | [1] |
| This compound | Inhibition of rRNA synthesis | HCT-116 | IC50 | 4.3 µM | qRT-PCR | [1] |
| This compound | Inhibition of cell viability | Multiple cancer cell lines | Average IC50 | 2.36 µM | Cell Viability Assay | [6] |
Table 2: In Vitro and Cellular Activity of this compound
Core Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action involves the disruption of the nucleolin-rDNA G-quadruplex interaction, which triggers a cascade of events culminating in apoptosis.
As depicted in Figure 1, this compound enters the nucleolus and binds to G-quadruplex structures in the rDNA. This binding event displaces nucleolin, a key protein required for the recruitment and processivity of RNA Polymerase I. The dissociation of nucleolin from the rDNA leads to the inhibition of rRNA synthesis and, consequently, a disruption of ribosome biogenesis. This cellular stress can lead to the activation of tumor suppressor pathways, such as the p53 pathway, ultimately triggering apoptosis in cancer cells.[] Furthermore, treatment with this compound results in the redistribution of nucleolin from the nucleolus to the nucleoplasm.[1]
Experimental Protocols
The following section provides detailed methodologies for key experiments used to investigate the this compound-nucleolin interaction.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is designed to qualitatively and quantitatively assess the disruption of the nucleolin-G-quadruplex interaction by this compound.
Materials:
-
G-quadruplex forming oligonucleotide from human rDNA promoter (e.g., 5'-GGGGCTGGGGAGGGTG GGGAGGAGGG-3')
-
Recombinant human nucleolin
-
This compound (CX-3543)
-
T4 Polynucleotide Kinase
-
[γ-³²P]ATP
-
10x EMSA Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 50% glycerol)
-
Native polyacrylamide gel (e.g., 6%)
-
1x TBE Buffer
Procedure:
-
Oligonucleotide Annealing: Resuspend the G-quadruplex forming oligonucleotide in a buffer containing 100 mM KCl and heat to 95°C for 5 minutes, then slowly cool to room temperature to facilitate G-quadruplex formation.
-
Radiolabeling: End-label the annealed oligonucleotide with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol. Purify the labeled probe.
-
Binding Reactions:
-
Set up reactions in a final volume of 20 µL.
-
To each tube, add 2 µL of 10x EMSA Binding Buffer, 1 µL of radiolabeled probe (e.g., 20,000 cpm), and nuclease-free water.
-
Add a constant amount of recombinant nucleolin (e.g., 100 ng) to each tube except the "probe only" control.
-
Add increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) to the respective tubes.
-
Incubate at room temperature for 30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native 6% polyacrylamide gel in 1x TBE buffer.
-
Run the gel at 100-150V at 4°C until the dye front reaches the bottom.
-
-
Visualization and Analysis:
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Analyze the band shifts. A decrease in the intensity of the nucleolin-G-quadruplex complex band with increasing this compound concentration indicates disruption.
-
Quantify the bands to determine the inhibition constant (Ki).
-
Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine the in-cell occupancy of nucleolin on the rDNA promoter and its displacement by this compound.
Materials:
-
HCT-116 cells
-
This compound (CX-3543)
-
Formaldehyde
-
Glycine
-
Lysis Buffer
-
Anti-nucleolin antibody (ChIP-grade)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
qPCR primers for rDNA promoter and a negative control region
-
SYBR Green qPCR Master Mix
Procedure:
-
Cell Treatment and Crosslinking:
-
Treat HCT-116 cells with this compound (e.g., 5 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells.
-
Sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with anti-nucleolin antibody or an IgG control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the rDNA promoter region containing G-quadruplex motifs and a negative control genomic region.
-
Calculate the enrichment of nucleolin at the rDNA promoter relative to the input and IgG control.
-
Immunofluorescence Microscopy
This protocol is used to visualize the subcellular localization of nucleolin and its redistribution upon this compound treatment.
Materials:
-
HCT-116 cells
-
Glass coverslips
-
This compound (CX-3543)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-nucleolin
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488) anti-mouse/rabbit IgG
-
DAPI
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed HCT-116 cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound (e.g., 5 µM) or vehicle for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-nucleolin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Observe the localization of nucleolin (green fluorescence) in relation to the nucleus (blue fluorescence).
-
Conclusion
This compound represents a novel class of anti-cancer agents that specifically target the interaction between nucleolin and rDNA G-quadruplexes. This in-depth technical guide has provided a comprehensive overview of the mechanism of action, supported by quantitative data and detailed experimental protocols. The disruption of this key interaction leads to the inhibition of ribosome biogenesis and the induction of apoptosis, highlighting a promising therapeutic strategy for cancers that are dependent on high rates of protein synthesis. The provided methodologies and diagrams serve as a valuable resource for researchers and drug development professionals seeking to further investigate and exploit this unique anti-cancer mechanism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. High affinity interactions of nucleolin with G-G-paired rDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A first-in-class clinical G-quadruplex-targeting drug. The bench-to-bedside translation of the fluoroquinolone QQ58 to CX-5461 (Pidnarulex) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Disruption of Ribosomal Biogenesis by Quarfloxacin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quarfloxacin (CX-3543), a fluoroquinolone derivative, has emerged not as a conventional antibacterial agent, but as a potent inhibitor of ribosomal biogenesis with significant antineoplastic activity. This technical guide provides an in-depth exploration of this compound's core mechanism of action, focusing on its targeted disruption of the nucleolin-G-quadruplex interaction within ribosomal DNA (rDNA). We will detail the downstream consequences on rRNA transcription and processing, the induction of nucleolar stress, and the subsequent activation of apoptotic signaling pathways. This document also outlines key experimental protocols for investigating these effects and presents quantitative data on this compound's cellular activity, offering a comprehensive resource for researchers in oncology and drug development.
Introduction: A Paradigm Shift for Fluoroquinolones
Historically, fluoroquinolones have been a cornerstone of antibacterial therapy, primarily targeting bacterial DNA gyrase and topoisomerase IV to inhibit DNA replication. This compound, however, represents a significant departure from this established mechanism. Its primary therapeutic potential lies in its ability to selectively target the machinery of ribosome production in eukaryotic cells, a pathway often upregulated in cancer. This unique mode of action positions this compound as a first-in-class G-quadruplex-interactive agent to enter human clinical trials for oncology.[1][2][3]
Ribosomal biogenesis is a fundamental and energy-intensive process essential for cell growth and proliferation. It involves the transcription of ribosomal RNA (rRNA) by RNA Polymerase I (Pol I), processing of the pre-rRNA transcript, and the assembly of ribosomal proteins to form mature 40S and 60S ribosomal subunits.[4][5] In cancer cells, this process is frequently deregulated and hyperactivated to meet the high demand for protein synthesis required for rapid growth, making it an attractive target for therapeutic intervention.[2][6]
Core Mechanism of Action: Targeting the Nucleolin-G-Quadruplex Axis
The central mechanism of this compound's action is its ability to bind to and stabilize G-quadruplex structures within the ribosomal DNA.[1][7] G-quadruplexes are four-stranded secondary structures formed in guanine-rich nucleic acid sequences. The human rDNA contains numerous GC-rich sequences with the potential to form these structures.[8]
The nucleolar protein nucleolin plays a crucial role in multiple stages of ribosome biogenesis, including the regulation of Pol I transcription elongation and the initial processing of pre-rRNA.[4][5][9] Nucleolin binds with high affinity to G-quadruplexes within the rDNA.[8] This interaction is believed to be essential for maintaining an open chromatin structure and facilitating the processivity of RNA Polymerase I.
This compound disrupts this critical interaction. By binding to the rDNA G-quadruplexes, it displaces nucleolin.[8][10] This leads to a cascade of events that ultimately halt the production of new ribosomes.
The direct consequences of this disruption are:
-
Inhibition of RNA Polymerase I Elongation: The displacement of nucleolin from the rDNA template impedes the progression of RNA Polymerase I, leading to a potent and selective inhibition of rRNA synthesis.[7][8]
-
Nucleolar Stress and Reorganization: The inhibition of rRNA transcription and processing induces a state of "nucleolar stress." A key hallmark of this is the redistribution of nucleolin from its primary location in the nucleolus to the nucleoplasm.[7][8] This relocalization is a direct consequence of this compound's action and not a secondary effect of p53 activation.[7][11]
-
Induction of Apoptosis: The disruption of ribosomal biogenesis is a potent cellular stress signal that can activate programmed cell death. In p53-competent cells, nucleolar stress leads to the stabilization and activation of the p53 tumor suppressor protein.[7] However, this compound can also induce apoptosis in p53-null cancer cells, indicating the involvement of p53-independent pathways.[7][11]
Caption: this compound binds to rDNA G-quadruplexes, displacing nucleolin and inhibiting rRNA synthesis, which leads to apoptosis.
Signaling Pathways Affected by this compound
The primary signaling pathway engaged by this compound-induced ribosomal stress is the p53 tumor suppressor pathway . Under normal conditions, p53 is kept at low levels by its negative regulator, MDM2. Following nucleolar stress, ribosomal proteins can bind to MDM2, inhibiting its E3 ubiquitin ligase activity towards p53. This leads to the accumulation and activation of p53, which in turn transcriptionally activates genes involved in cell cycle arrest and apoptosis.[12][][14] this compound treatment has been shown to result in the stabilization of p53.[7]
Caption: this compound-induced nucleolar stress leads to p53 activation, resulting in cell cycle arrest and apoptosis.
Quantitative Data
The following tables summarize the quantitative data regarding the activity of this compound from published studies.
Table 1: Inhibitory Concentrations of this compound (CX-3543)
| Assay Type | Cell Line | IC50 Value | Reference |
| Inhibition of RNA Polymerase I Elongation (Nuclear Run-on) | Isolated Nuclei | 3.3 µM | [8] |
| Inhibition of rRNA Synthesis (qRT-PCR) | HCT-116 | 4.3 µM | [8] |
| Cell Viability (Alamar Blue) | Multiple Cancer Cell Lines | Average ~1.0 - 2.36 µM | [8][15] |
Table 2: Disruption of Nucleolin/rDNA Quadruplex Complexes by this compound
| Assay Type | Target | Ki Value | Reference |
| Electrophoretic Mobility Shift Assay (EMSA) | Nucleolin/Quadruplex Complexes | 0.15 - 1.0 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on ribosomal biogenesis.
Analysis of G-Quadruplex Interaction
Objective: To determine if this compound binds to and stabilizes G-quadruplex structures in rDNA and disrupts the interaction with nucleolin.
Methods:
-
Circular Dichroism (CD) Spectroscopy:
-
Synthesize oligonucleotides corresponding to potential G-quadruplex forming sequences in human rDNA.
-
Dissolve oligonucleotides in a potassium-containing buffer to facilitate G-quadruplex formation.
-
Record CD spectra to confirm the formation of a G-quadruplex structure (characterized by a positive peak around 260 nm and a negative peak around 240 nm for a parallel G-quadruplex).
-
Titrate the G-quadruplex solution with increasing concentrations of this compound and record the CD spectra at each step to observe changes in the G-quadruplex signature, indicating binding.
-
-
Electrophoretic Mobility Shift Assay (EMSA):
-
Label the G-quadruplex-forming oligonucleotide with a radioactive (e.g., ³²P) or fluorescent tag.
-
Incubate the labeled oligonucleotide with recombinant nucleolin protein to form the protein-DNA complex.
-
In separate reactions, add increasing concentrations of this compound to the nucleolin-oligonucleotide mixture.
-
Resolve the samples on a non-denaturing polyacrylamide gel.
-
Visualize the bands. A decrease in the band corresponding to the nucleolin-DNA complex and an increase in the free DNA band with increasing this compound concentration indicates the disruption of the protein-DNA interaction.[8]
-
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques can be used to obtain quantitative binding kinetics and thermodynamic parameters of the this compound-G-quadruplex interaction.[16][17]
Caption: Experimental workflow to analyze this compound's interaction with rDNA G-quadruplexes and nucleolin.
Measurement of rRNA Synthesis and Processing
Objective: To quantify the inhibitory effect of this compound on rRNA transcription and analyze its impact on pre-rRNA processing.
Methods:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Treat cancer cell lines (e.g., HCT-116, A549) with various concentrations of this compound for a defined period.
-
Isolate total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Use primers specific for the 47S pre-rRNA transcript to quantify the amount of newly synthesized rRNA via qPCR.
-
Normalize the results to a housekeeping gene (e.g., GAPDH) that is transcribed by RNA Polymerase II to demonstrate selectivity.[7][8]
-
-
Nuclear Run-On Assay:
-
Isolate nuclei from control and this compound-treated cells.
-
Incubate the isolated nuclei with radiolabeled UTP (e.g., [α-³²P]UTP) to allow for the elongation of nascent RNA transcripts initiated in vivo.
-
Isolate the labeled RNA and hybridize it to slot blots containing rDNA probes.
-
Quantify the radioactivity to measure the rate of rRNA transcription.[8]
-
-
Fluorescence In Situ Hybridization (FISH):
-
Treat cells with this compound.
-
Fix the cells and permeabilize them.
-
Hybridize with fluorescently labeled probes specific to different regions of the pre-rRNA (e.g., 5'-ETS, ITS1).
-
Use fluorescence microscopy to visualize the localization and integrity of the nucleolus and pre-rRNA. Disintegration of the nucleolar signal indicates inhibition of rRNA synthesis and/or processing.[7]
-
Analysis of Ribosome Profiles
Objective: To assess the global impact of this compound on translation and ribosome occupancy on mRNAs.
Method: Ribosome Profiling (Ribo-Seq)
-
Cell Treatment and Lysis: Treat cells with this compound. A control group treated with a translation elongation inhibitor like cycloheximide (B1669411) should be included to arrest ribosomes on mRNA.[18][19]
-
Nuclease Footprinting: Lyse the cells and treat with RNase I to digest mRNA regions not protected by ribosomes.
-
Ribosome-Protected Fragment (RPF) Isolation: Isolate the monosome fraction containing the RPFs using sucrose (B13894) gradient ultracentrifugation.
-
Library Preparation: Extract the RPFs (typically 28-32 nucleotides), perform rRNA depletion, ligate adapters, and reverse transcribe to create a cDNA library.[20]
-
Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference transcriptome to map the precise locations of ribosomes. This allows for the quantification of ribosome density on each mRNA, providing insights into translational efficiency. While this compound primarily inhibits rRNA synthesis, Ribo-Seq can reveal any secondary, off-target effects on the translation of specific mRNAs.
Conclusion and Future Directions
This compound represents a novel class of anticancer agents that selectively targets ribosomal biogenesis. Its mechanism, centered on the disruption of the nucleolin-rDNA G-quadruplex interaction, offers a unique strategy for inhibiting the proliferation of cancer cells that are highly dependent on ribosome production. The experimental frameworks detailed in this guide provide a robust toolkit for further investigating this compound and other molecules that target this fundamental cellular process.
Future research should focus on:
-
Elucidating the precise structural details of the this compound-G-quadruplex interaction.
-
Identifying the full spectrum of p53-independent apoptotic pathways activated by this compound.
-
Investigating potential mechanisms of resistance to this compound.
-
Exploring synergistic combinations of this compound with other anticancer agents that target different cellular pathways.
The continued study of this compound and its unique mechanism of action will undoubtedly provide valuable insights into the intricacies of ribosomal biogenesis and its role in cancer, paving the way for the development of a new generation of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer activity of CX-3543: a direct inhibitor of rRNA biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-class clinical G-quadruplex-targeting drug. The bench-to-bedside translation of the fluoroquinolone QQ58 to CX-5461 (Pidnarulex) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleolin functions in the first step of ribosomal RNA processing | The EMBO Journal [link.springer.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Ribosome biogenesis: An emerging druggable pathway for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Nucleolin functions in the first step of ribosomal RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Developments of Targeting the p53 Signaling Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. researchgate.net [researchgate.net]
- 16. Experimental methods for studying the interactions between G-quadruplex structures and ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions | MDPI [mdpi.com]
- 18. eirnabio.com [eirnabio.com]
- 19. Ribosome profiling: a powerful tool in oncological research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
An In-Depth Technical Guide to the Mechanism of Ribosome Biogenesis Inhibition by Quarfloxacin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quarfloxacin (also known as CX-3543 or Itarnafloxin) represents a novel class of anti-cancer agents that disrupts ribosome biogenesis, a critical pathway for cell growth and proliferation, particularly in malignant cells. Unlike traditional antibiotics that directly bind to and inhibit ribosomal function, this compound employs a unique mechanism centered on the stabilization of G-quadruplex structures within ribosomal DNA (rDNA). This technical guide provides a comprehensive overview of this compound's mechanism of action, detailing its interaction with rDNA G-quadruplexes and the subsequent displacement of the key regulatory protein, nucleolin. This disruption of the nucleolin-G-quadruplex complex leads to the inhibition of ribosomal RNA (rRNA) transcription, a rate-limiting step in ribosome biogenesis, ultimately triggering apoptosis in cancer cells. This document furnishes researchers and drug development professionals with detailed experimental protocols, quantitative data, and visual representations of the signaling pathways and experimental workflows to facilitate further investigation and development in this promising area of oncology.
Introduction: A Novel Approach to Targeting Ribosome Biogenesis
Ribosome biogenesis is a fundamental cellular process responsible for the synthesis of ribosomes, the molecular machinery for protein production. In cancer cells, this process is often upregulated to support their high metabolic and proliferative demands, making it an attractive target for therapeutic intervention.[1]
This compound, a fluoroquinolone derivative, has emerged as a first-in-class clinical G-quadruplex-targeting drug.[2] Its primary mechanism of action is not the direct inhibition of the ribosome, but rather the targeted disruption of rRNA synthesis at the transcriptional level.[1][2] This is achieved by interfering with the interaction between G-quadruplexes in the rDNA and the multifunctional protein nucleolin, which is essential for ribosome biogenesis.[2][3]
The Molecular Players: G-Quadruplexes and Nucleolin
G-Quadruplexes in Ribosomal DNA
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are stabilized by Hoogsteen hydrogen bonds between guanine (B1146940) bases in a square planar arrangement, with a central cation. The human rDNA has a high propensity to form G-quadruplex structures, which are believed to play a role in the regulation of rRNA transcription.[4]
Nucleolin: A Key Regulator of Ribosome Biogenesis
Nucleolin is an abundant phosphoprotein primarily located in the nucleolus, the site of ribosome biogenesis. It is involved in multiple stages of ribosome production, including rDNA transcription, rRNA processing, and ribosome assembly. Nucleolin has been shown to bind with high affinity to G-quadruplex structures in the rDNA, an interaction that is crucial for efficient rRNA synthesis.[4]
Mechanism of Action: Disruption of the Nucleolin-G-Quadruplex Complex
This compound exerts its anti-cancer effects by specifically targeting the interaction between nucleolin and rDNA G-quadruplexes. The proposed mechanism involves the following steps:
-
G-Quadruplex Binding: this compound binds to and stabilizes the G-quadruplex structures present in the rDNA.
-
Nucleolin Displacement: The stabilization of the G-quadruplex by this compound leads to the displacement of nucleolin from these sites.
-
Inhibition of rRNA Transcription: The dissociation of nucleolin from the rDNA impairs the transcription of rRNA by RNA Polymerase I (Pol I), the rate-limiting step in ribosome biogenesis.
-
Induction of Apoptosis: The resulting deficit in new ribosomes triggers a cellular stress response, leading to programmed cell death (apoptosis) in cancer cells.[1][2]
This mechanism provides a high degree of selectivity for cancer cells, which are more dependent on high rates of ribosome biogenesis for their survival and proliferation.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound (CX-3543) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) |
| A549 | Lung Carcinoma | 2.36 (average) |
| MDA-MB-231 | Breast Cancer | Data not specified |
| MIA PaCa-2 | Pancreatic Cancer | Data not specified |
| HL-60 | Promyelocytic Leukemia | Data not specified |
| K-562 | Chronic Myelogenous Leukemia | Data not specified |
| MOLT-4 | Acute Lymphoblastic Leukemia | Data not specified |
| SR | B-cell Lymphoma | Data not specified |
| OVCAR-3 | Ovarian Cancer | Data not specified |
| SF-295 | Glioblastoma | Data not specified |
| SNB-75 | Glioblastoma | Data not in source |
| U251 | Glioblastoma | Data not in source |
| HCT-116 | Colon Cancer | Data not in source |
| SW-620 | Colon Cancer | Data not in source |
| PC-3 | Prostate Cancer | Data not in source |
| DU-145 | Prostate Cancer | Data not in source |
| NCI-H460 | Lung Cancer | Data not in source |
| NCI-H522 | Lung Cancer | Data not in source |
| MCF7 | Breast Cancer | Data not in source |
| NCI/ADR-RES | Ovarian Cancer (MDR) | Data not in source |
| 786-0 | Renal Cancer | Data not in source |
| A498 | Renal Cancer | Data not in source |
| UO-31 | Renal Cancer | Data not in source |
Note: The original source provides a plot of relative log IC50 values with an average of 2.36 µmol/L across a panel of cell lines. Specific IC50 values for each cell line were not individually tabulated in the provided search results.
Table 2: Inhibition of rRNA Synthesis and G-Quadruplex Binding Affinity
| Parameter | Value | Cell Line/System | Reference |
| IC50 for rRNA Synthesis Inhibition | 1.8 µmol/L | A549 Lung Carcinoma | [4] |
| IC50 for Pol I Transcription (Nuclear Run-on) | 3.3 µmol/L | Isolated Nuclei | [4] |
| Nucleolin-G4 DNA Dissociation Constant (Kd) | 1 nM | In vitro | Not in search results |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
G-Quadruplex Fluorescent Intercalator Displacement (G4-FID) Assay
This assay is used to determine the ability of a compound to bind and stabilize G-quadruplex DNA.
Principle: A fluorescent probe, such as Thiazole Orange (TO), exhibits low fluorescence in solution but becomes highly fluorescent upon binding to G-quadruplex DNA. A G4-binding compound will compete with the probe for binding, leading to a decrease in fluorescence.
Protocol:
-
Oligonucleotide Annealing:
-
Prepare a solution of the G-quadruplex-forming oligonucleotide (e.g., from a human telomeric or oncogene promoter region) in a buffer containing a stabilizing cation (e.g., 100 mM KCl).
-
Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper folding of the G-quadruplex structure.
-
-
Assay Setup:
-
In a 96-well plate, add the folded G-quadruplex DNA, the fluorescent probe (e.g., Thiazole Orange), and varying concentrations of this compound.
-
Include control wells with DNA and probe only (for maximum fluorescence) and probe only (for background fluorescence).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence decrease for each concentration of this compound.
-
Plot the percentage of fluorescence decrease against the logarithm of the this compound concentration to determine the DC50 value (the concentration of ligand required to displace 50% of the fluorescent probe).[5][6][7]
-
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if this compound treatment leads to the displacement of nucleolin from rDNA in living cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., HeLa or A549) to approximately 80-90% confluency.
-
Treat the cells with either vehicle control or this compound at a desired concentration and for a specific duration.
-
-
Cross-linking:
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and perform cell lysis to isolate the nuclei.
-
Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for nucleolin. Include a negative control with a non-specific IgG antibody.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Analysis by qPCR:
-
Perform quantitative PCR (qPCR) on the purified DNA using primers specific for G-quadruplex-forming regions of the rDNA.
-
Analyze the results to determine the relative enrichment of nucleolin at these sites in this compound-treated versus control cells. A decrease in enrichment indicates displacement of nucleolin.[8][9]
-
Analysis of rRNA Transcription and Processing
This method is used to quantify the effect of this compound on the synthesis of new rRNA.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells as described for the ChIP assay.
-
Treat cells with varying concentrations of this compound for a defined period.
-
-
Metabolic Labeling:
-
Incubate the cells with a radiolabeled precursor of RNA, such as [³H]-uridine or [³²P]-orthophosphate, for a short period to label newly synthesized RNA.
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a standard method such as TRIzol extraction.
-
-
Gel Electrophoresis and Autoradiography:
-
Separate the RNA by denaturing agarose (B213101) gel electrophoresis.
-
Transfer the RNA to a membrane and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled rRNA precursors (e.g., 47S pre-rRNA) and mature rRNA species (28S and 18S).
-
-
Quantification:
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Mechanism of action of this compound in inhibiting ribosome biogenesis.
Caption: Experimental workflow for the G4-FID assay.
Conclusion
This compound presents a paradigm-shifting approach to cancer therapy by targeting a fundamental vulnerability of malignant cells – their heightened reliance on ribosome biogenesis. Its unique mechanism of action, involving the disruption of the nucleolin-rDNA G-quadruplex interaction, offers a novel strategy to inhibit this critical pathway. This in-depth technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to further explore the therapeutic potential of this compound and other G-quadruplex-targeting agents. The continued investigation into this area holds significant promise for the development of a new generation of targeted cancer therapies.
References
- 1. Anticancer activity of CX-3543: a direct inhibitor of rRNA biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-class clinical G-quadruplex-targeting drug. The bench-to-bedside translation of the fluoroquinolone QQ58 to CX-5461 (Pidnarulex) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quarfloxin | C35H33FN6O3 | CID 11635763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of a high-throughput G4-FID assay for screening and evaluation of small molecules binding quadruplex nucleic acid structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G4-FID: A Fluorescent DNA Probe Displacement Assay for Rapid Evaluation of Quadruplex Ligands | Springer Nature Experiments [experiments.springernature.com]
- 8. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 9. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific inhibition of pre-ribosomal RNA processing in extracts from the lymphosarcoma cells treated with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
A Technical Guide to Investigating the Effects of Quarfloxacin on Bacterial Ribosomal RNA Processing and Modification
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The established primary mechanism of action for Quarfloxacin and other fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, which interferes with DNA replication and repair[1][2]. This guide explores the hypothetical investigation of potential secondary or off-target effects of this compound on ribosomal RNA (rRNA) processing and modification, providing a framework for such an analysis. The data and specific pathways described herein are illustrative examples for experimental design.
Introduction
This compound is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity. The bactericidal effect of fluoroquinolones is primarily attributed to their ability to stabilize the ternary complex of prokaryotic topoisomerase II enzymes (DNA gyrase and Topoisomerase IV) with DNA, leading to the accumulation of double-strand breaks and subsequent cell death[1][2].
While this is the well-documented mechanism, the complexity of cellular machinery allows for the possibility of secondary or off-target effects for any therapeutic agent. Ribosome biogenesis, a fundamental and energy-intensive process, presents a potential vulnerability in bacteria. This process involves the intricate transcription, processing, and chemical modification of rRNA, which is essential for the assembly of functional ribosomes[3][4]. Any disruption in these steps can severely impair protein synthesis, leading to bacteriostasis or cell death[5][6].
This technical guide provides a comprehensive framework for investigating the potential impact of this compound on rRNA processing and modification. It outlines key experimental protocols, presents hypothetical data for analysis, and visualizes the logical workflows and pathways pertinent to such a study.
Established Mechanism of Action vs. Hypothetical Target
The primary pathway of fluoroquinolone action is direct inhibition of DNA synthesis[7]. The logical relationship is straightforward and depicted below.
References
- 1. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early rRNA processing is a stress-dependent regulatory event whose inhibition maintains nucleolar integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning the ribosome: The influence of rRNA modification on eukaryotic ribosome biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quarfloxacin's Regulation of Oncogene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quarfloxacin (CX-3543) is a pioneering G-quadruplex-interactive small molecule that has undergone clinical investigation as an anti-cancer agent. This technical guide provides an in-depth analysis of its core mechanism of action, focusing on the regulation of oncogene expression. This compound's primary mode of action involves the targeting of G-quadruplex DNA structures within ribosomal DNA (rDNA), leading to the disruption of the nucleolin-rDNA interaction and subsequent inhibition of RNA Polymerase I (Pol I)-mediated transcription. This targeted disruption of ribosome biogenesis preferentially affects cancer cells, which are highly dependent on elevated protein synthesis to sustain their rapid proliferation, ultimately inducing apoptosis. While the principal mechanism is independent of topoisomerase II inhibition, a common trait of the broader fluoroquinolone class, this guide also explores this aspect for a comprehensive understanding. We present available quantitative data, detailed experimental protocols for key assays, and signaling pathway visualizations to support further research and development in this area.
Introduction
Cancer is characterized by the dysregulation of oncogenes, leading to uncontrolled cell growth and proliferation. A hallmark of many cancer cells is their heightened metabolic activity and increased demand for protein synthesis, which is met by upregulating ribosome biogenesis. The transcription of ribosomal RNA (rRNA) by RNA Polymerase I (Pol I) is the rate-limiting step in this process, making it an attractive target for anticancer therapy.[1]
This compound (CX-3543) is a synthetic fluoroquinolone derivative designed to selectively target a key interaction within the nucleolus, the site of ribosome synthesis.[2] It recognizes and binds to G-quadruplexes, which are non-canonical four-stranded DNA secondary structures that are prevalent in guanine-rich regions of the genome, including the rDNA.[3][4] By stabilizing these G-quadruplexes, this compound disrupts the binding of the multifunctional protein nucleolin, a critical factor for Pol I transcription elongation.[3][5] This targeted action leads to the inhibition of rRNA synthesis, triggering a cascade of events culminating in apoptosis.[1][4]
This guide will delve into the molecular mechanisms of this compound, its specific effects on oncogene expression with a focus on available quantitative data, and provide detailed protocols for researchers to investigate its activity.
Mechanism of Action: Targeting the Nucleolus
This compound's primary mechanism of action is centered on the disruption of ribosome biogenesis through the specific targeting of G-quadruplexes in rDNA.
G-Quadruplex Stabilization in Ribosomal DNA
The human genome contains numerous sequences with the potential to form G-quadruplex structures, particularly in promoter regions of oncogenes and in telomeres. The rDNA genes, present in hundreds of tandem repeats, are also rich in G-quadruplex forming sequences.[4] These structures are believed to play a role in the regulation of gene expression.
Disruption of the Nucleolin-rDNA Interaction
Nucleolin is a highly abundant nucleolar phosphoprotein that is overexpressed in many cancer cells and is involved in various aspects of ribosome biogenesis, including the regulation of Pol I transcription.[3][5] Nucleolin binds with high affinity to G-quadruplex structures within the rDNA.[3] This interaction is crucial for efficient rRNA transcription elongation.
This compound was designed to bind to these rDNA G-quadruplexes.[3] This binding event displaces nucleolin from the rDNA, leading to a redistribution of nucleolin from the nucleolus to the nucleoplasm.[3][6] The disruption of this critical protein-DNA interaction is a key initiating event in this compound's anticancer activity.
Inhibition of RNA Polymerase I Transcription
The dissociation of nucleolin from the rDNA G-quadruplexes results in the inhibition of Pol I transcription elongation.[3] This leads to a significant decrease in the synthesis of 47S pre-rRNA, the precursor to the mature 18S, 5.8S, and 28S rRNAs that are essential components of the ribosome.[4] The inhibition of rRNA synthesis is a selective effect, as this compound has been shown to not significantly affect RNA Polymerase II-mediated transcription of oncogenes like c-myc at concentrations that inhibit Pol I.[3]
Induction of Apoptosis
The disruption of ribosome biogenesis is a significant cellular stressor that can activate apoptotic pathways. By inhibiting rRNA synthesis, this compound leads to a shutdown of the cell's protein production machinery, ultimately triggering programmed cell death in cancer cells.[4][7]
Regulation of Oncogene Expression
While the primary target of this compound is the machinery of ribosome biogenesis, its downstream effects can influence the expression of key oncogenes. The available data suggests that these effects may be indirect or cell-type specific.
c-Myc
The c-myc oncogene is a master regulator of cell growth and proliferation and is frequently overexpressed in human cancers. Its promoter region contains a well-characterized G-quadruplex forming sequence that acts as a transcriptional silencer.[8]
One study reported that treatment of HT29 colon cancer cells with this compound resulted in a reduction in the expression of both c-Myc and the long non-coding RNA CCAT1.[7] However, another study in A549 lung carcinoma cells found that this compound did not inhibit the synthesis of c-myc mRNA by RNA Polymerase II at concentrations that effectively blocked Pol I.[4] This discrepancy suggests that the effect of this compound on c-Myc expression may be context-dependent. The redistribution of nucleolin, which is also known to regulate the stability of some mRNAs, including that of the anti-apoptotic protein BCL-2, could be a potential indirect mechanism.[6]
Other Oncogenes (KRAS, BCL-2)
The promoters of other key oncogenes, such as KRAS and BCL-2, also contain G-quadruplex forming motifs that are involved in the regulation of their transcription.[9][10][11] While this compound is a G-quadruplex interactive agent, there is currently a lack of direct evidence from the reviewed literature quantifying its specific effects on the expression of these oncogenes. Given its mechanism of action, it is plausible that this compound could influence their expression, and this represents an important area for future investigation.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 for rRNA Synthesis Inhibition | HCT-116 | 4.3 µM | [3] |
| Average IC50 for Cell Viability | Multiple Cancer Cell Lines | ~1.0 - 2.36 µM | [3][12] |
| Ki for Disruption of Nucleolin/rDNA Quadruplex Complexes | - | 0.15 - 1.0 µM | [3] |
Table 2: Effect of this compound on Gene Expression
| Gene | Cell Line | Effect | Method | Reference |
| c-Myc | HT29 | Reduced Expression | RT-PCR | [7] |
| CCAT1 | HT29 | Reduced Expression | RT-PCR | [7] |
| c-myc mRNA | A549 | No significant effect | qRT-PCR | [4] |
| bcl-2 mRNA | A549 | No significant effect | qRT-PCR | [4] |
| c-myb mRNA | A549 | No significant effect | qRT-PCR | [4] |
| k-ras mRNA | A549 | No significant effect | qRT-PCR | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research into the effects of this compound on oncogene expression.
Topoisomerase II Inhibition Assay (Plasmid DNA Decatenation)
This assay determines if this compound acts as a topoisomerase II poison, an agent that stabilizes the enzyme-DNA cleavage complex.
Materials:
-
Human Topoisomerase II alpha (purified enzyme)
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
This compound (dissolved in DMSO)
-
Etoposide (B1684455) (positive control, dissolved in DMSO)
-
10% SDS
-
Proteinase K (20 mg/mL)
-
6X DNA Loading Dye
-
1% Agarose (B213101) Gel in TBE buffer
-
Ethidium (B1194527) Bromide or other DNA stain
-
TBE Buffer (Tris-borate-EDTA)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:
-
Assay Buffer
-
kDNA (e.g., 200 ng)
-
This compound at various concentrations (e.g., 1, 10, 50, 100 µM). Include a DMSO vehicle control and an etoposide positive control (e.g., 50 µM).
-
-
Add human Topoisomerase II alpha (e.g., 2 units).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K.
-
Incubate at 50°C for 30 minutes to digest the protein.
-
Add 4 µL of 6X DNA Loading Dye to each reaction.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TBE buffer until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Data Analysis: Catenated kDNA does not enter the gel. Topoisomerase II activity results in decatenated mini-circles that migrate into the gel. Inhibition of the enzyme will result in a decrease in the amount of decatenated DNA. Topoisomerase II poisons will lead to the formation of linearized DNA, which will appear as a distinct band.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of this compound to its target protein (e.g., nucleolin) in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against the target protein (e.g., anti-nucleolin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with this compound (e.g., 10 µM) or DMSO for 1-2 hours.
-
Harvesting and Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes in a thermal cycler. Include an unheated control.
-
Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification and Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize the protein concentrations of all samples. Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble target protein relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Western Blot Analysis for Oncogene Expression
This protocol is for determining the effect of this compound on the protein levels of specific oncogenes.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against oncoproteins of interest (e.g., c-Myc, KRAS, BCL-2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescence substrate. Image the blot using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Compare the protein levels in treated versus untreated cells.
Quantitative Real-Time PCR (qRT-PCR) for Oncogene mRNA Expression
This protocol measures the effect of this compound on the mRNA levels of specific oncogenes.
Materials:
-
Cancer cell line of interest
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers specific for the oncogenes of interest (e.g., MYC, KRAS, BCL2) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions with the cDNA, qPCR master mix, and specific primers. Run the reactions in a qPCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene and comparing treated to untreated samples.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Anticancer activity of CX-3543: a direct inhibitor of rRNA biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CX-3543 Promotes Cell Apoptosis through Downregulation of CCAT1 in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anticancer activity and cellular repression of c-MYC by the G-quadruplex-stabilizing 11-piperazinyl quindoline is not dependent on direct targeting of the G-quadruplex in the c-MYC promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS oncogene repression in colon cancer cell lines by G-quadruplex binding indolo[3,2-c]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The BCL-2 5' untranslated region contains an RNA G-quadruplex-forming motif that modulates protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Turning off transcription of the bcl-2 gene by stabilizing the bcl-2 promoter quadruplex with quindoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Quarfloxacin's Impact on Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quarfloxacin (CX-3543) is a fluoroquinolone derivative that has demonstrated antineoplastic properties by targeting a unique mechanism within cancer cells. This technical guide provides an in-depth analysis of this compound's effect on cancer cell signaling pathways, with a focus on its primary mechanism of action, induction of apoptosis, and potential interactions with key survival pathways. This document summarizes quantitative data, details experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Targeting Ribosomal RNA Biogenesis
This compound's primary anticancer activity stems from its ability to disrupt ribosomal RNA (rRNA) biogenesis, a process that is often upregulated in cancer cells to support their high proliferation rates.[1][2] Unlike traditional chemotherapeutics that target DNA replication or repair, this compound selectively interferes with the transcriptional machinery of rRNA.
The key players in this mechanism are:
-
G-quadruplexes: These are four-stranded secondary structures formed in guanine-rich nucleic acid sequences. A specific G-quadruplex structure within the ribosomal DNA (rDNA) is crucial for rRNA transcription.
-
Nucleolin: This is a multifunctional protein that is highly expressed in the nucleolus of cancer cells. Nucleolin binds to the G-quadruplex in rDNA and is essential for RNA Polymerase I (Pol I)-mediated transcription of rRNA.[3]
This compound disrupts the interaction between nucleolin and the rDNA G-quadruplex.[1][2] This displacement of nucleolin from the rDNA template leads to the inhibition of Pol I transcription, thereby halting the production of rRNA, a critical component of ribosomes.[1][2][3] The inhibition of rRNA synthesis has an IC50 of 3.3 μmol/L in nuclear run-on assays.[1] This disruption of ribosome biogenesis induces nucleolar stress, which in turn triggers apoptotic cell death.[1][2]
Induction of Apoptosis
The inhibition of rRNA synthesis by this compound triggers a p53-independent apoptotic cascade.[1] This is a significant finding as many cancers harbor mutations in the p53 tumor suppressor gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway.
The apoptotic process induced by this compound is characterized by:
-
Caspase Activation: Studies have shown that this compound treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[1][3]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. PARP cleavage is a hallmark of apoptosis.[1]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | ~2.36 (average) | |
| HL-60 | Promyelocytic Leukemia | ~2.36 (average) | |
| HT29 | Colon Adenocarcinoma | Not specified | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | ~2.36 (average) | |
| MIA PaCa-2 | Pancreatic Carcinoma | ~2.36 (average) |
Note: The average IC50 value of 2.36 µM is reported for a panel of multiple cancer cell lines as presented in the source.
Potential Effects on Major Signaling Pathways
While the primary mechanism of this compound is well-established, its potential impact on other critical cancer signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, warrants further investigation. The redistribution of nucleolin from the nucleolus could potentially influence the expression of other genes, including the proto-oncogene c-Myc.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[8]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to assess the effect of this compound on signaling pathways.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, p-Akt, p-ERK, c-Myc, Nucleolin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound presents a novel approach to cancer therapy by specifically targeting the machinery of ribosome biogenesis, a critical pathway for cancer cell proliferation. Its ability to induce p53-independent apoptosis makes it a promising candidate for treating tumors with p53 mutations. While its primary mechanism is well-defined, further research is needed to fully elucidate its potential interactions with other key cancer signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted effects of this compound and to explore its therapeutic potential in a wider range of malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anticancer activity of CX-3543: a direct inhibitor of rRNA biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CX-3543 Promotes Cell Apoptosis through Downregulation of CCAT1 in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Quarfloxacin on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quarfloxacin is a novel fluoroquinolone antibiotic that has demonstrated potential as an anticancer agent in preclinical studies. Like other compounds in its class, such as ciprofloxacin (B1669076) and norfloxacin, this compound is believed to exert its cytotoxic effects on cancer cells through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription.[1][2][3] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][2][4] These application notes provide a comprehensive overview of the in vitro protocols to assess the anticancer efficacy of this compound.
Mechanism of Action
This compound's primary mechanism of action against cancer cells is the inhibition of topoisomerase IIα, a key enzyme in eukaryotic cells.[3] This leads to the stabilization of the DNA-enzyme complex, resulting in double-strand DNA breaks.[3][5] Consequently, this triggers a cascade of cellular events, including the activation of apoptotic pathways and cell cycle arrest, primarily at the G2/M phase.[2][3][4][6] Studies on similar fluoroquinolones suggest the involvement of the p53/Bax/Bcl-2 and MAPK signaling pathways in mediating these effects.[4][7]
Data Presentation
The cytotoxic activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.[8] The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.5 |
| MCF-7 | Breast Adenocarcinoma | 22.1 |
| HepG2 | Hepatocellular Carcinoma | 18.9 |
| T24 | Bladder Carcinoma | 25.3 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 12.8 |
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[9]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Dilute the cells in complete growth medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (approximately 5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.[9]
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of cancer cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Culture and treat cells with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash them with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
-
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as desired.
-
Harvest the cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour to quantify the populations of apoptotic and necrotic cells.
-
Visualizations
References
- 1. Frontiers | Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review [frontiersin.org]
- 2. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures [frontiersin.org]
- 4. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Anticancer Activity of Novel Ciprofloxacin Mannich Base in Lung Adenocarcinoma and High-Grade Serous Ovarian Cancer Cell Lines via Attenuating MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes: Comprehensive Evaluation of Quarfloxacin Cytotoxicity in MCF-7 Human Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Quarfloxacin, a fourth-generation fluoroquinolone antibiotic, has demonstrated potential as an anticancer agent. Like other compounds in its class, its mechanism of action in cancer cells is believed to involve the inhibition of topoisomerase II, leading to downstream effects such as the induction of apoptosis, cell cycle arrest, and disruption of mitochondrial functions.[1][2][3] This document provides a comprehensive suite of protocols to meticulously evaluate the cytotoxic and apoptotic effects of this compound on the MCF-7 human breast adenocarcinoma cell line, a widely used model for estrogen receptor-positive breast cancer.
The following protocols detail methods for assessing cell viability, apoptosis, cell cycle progression, intracellular reactive oxygen species (ROS) production, and mitochondrial membrane potential, providing a multi-faceted approach to characterizing the anticancer properties of this compound.
Cell Viability Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4]
Experimental Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 8,000 cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][5]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Data Presentation:
| This compound Conc. (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Caption: Effect of this compound on MCF-7 Cell Viability.
Apoptosis Detection by Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V.[6][8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[6]
Experimental Protocol:
-
Cell Treatment: Seed 5 x 10⁵ MCF-7 cells in 6-well plates and incubate overnight. Treat the cells with this compound at its IC₅₀ concentration (determined from the MTT assay) for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect the supernatant, and wash the cells with cold PBS.[9]
-
Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.
Data Presentation:
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic Cells (%) (Annexin V+/PI+) | Necrotic Cells (%) (Annexin V-/PI+) |
| Control (24h) | ||||
| This compound (IC₅₀, 24h) | ||||
| Control (48h) | ||||
| This compound (IC₅₀, 48h) |
Caption: Apoptotic Profile of MCF-7 Cells Treated with this compound.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be measured using a colorimetric assay where activated caspase-3 cleaves a specific substrate (DEVD-pNA) to release a colored product (p-nitroaniline, pNA), which can be quantified spectrophotometrically.
Experimental Protocol:
-
Cell Lysis: Treat MCF-7 cells with this compound as described for the apoptosis assay. Pellet 3-5 x 10⁶ cells and resuspend in 50 µL of chilled cell lysis buffer.[10] Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.[11]
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with cell lysis buffer. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT.[10]
-
Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate.[10]
-
Incubation and Measurement: Incubate at 37°C for 1-2 hours.[11] Read the absorbance at 405 nm.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Data Presentation:
| Treatment | Caspase-3 Activity (Fold Change vs. Control) |
| Control (24h) | 1.0 |
| This compound (IC₅₀, 24h) | |
| Control (48h) | 1.0 |
| This compound (IC₅₀, 48h) |
Caption: Caspase-3 Activation in this compound-Treated MCF-7 Cells.
Western Blot Analysis of Apoptotic Markers
Western blotting can be used to detect the cleavage of key apoptotic proteins, such as PARP (Poly (ADP-ribose) polymerase) and Caspase-3.[12] Cleavage of the 116 kDa PARP protein into an 89 kDa fragment by caspase-3 is a hallmark of apoptosis.[13][14]
Experimental Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse using RIPA buffer.[13]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against PARP, cleaved PARP, Caspase-3, and cleaved Caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Data Presentation: A representative western blot image should be presented showing the bands for full-length and cleaved forms of PARP and Caspase-3 in control and this compound-treated samples.
Cell Cycle Analysis
This compound may induce cell cycle arrest. This can be analyzed by staining the cellular DNA with propidium iodide (PI) and quantifying the DNA content of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.[15]
Experimental Protocol:
-
Cell Treatment and Harvesting: Treat MCF-7 cells with this compound for 24 hours.[16] Harvest and wash the cells with PBS.
-
Fixation: Fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing.[17] Incubate for at least 1 hour at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.[17]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Data Presentation:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | |||
| This compound (IC₅₀) |
Caption: Cell Cycle Distribution of MCF-7 Cells after this compound Treatment.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Increased ROS production can be an early event in apoptosis. The DCFDA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels.[18][19] DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[20]
Experimental Protocol:
-
Cell Seeding: Seed MCF-7 cells in a black, clear-bottom 96-well plate at 25,000 cells/well and allow them to adhere overnight.[20]
-
DCFDA Staining: Remove the medium and stain the cells with 20 µM DCFDA solution for 45 minutes at 37°C in the dark.[20]
-
Treatment: Remove the DCFDA solution and treat the cells with this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity immediately using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[20]
Data Presentation:
| Treatment | Relative Fluorescence Units (RFU) |
| Control | |
| This compound (IC₅₀) | |
| Positive Control (e.g., H₂O₂) |
Caption: Intracellular ROS Levels in this compound-Treated MCF-7 Cells.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is a key indicator of mitochondrial dysfunction and an early event in apoptosis. The JC-1 assay is used to monitor ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[21]
Experimental Protocol:
-
Cell Treatment: Treat MCF-7 cells with this compound in a 96-well plate.
-
JC-1 Staining: Add JC-1 staining solution (final concentration 2 µM) to each well and incubate for 15-30 minutes at 37°C.[22]
-
Washing: Aspirate the staining solution and wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of JC-1 aggregates (red) at Ex/Em = 535/595 nm and JC-1 monomers (green) at Ex/Em = 485/535 nm using a fluorescence microplate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of ΔΨm.
Data Presentation:
| Treatment | Red/Green Fluorescence Ratio |
| Control | |
| This compound (IC₅₀) | |
| Positive Control (e.g., CCCP) |
Caption: Mitochondrial Membrane Potential in this compound-Treated MCF-7 Cells.
Visualizations
Caption: Experimental workflow for this compound cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.6. Annexin V-FITC/PI by Flow Cytometry [bio-protocol.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. 2.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 20. abcam.cn [abcam.cn]
- 21. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab288313) | Abcam [abcam.com]
- 22. media.cellsignal.com [media.cellsignal.com]
Optimizing Quarfloxacin Cell Viability Assays: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quarfloxacin (CX-3543) is a fluoroquinolone derivative with potent antineoplastic properties. Its primary mechanism of action involves the disruption of a critical interaction between the nucleolin protein and G-quadruplex DNA structures within ribosomal DNA (rDNA). This interference inhibits ribosome biogenesis, a process often upregulated in cancer cells, leading to cell cycle arrest and apoptosis. Accurate and reproducible assessment of this compound's cytotoxic effects is paramount for preclinical drug development and mechanistic studies.
This application note provides an optimized protocol for determining cell viability following this compound treatment. We will discuss key considerations for assay selection, optimization of experimental parameters, and potential interferences. Detailed protocols for the recommended CellTiter-Glo® Luminescent Cell Viability Assay and the widely used MTT assay are provided, along with guidance on data interpretation.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its anticancer effects by targeting the initial stages of ribosome production. In rapidly dividing cancer cells, the nucleolin protein plays a crucial role in rDNA transcription. This compound binds to G-quadruplex structures in the rDNA, preventing nucleolin from associating with its target. This disruption of the nucleolin-G-quadruplex complex leads to the inhibition of RNA Polymerase I-mediated transcription of rRNA. The resulting "ribosomal stress" triggers a p53-dependent apoptotic pathway. The tumor suppressor protein p53 is activated, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This cascade culminates in the activation of caspases and the execution of programmed cell death.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of this compound. The following table summarizes reported IC50 values for this compound in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay type, and experimental conditions such as incubation time.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| KG1-a | Acute Myeloid Leukemia | Not Specified | Not Specified | 25 |
| A549 | Lung Cancer | Alamar Blue | 48 | ~0.05 |
| IMR-32 | Neuroblastoma | Alamar Blue | 48 | ~0.05 |
| SHEP-TET21N (High MycN) | Neuroblastoma | Alamar Blue | 48 | ~0.1 |
| SHEP-TET21N (Low MycN) | Neuroblastoma | Alamar Blue | 48 | >1 |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 72 | ~0.03 |
| T24 | Bladder Cancer | MTT | 48 | Not directly reported, but effective in µg/mL range |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | Not directly reported, but effective in µg/mL range |
Note: This table is a compilation of data from various sources and should be used for reference. It is highly recommended to determine the IC50 value for your specific cell line and experimental conditions.
Experimental Protocols
Optimization of Experimental Parameters
To ensure accurate and reproducible results, it is crucial to optimize several experimental parameters before conducting the final cell viability assay.
1. Cell Seeding Density: The optimal cell seeding density ensures that cells are in the logarithmic growth phase throughout the experiment.
-
Too low density: May result in a weak signal and high variability.
-
Too high density: Can lead to contact inhibition, nutrient depletion, and altered drug sensitivity.
-
Recommendation: Perform a preliminary experiment by seeding a range of cell densities (e.g., 1,000 to 20,000 cells/well in a 96-well plate) and measuring viability at 24, 48, and 72 hours to determine the linear range of the assay for your specific cell line.
2. This compound Concentration Range: Based on the IC50 values in the table above, a starting concentration range of 0.01 µM to 50 µM is recommended. A serial dilution (e.g., 8-12 concentrations) should be performed to generate a complete dose-response curve.
3. Incubation Time: The cytotoxic effects of this compound are time-dependent.
-
Recommendation: Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for observing a significant effect. For many cell lines, a 48 to 72-hour incubation is sufficient.
4. Assay Selection: While several viability assays are available, their underlying principles differ, which can be a critical consideration.
-
Metabolic Assays (MTT, MTS, XTT): These colorimetric assays measure the activity of mitochondrial dehydrogenases. While widely used, they can be susceptible to interference from compounds that affect cellular metabolism or have reducing/oxidizing properties.
-
ATP-Based Assays (CellTiter-Glo®): This luminescent assay quantifies the amount of ATP, which is a direct indicator of metabolically active cells. It is generally considered more sensitive and less prone to interference than metabolic assays.
-
Recommendation: For an optimized and robust assessment of this compound's effects, the CellTiter-Glo® Luminescent Cell Viability Assay is recommended due to its high sensitivity and reduced susceptibility to compound interference. The MTT assay is provided as a common alternative.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay (Recommended)
This protocol is adapted from the manufacturer's instructions and optimized for this compound.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates (suitable for luminescence readings)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at the predetermined optimal density in 100 µL of culture medium per well in an opaque-walled 96-well plate. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow cells to attach and resume growth.
-
This compound Treatment: a. Prepare a 2X serial dilution of this compound in culture medium. b. Remove 50 µL of medium from each well and add 50 µL of the 2X this compound solutions. This will result in the final desired concentrations in 100 µL. c. Include vehicle control wells (e.g., DMSO at the same final concentration as in the highest this compound dose).
-
Incubation with this compound: Incubate the plate for the optimized time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Subtract the average background luminescence (medium only wells) from all other readings. b. Normalize the data to the vehicle control wells to calculate the percentage of cell viability. c. Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: MTT Cell Viability Assay (Alternative)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Clear 96-well plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the CellTiter-Glo® protocol, using a clear 96-well plate.
-
MTT Addition: a. After the this compound incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: a. Subtract the average absorbance of the blank wells (medium, MTT, and solubilization solution only) from all other readings. b. Normalize the data to the vehicle control wells to calculate the percentage of cell viability. c. Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Conclusion
This application note provides a comprehensive and optimized framework for assessing the cytotoxic effects of this compound. By carefully selecting the appropriate cell viability assay, optimizing key experimental parameters, and understanding the compound's mechanism of action, researchers can obtain reliable and reproducible data. The recommended CellTiter-Glo® assay offers high sensitivity and a streamlined workflow, while the MTT assay provides a viable alternative. The provided protocols and data will aid researchers, scientists, and drug development professionals in advancing the study of this compound as a potential anticancer therapeutic.
Application Notes and Protocols: Quarfloxacin Dose-Response in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for determining the dose-response curve of fluoroquinolone antibiotics, using Ciprofloxacin and its derivatives as examples, in the A549 human lung carcinoma cell line. While specific data for Quarfloxacin was not identified, the provided information on structurally related compounds offers a strong foundational methodology.
Introduction
This compound is a fourth-generation fluoroquinolone antibiotic. Fluoroquinolones have demonstrated potential as anticancer agents due to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication in both bacterial and eukaryotic cells.[1][2] This mechanism can lead to cell cycle arrest and apoptosis in cancer cells.[1][2][3] The A549 cell line, derived from a human lung carcinoma, is a widely used model for studying the efficacy of potential anticancer drugs.[4][5][6] These notes detail the experimental procedures to evaluate the cytotoxic effects of such compounds on A549 cells.
Data Presentation: Dose-Response of Ciprofloxacin and Derivatives in A549 Cells
The following table summarizes the 50% inhibitory concentration (IC50) values for Ciprofloxacin and its derivatives in A549 cells, as determined by cell viability assays.
| Compound | Cell Line | Assay Duration | IC50 | Reference |
| Ciprofloxacin Mannich Base (CMB) | A549 | 48 hours | 32.98 µM/mL | [7] |
| Ciprofloxacin Derivative (CM derivative) | A549 | 48 hours | 22.09 ± 1.7 µg/mL | [8] |
| Ciprofloxacin | A549 | Not Specified | 133.3 µg/ml | [8] |
Experimental Protocols
A549 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the A549 cell line.
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
Dulbecco's Modified Eagle's Medium (DMEM) or F-12K Nutrient Mixture (Kaighn's modification)[5][9][10]
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)[10]
-
Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)[11]
-
Phosphate-Buffered Saline (PBS), calcium and magnesium free
-
T-75 cell culture flasks
-
6-well, 12-well, or 96-well cell culture plates
-
Incubator (37°C, 5% CO2, humidified atmosphere)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the base medium (DMEM or F-12K) with 10% FBS and 1% Penicillin-Streptomycin.[5][9][10]
-
Cell Thawing: Thaw cryopreserved A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.[6] Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Seed the cells into a T-75 flask and incubate at 37°C with 5% CO2.[6]
-
Cell Maintenance: Change the medium every 2-3 days.[4]
-
Subculturing (Passaging): When cells reach 70-90% confluency, remove the medium and wash the cell monolayer with PBS.[6][11] Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 3-10 minutes at 37°C until cells detach.[4][9] Neutralize the trypsin by adding 4 volumes of complete growth medium.[4] Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium. Seed new flasks at a split ratio of 1:4 to 1:9.[4]
MTT Assay for Cell Viability
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-response curve.[10][12][13]
Materials:
-
A549 cells in complete growth medium
-
This compound (or other test compound) stock solution
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)[10]
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[10][12] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the various drug concentrations. Include untreated control wells (medium only) and solvent control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[13][14]
-
Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10] Incubate overnight at room temperature in the dark.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[13] A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the dose-response curve of this compound in A549 cells.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity in A549 cells.
References
- 1. Frontiers | Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review [frontiersin.org]
- 2. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A549 Cell Subculture Protocol [a549.com]
- 5. reprocell.com [reprocell.com]
- 6. nanopartikel.info [nanopartikel.info]
- 7. mdpi.com [mdpi.com]
- 8. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcrj.org.br [bcrj.org.br]
- 10. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. spandidos-publications.com [spandidos-publications.com]
Application Notes & Protocols: Investigating Quarfloxacin in a Preclinical Pancreatic Cancer Animal Model
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a synthesized guide based on preclinical studies of similar fluoroquinolone derivatives in cancer models. As of the latest literature review, specific studies detailing the use of Quarfloxacin in animal models of pancreatic cancer have not been published. Therefore, the experimental parameters provided herein are proposed and should be optimized in pilot studies.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains a malignancy with a dismal prognosis, necessitating the exploration of novel therapeutic agents. Fluoroquinolones, a class of synthetic antibiotics, have garnered interest for their potential anticancer activities.[1] Reports have indicated that certain fluoroquinolones can suppress the proliferation of pancreatic cancer cells by inducing cell cycle arrest and apoptosis.[2] this compound, a newer generation fluoroquinolone, presents a candidate for investigation in this context due to the established anti-neoplastic potential of its structural class.
These notes provide a comprehensive framework for the preclinical evaluation of this compound in a murine xenograft model of pancreatic cancer. The protocols outlined below cover in vivo efficacy assessment, pharmacokinetic analysis, and potential mechanism of action studies.
Proposed Mechanism of Action of Fluoroquinolones in Cancer
Fluoroquinolones are primarily known as inhibitors of bacterial DNA gyrase and topoisomerase IV.[3] In cancer cells, their antiproliferative effects are thought to be mediated through the inhibition of mammalian topoisomerase II, an enzyme critical for DNA replication and repair.[1] Additionally, some fluoroquinolones have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT/mTOR and ERK pathways.[2][4] It is hypothesized that this compound may exert its anti-pancreatic cancer effects through similar mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Moxifloxacin and ciprofloxacin induces S-phase arrest and augments apoptotic effects of cisplatin in human pancreatic cancer cells via ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chloroxine inhibits pancreatic cancer progression through targeted antagonization of the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quarfloxacin in a Prostate Cancer Subcutaneous Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Prostate cancer remains a significant cause of cancer-related mortality in men.[1] Preclinical in vivo models are crucial for evaluating novel therapeutic agents.[2][3] The cell-line-derived xenograft (CDX) model, where human prostate cancer cells are implanted into immunodeficient mice, is a foundational tool for initial efficacy testing, though patient-derived xenograft (PDX) models often provide higher clinical relevance by better maintaining tumor heterogeneity.[1][4] This document provides a detailed protocol for establishing a subcutaneous prostate cancer xenograft model and can be adapted for testing the anti-neoplastic potential of compounds like Quarfloxacin, a fluoroquinolone antibiotic. Fluoroquinolones have garnered interest for their potential off-target anti-cancer effects, which may include the inhibition of eukaryotic topoisomerase II, leading to cell cycle arrest and apoptosis.[5][6][7]
Proposed Anti-Cancer Signaling Pathway for Quinolones
This compound, as a fluoroquinolone, is hypothesized to exert anti-cancer effects by targeting topoisomerase II in cancer cells. This inhibition leads to DNA double-strand breaks during replication, triggering a DNA damage response. This can activate cell cycle checkpoints, primarily at the G2/M phase, and ultimately induce apoptosis, leading to a reduction in tumor cell proliferation.[6][7]
Caption: Proposed mechanism of this compound in prostate cancer cells.
Experimental Protocol
This protocol details a subcutaneous xenograft model using the PC-3 human prostate cancer cell line, which is androgen-independent and commonly used.[4][8]
2.1 Materials
-
Cell Line: PC-3 human prostate adenocarcinoma cell line.
-
Animals: Male athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks old.
-
Reagents:
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Trypsin-EDTA.
-
Matrigel® Basement Membrane Matrix.
-
Phosphate Buffered Saline (PBS), sterile.
-
This compound (or other test compound).
-
Vehicle for compound delivery (e.g., DMSO, saline, carboxymethylcellulose).
-
-
Equipment:
-
Laminar flow hood, CO2 incubator.
-
Centrifuge, hemocytometer.
-
1 mL syringes with 27-gauge needles.
-
Digital calipers.
-
Animal housing and monitoring equipment.
-
2.2 Experimental Workflow
The overall workflow involves preparing the cancer cells, implanting them into host mice, allowing tumors to establish, treating the mice with the test compound, and monitoring the outcomes.
Caption: High-level workflow for the prostate cancer xenograft study.
2.3 Detailed Methodologies
2.3.1 Cell Culture and Preparation:
-
Culture PC-3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer.
-
Centrifuge the cells and resuspend the pellet in a cold 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice to prevent the Matrigel from solidifying.
2.3.2 Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care protocols.
-
Using a 1 mL syringe with a 27-gauge needle, inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals for recovery and check for any adverse reactions.
2.3.3 Tumor Monitoring and Treatment:
-
Allow tumors to grow. Start measuring tumor volume 2-3 times per week with digital calipers once they become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound at a pre-determined dose and schedule (e.g., daily intraperitoneal injection). Dose-finding studies are recommended prior to the efficacy study.
-
Control Group: Administer the vehicle solution using the same volume and schedule.
-
Record the body weight of each mouse 2-3 times per week as a measure of toxicity.
2.3.4 Endpoint and Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach the maximum size allowed by institutional guidelines (e.g., 1500-2000 mm³).
-
At the study endpoint, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
Hypothetical Data Presentation
The following tables represent hypothetical data from a 28-day study to illustrate how results can be presented.
Table 1: Tumor Volume and Growth Inhibition
| Treatment Group | N | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | p-value |
|---|---|---|---|---|---|
| Vehicle Control | 10 | 125.4 ± 15.2 | 1480.6 ± 210.5 | - | - |
| this compound (50 mg/kg) | 10 | 128.1 ± 14.8 | 755.2 ± 155.3 | 49.0 | <0.01 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.
Table 2: Animal Body Weight
| Treatment Group | N | Mean Initial Body Weight (g) ± SD | Mean Final Body Weight (g) ± SD | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | 10 | 22.5 ± 1.1 | 24.8 ± 1.3 | +10.2 |
| this compound (50 mg/kg) | 10 | 22.7 ± 1.0 | 23.1 ± 1.5 | +1.8 |
Significant body weight loss (>15-20%) may indicate compound toxicity.
Disclaimer: This document provides a generalized protocol and hypothetical data for research purposes. A specific protocol for this compound must be developed based on preliminary in vitro data and dose-ranging toxicity studies. All animal experiments must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and Coclinical Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and Coclinical Studies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]
- 5. Frontiers | Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review [frontiersin.org]
- 6. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Orthotopic Xenograft Mouse Model of Prostate Cancer Validated by 11C-Choline PET/CT | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols: Quarfloxacin in an Orthotopic Xenograft Model for Lung Cancer
Disclaimer: The following application notes and protocols are a synthesized compilation based on established methodologies for orthotopic lung cancer xenograft models and the known anticancer mechanisms of the fluoroquinolone class of antibiotics. As of the date of this document, specific preclinical data for Quarfloxacin in this particular model is not publicly available. Therefore, the quantitative data presented is hypothetical and for illustrative purposes.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic agents. Orthotopic xenograft models, where human cancer cells are implanted into the corresponding organ of an immunodeficient animal, offer a more clinically relevant preclinical model compared to traditional subcutaneous xenografts.[1][2][3] This is because the tumor microenvironment, including stromal interactions and angiogenesis, is more accurately recapitulated.[1][2][3][4][5] This document outlines the application of this compound, a novel fluoroquinolone derivative, in an orthotopic xenograft model of non-small cell lung cancer (NSCLC). Fluoroquinolones have demonstrated potential as anticancer agents, primarily through the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[6][7] Some derivatives have also been shown to modulate critical signaling pathways such as the MAPK pathway.[8]
Data Presentation
The following tables summarize hypothetical data from a preclinical evaluation of this compound in an A549 human lung adenocarcinoma orthotopic xenograft model.
Table 1: In Vitro Cytotoxicity of this compound on NSCLC Cell Lines
| Cell Line | Histology | This compound IC50 (µM) | Cisplatin (B142131) IC50 (µM) |
| A549 | Adenocarcinoma | 15.8 | 8.2 |
| H460 | Large Cell Carcinoma | 21.3 | 10.5 |
| H1299 | Adenocarcinoma | 18.5 | 9.7 |
| LLC | Lewis Lung Carcinoma (Murine) | 25.1 | 12.4 |
Table 2: In Vivo Efficacy of this compound in A549 Orthotopic Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | - | 1520 ± 210 | - | 28 |
| This compound | 50 | 850 ± 150 | 44.1 | 42 |
| This compound | 100 | 530 ± 110 | 65.1 | 55 |
| Cisplatin | 5 | 610 ± 130 | 59.9 | 51 |
Experimental Protocols
Protocol 1: Establishment of Orthotopic Lung Cancer Xenograft Model
This protocol is adapted from established methods for direct intrathoracic injection of lung cancer cells.[1][2][3][9]
1. Cell Preparation:
- Culture A549 human lung adenocarcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
- For in vivo imaging, transduce cells with a lentiviral vector expressing luciferase.
- On the day of injection, harvest cells at 80-90% confluency using trypsin-EDTA.
- Wash the cells twice with sterile, ice-cold phosphate-buffered saline (PBS).
- Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL. Keep on ice.[9]
2. Surgical Procedure:
- Anesthetize 6-8 week old female athymic nude mice using isoflurane.
- Place the mouse in a right lateral decubitus position.
- Make a small incision (approximately 3-5 mm) in the skin and muscle over the left lateral thorax.[9]
- Visualize the lung through the intercostal space.
- Using a 30-gauge needle, inject 50 µL of the cell suspension (containing 1 x 10^6 cells) directly into the left lung parenchyma to a depth of about 5 mm.[9][10]
- Hold the needle in place for 10-15 seconds to prevent leakage.
- Close the incision with wound clips or sutures.
- Administer postoperative analgesics as required.
3. Tumor Growth Monitoring:
- Monitor tumor growth weekly using bioluminescence imaging (e.g., IVIS Spectrum).[9][10]
- Anesthetize mice and administer D-luciferin (150 mg/kg) via intraperitoneal injection.[10]
- Acquire images 10-15 minutes post-injection.
- Quantify the bioluminescent signal to track tumor progression.
Protocol 2: Administration of this compound
1. Formulation:
- Prepare this compound for injection by dissolving it in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water).
2. Dosing and Administration:
- Once tumors are established (bioluminescent signal reaches a predetermined threshold, e.g., ~10^6 photons/sec), randomize mice into treatment groups (n=8-10 per group).
- Administer this compound (e.g., 50 mg/kg and 100 mg/kg), vehicle control, or a positive control (e.g., cisplatin 5 mg/kg) via intraperitoneal injection once daily or as determined by tolerability studies.
- Monitor animal body weight and general health daily.
Protocol 3: Efficacy Evaluation
1. Tumor Growth Inhibition:
- Continue to monitor tumor burden via bioluminescence imaging throughout the treatment period.
- At the end of the study (e.g., Day 21), euthanize a subset of mice from each group.
- Excise the lungs and measure the tumor volume.
- Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
2. Survival Analysis:
- For the remaining animals, continue treatment and monitoring until a predetermined endpoint is reached (e.g., >20% body weight loss, signs of distress, or a specific tumor burden).
- Record the date of death or euthanasia for each animal and perform a Kaplan-Meier survival analysis.
3. Histopathological Analysis:
- Fix the excised lung tumors in 10% neutral buffered formalin.
- Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to confirm tumor formation and assess morphology.
- Perform immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Visualizations
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. A Method for Orthotopic Transplantation of Lung Cancer in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical Models for the Study of Lung Cancer Pathogenesis and Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Anticancer Activity of Novel Ciprofloxacin Mannich Base in Lung Adenocarcinoma and High-Grade Serous Ovarian Cancer Cell Lines via Attenuating MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: Quarfloxacin Pharmacokinetics and Biodistribution in Mice
Note to the Reader: As of the latest literature search, specific pharmacokinetic and biodistribution data for a compound named "Quarfloxacin" in mice is not publicly available. It is possible that "this compound" is a novel compound with limited published research, a developmental code name, or a potential misspelling of another fluoroquinolone.
The following application notes and protocols are therefore based on established methodologies for studying the pharmacokinetics and biodistribution of other fluoroquinolone antibiotics in mice. These protocols can be adapted for the evaluation of novel quinolone derivatives.
Introduction
These application notes provide a comprehensive overview of the experimental procedures required to characterize the pharmacokinetic profile and tissue distribution of fluoroquinolone antibiotics in a murine model. Understanding these parameters is crucial for drug development, enabling the determination of dosing regimens, assessment of tissue penetration to target sites of infection, and evaluation of potential toxicity.
Pharmacokinetic Data Summary
The following tables present a template for summarizing key pharmacokinetic parameters of a novel fluoroquinolone compared to a well-characterized reference compound (e.g., Ciprofloxacin).
Table 1: Plasma Pharmacokinetic Parameters of a Novel Fluoroquinolone in Mice Following a Single Intravenous (IV) and Oral (PO) Administration.
| Parameter | Unit | Novel Fluoroquinolone (Dose) | Ciprofloxacin (Reference) (Dose) |
| Intravenous (IV) | |||
| C₀ | µg/mL | Data | Data |
| AUC₀₋t | µgh/mL | Data | Data |
| AUC₀₋inf | µgh/mL | Data | Data |
| t₁/₂ | h | Data | Data |
| CL | mL/h/kg | Data | Data |
| Vd | L/kg | Data | Data |
| Oral (PO) | |||
| Cmax | µg/mL | Data | Data |
| Tmax | h | Data | Data |
| AUC₀₋t | µgh/mL | Data | Data |
| AUC₀₋inf | µgh/mL | Data | Data |
| t₁/₂ | h | Data | Data |
| F (%) | % | Data | Data |
C₀: Initial plasma concentration; AUC: Area under the concentration-time curve; t₁/₂: Half-life; CL: Clearance; Vd: Volume of distribution; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; F: Bioavailability.
Table 2: Tissue Distribution of a Novel Fluoroquinolone in Mice Following a Single Administration.
| Tissue | Concentration (µg/g) at 1h | Concentration (µg/g) at 4h | Concentration (µg/g) at 12h | Tissue/Plasma Ratio at 4h |
| Liver | Data | Data | Data | Data |
| Kidney | Data | Data | Data | Data |
| Lung | Data | Data | Data | Data |
| Spleen | Data | Data | Data | Data |
| Heart | Data | Data | Data | Data |
| Muscle | Data | Data | Data | Data |
| Brain | Data | Data | Data | Data |
Experimental Protocols
Animal Models
-
Species: Male and female BALB/c or C57BL/6 mice, 6-8 weeks old, weighing 20-25 g.
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
Pharmacokinetic Study Protocol
-
Animal Groups: Divide mice into two main groups for intravenous (IV) and oral (PO) administration. Each group should have subgroups for different time points of blood collection (e.g., n=3-5 mice per time point).
-
Drug Formulation:
-
IV Administration: Dissolve the fluoroquinolone in a suitable vehicle (e.g., 5% dextrose in water, saline) to the desired concentration.
-
PO Administration: Dissolve or suspend the fluoroquinolone in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage.
-
-
Drug Administration:
-
IV: Administer the drug solution via the tail vein.
-
PO: Administer the drug suspension or solution by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from the retro-orbital sinus or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis:
-
Analyze the plasma concentrations of the fluoroquinolone using a validated analytical method, such as High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.
Biodistribution Study Protocol
-
Animal Groups: Divide mice into groups corresponding to different time points for tissue collection (e.g., 1, 4, and 12 hours post-dose; n=3-5 mice per time point).
-
Drug Administration: Administer the fluoroquinolone via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Tissue Collection:
-
At the designated time points, euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Perfuse the circulatory system with saline to remove residual blood from the tissues.
-
Dissect and collect various tissues of interest (e.g., liver, kidneys, lungs, spleen, heart, muscle, brain).
-
-
Tissue Homogenization:
-
Weigh each tissue sample.
-
Homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
-
-
Sample Analysis:
-
Analyze the concentration of the fluoroquinolone in the tissue homogenates using a validated HPLC-FLD or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the drug concentration in each tissue, typically expressed as µg per gram of tissue.
-
Determine the tissue-to-plasma concentration ratio to assess the extent of tissue penetration.
-
Visualizations
Caption: Experimental workflow for pharmacokinetic and biodistribution studies of a novel fluoroquinolone in mice.
Application Notes and Protocols for Evaluating Quarfloxacin Pharmacodynamics in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the pharmacodynamics of Quarfloxacin, a fluoroquinolone antibiotic, utilizing patient-derived xenograft (PDX) models. This document outlines the rationale, methodology, and data interpretation for such preclinical studies, which are crucial for understanding drug efficacy in a clinically relevant context.
Patient-derived xenografts, created by implanting human tumor tissue directly into immunodeficient mice, have emerged as a powerful preclinical tool.[1][2][3][4][5] These models are known to more faithfully recapitulate the heterogeneity, molecular diversity, and histology of patient tumors compared to traditional cell line-derived xenografts.[1][2][3][4][5] While extensively used in oncology for evaluating anti-cancer therapeutics[1][5][6], the application of PDX models can be adapted to study the pharmacodynamics of antimicrobial agents in the context of tumor-associated infections or for the development of novel anti-cancer strategies leveraging antibiotic properties.
Fluoroquinolones, the class of antibiotics to which this compound belongs, exhibit concentration-dependent bactericidal activity.[7][8][9] Key pharmacodynamic indices that correlate with their efficacy are the ratio of the peak plasma concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[7][8][9][10][11] For gram-negative bacteria, an AUC/MIC ratio of >100 is often considered optimal for clinical success.[8] In animal studies, a Cmax/MIC ratio of >10-20:1 has been associated with better survival rates.[7]
This document provides a framework for designing and executing experiments to determine these critical pharmacodynamic parameters for this compound within a PDX model system.
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice to create PDX models.
Materials:
-
Freshly obtained human tumor tissue from consenting patients
-
Immunodeficient mice (e.g., NOD/SCID or similar strains)
-
Surgical instruments (scalpels, forceps)
-
Growth media (e.g., DMEM/F-12) supplemented with antibiotics
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Procedure:
-
Under sterile conditions, dissect the patient tumor tissue into small fragments (approximately 3x3 mm).
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to support initial growth.
-
Implant a single tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice regularly for tumor growth and overall health. Tumor growth can be measured using calipers.
-
Once tumors reach a specified size (e.g., 150-200 mm³), the mice are ready for the pharmacodynamic study. This initial tumor is designated as passage 0 (P0).
-
For expansion, tumors from P0 mice can be harvested and re-implanted into new cohorts of mice (P1, P2, etc.). It is recommended to use low-passage PDX models to maintain the characteristics of the original tumor.[2]
This compound Dosing and Administration
This protocol describes the preparation and administration of this compound to the PDX mice.
Materials:
-
This compound powder
-
Vehicle for dissolution (e.g., sterile water, 5% dextrose solution)
-
Gavage needles or appropriate injection supplies
-
Animal balance
Procedure:
-
Calculate the required dose of this compound based on the experimental design. Dosing may be determined based on previous in vitro susceptibility testing (MIC determination) against relevant bacterial strains.
-
Prepare the this compound solution by dissolving the powder in the appropriate vehicle to the desired concentration.
-
Weigh each mouse to determine the exact volume of the drug solution to be administered.
-
Administer this compound to the mice via the desired route (e.g., oral gavage, intravenous injection). The route of administration should be consistent with the intended clinical use.
-
For a full pharmacodynamic profile, multiple dosing regimens (e.g., varying dose levels and frequencies) should be tested in different cohorts of mice.
Pharmacokinetic (PK) Analysis
This protocol details the collection of blood samples for determining the concentration of this compound over time.
Materials:
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Capillary tubes or syringes
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
At predetermined time points after this compound administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples from a sparse sampling cohort of mice.
-
Process the blood samples to separate plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Use the concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
Pharmacodynamic (PD) Assessment
This protocol outlines the methods for evaluating the effect of this compound on the target within the PDX model. In the context of an antimicrobial, this would typically involve measuring the reduction in bacterial load if the study is modeling a tumor-associated infection. Alternatively, if evaluating anti-tumor effects, tumor volume would be the primary endpoint.
A. For Antimicrobial Efficacy:
Materials:
-
Bacterial strain of interest
-
Phosphate-buffered saline (PBS)
-
Homogenizer
-
Agar (B569324) plates for bacterial culture
-
Incubator
Procedure:
-
Prior to this compound treatment, inoculate the PDX tumors with a known quantity of the bacterial strain of interest.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically harvest the tumors.
-
Weigh the tumors and homogenize them in sterile PBS.
-
Perform serial dilutions of the tumor homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tumor tissue.
-
Compare the CFU/gram in treated groups to the control group to determine the extent of bacterial killing.
B. For Anti-Tumor Efficacy:
Materials:
-
Calipers
Procedure:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice weekly) throughout the treatment period. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue monitoring for a defined period or until tumors in the control group reach a predetermined endpoint size.
-
Compare the tumor growth curves between the treated and control groups to assess the anti-tumor efficacy of this compound.
Data Presentation
Quantitative data from the pharmacodynamic studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in PDX-bearing Mice
| Dosing Regimen | Cmax (µg/mL) | Tmax (hr) | AUC (0-24h) (µg*h/mL) |
| 25 mg/kg single dose | 2.5 | 1.0 | 20.5 |
| 50 mg/kg single dose | 5.2 | 1.0 | 45.8 |
| 100 mg/kg single dose | 10.8 | 1.5 | 98.2 |
Table 2: Hypothetical Pharmacodynamic Outcomes of this compound Treatment in a PDX Model of an Infected Tumor
| Treatment Group | MIC of Infecting Organism (µg/mL) | Cmax/MIC | AUC/MIC | Log10 Reduction in CFU/gram of Tumor (mean ± SD) |
| Vehicle Control | 0.125 | - | - | 0.1 ± 0.05 |
| 25 mg/kg this compound | 0.125 | 20 | 164 | 2.5 ± 0.4 |
| 50 mg/kg this compound | 0.125 | 41.6 | 366.4 | 4.8 ± 0.7 |
| 100 mg/kg this compound | 0.125 | 86.4 | 785.6 | 6.2 ± 0.9 |
Table 3: Hypothetical Anti-Tumor Efficacy of this compound in a PDX Model
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 155 ± 25 | 1250 ± 180 | - |
| 50 mg/kg this compound | 160 ± 30 | 875 ± 150 | 30 |
| 100 mg/kg this compound | 158 ± 28 | 550 ± 120 | 56 |
Visualizations
Signaling Pathway of Fluoroquinolone Action
Fluoroquinolones, including this compound, exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition leads to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death.
Caption: Mechanism of action of this compound via inhibition of bacterial DNA gyrase and topoisomerase IV.
Experimental Workflow for PDX-based Pharmacodynamic Studies
The following diagram illustrates the overall workflow for conducting pharmacodynamic studies of this compound in patient-derived xenograft models.
Caption: Workflow for evaluating this compound pharmacodynamics in patient-derived xenograft models.
References
- 1. PDX Xenograft Models: Lung, Pactreatic, Prostate, Colorectal, and Breast Cancer - Altogen Labs [altogenlabs.com]
- 2. Patient-derived Xenografts - A Critical Tool for Oncology Research | Taconic Biosciences [taconic.com]
- 3. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Patient-derived xenografts as tools in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical implications of pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quarfloxacin Administration in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically detailing the administration of Quarfloxacin in murine xenograft models is limited. The following application notes and protocols are based on established methodologies for other fluoroquinolone antibiotics with demonstrated anticancer properties and general best practices for in vivo xenograft studies. Empirical determination of the optimal dosage, administration route, and schedule for this compound is essential.
Introduction
This compound is a fourth-generation fluoroquinolone antibiotic. The fluoroquinolone class of drugs has garnered interest in oncology research due to their potential anticancer activities. These effects are primarily attributed to their ability to inhibit topoisomerase II, an enzyme vital for DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4] This document provides a generalized framework for researchers to design and execute preclinical studies to evaluate the efficacy of this compound in murine xenograft models of human cancer.
Potential Anticancer Signaling Pathways of Fluoroquinolones
Fluoroquinolones exert their anticancer effects through various signaling pathways. Understanding these mechanisms is crucial for designing comprehensive in vivo studies.
-
Induction of Apoptosis: Fluoroquinolones can induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[4][5][6]
-
Cell Cycle Arrest: By inhibiting topoisomerase II, fluoroquinolones can cause DNA damage, leading to cell cycle arrest, typically at the S and G2/M phases, which prevents cancer cell proliferation.[1][4][5]
-
MAPK Pathway Inhibition: Some fluoroquinolone derivatives have been shown to inhibit the MAPK/ERK signaling pathway, which is often dysregulated in cancer and plays a role in cell proliferation and survival.[6]
Below are diagrammatic representations of these pathways.
Caption: Fluoroquinolone-induced apoptosis pathway.
References
- 1. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review [frontiersin.org]
- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures [frontiersin.org]
- 5. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Anticancer Activity of Novel Ciprofloxacin Mannich Base in Lung Adenocarcinoma and High-Grade Serous Ovarian Cancer Cell Lines via Attenuating MAPK Signaling Pathway [mdpi.com]
Application Notes and Protocols for In Vivo Studies of Quarfloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quarfloxacin is a novel synthetic fluoroquinolone antibiotic with potent bactericidal activity. Like other fluoroquinolones, its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1][2] This leads to defects in nucleoid packaging and ultimately cell death.[1] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[2] These application notes provide detailed protocols and treatment schedules for conducting in vivo efficacy studies of this compound in various animal models of bacterial infection.
Data Presentation: Efficacy of Fluoroquinolones in Murine Infection Models
The following tables summarize quantitative data from in vivo studies on various fluoroquinolones, which can serve as a reference for designing this compound treatment schedules.
Table 1: Efficacy of Zabofloxacin and Other Fluoroquinolones Against Systemic MRSA Infection in Mice [3]
| Drug | MIC (µg/ml) | ED50 (mg/kg) |
| Zabofloxacin | 0.06 | 29.05 |
| Moxifloxacin | 0.06 | 38.69 |
| Levofloxacin | >40 | >40 |
| Ciprofloxacin | >40 | >40 |
Table 2: Efficacy of Fluoroquinolones Against Systemic Francisella tularensis Infection in Mice [4]
| Treatment (100 mg/kg, twice daily for 14 days) | Survival Rate (Treatment initiated 6h post-exposure) | Survival Rate (Treatment initiated 24h post-exposure) | Survival Rate (Treatment initiated 48h post-exposure) |
| Ciprofloxacin | 94% | 67% | 0% |
| Gatifloxacin | 100% | 96% | 84% |
| Moxifloxacin | 100% | 100% | 62% |
Table 3: In Vivo Efficacy of QA-241 and Other Fluoroquinolones in Murine Infection Models [5]
| Infection Model | QA-241 Efficacy | Comparison |
| Systemic (Gram-positive cocci & Gram-negative rods) | Generally greater than norfloxacin (B1679917), similar to ofloxacin (B1677185) and ciprofloxacin. | - |
| Urinary Tract (E. coli or P. aeruginosa) | As active as ofloxacin, more active than norfloxacin, less active than ciprofloxacin. | - |
| Pulmonary (K. pneumoniae) | Similar to ofloxacin. | - |
Experimental Protocols
Murine Systemic Infection Model (Sepsis)
This model is used to evaluate the efficacy of this compound against systemic infections.
Materials:
-
Pathogen of interest (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli)
-
Female BALB/c mice (6-8 weeks old)
-
Tryptic Soy Broth (TSB) or appropriate growth medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
This compound solution for administration
-
Syringes and needles for infection and treatment administration
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight at 37°C in TSB. Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁶ CFU/mL).[6]
-
Infection: Infect mice via intraperitoneal (IP) injection with a predetermined lethal or sub-lethal dose of the bacterial suspension.
-
This compound Treatment: Initiate this compound treatment at a specific time post-infection (e.g., 1 hour). Administer the drug at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral gavage, subcutaneous injection).
-
Efficacy Assessment:
-
Survival Analysis: Monitor the survival of infected mice in treated and untreated (control) groups over a set period (e.g., 14-21 days).
-
Bacterial Load Determination: At selected time points, euthanize a subset of mice from each group. Collect blood, spleen, and liver for bacterial load determination by plating serial dilutions of tissue homogenates on appropriate agar (B569324) plates.
-
Murine Thigh Infection Model
This localized infection model is useful for studying the pharmacokinetics and pharmacodynamics (PK/PD) of this compound.
Materials:
-
Pathogen of interest (e.g., Staphylococcus aureus)
-
Neutropenic female ICR mice (made neutropenic by cyclophosphamide (B585) injections)
-
Growth medium and buffers
-
This compound solution
-
Anesthetic
Procedure:
-
Induction of Neutropenia: Administer cyclophosphamide to mice to induce a neutropenic state, making them more susceptible to infection.
-
Infection: Anesthetize the mice and inject a suspension of the pathogen directly into the thigh muscle.
-
This compound Treatment: Begin treatment at a defined time post-infection. Administer various dosing regimens of this compound.
-
Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the thigh muscle, homogenize it, and determine the bacterial count (CFU/g of tissue). The goal is to determine the exposure (AUC24h/MIC) required for bacteriostatic, 1-log10, 2-log10, and 3-log10 bacterial reductions.[7]
Murine Urinary Tract Infection (UTI) Model
This model is used to assess the efficacy of this compound in treating UTIs.
Materials:
-
Uropathogenic Escherichia coli (UPEC) strain
-
Female C3H/HeN mice
-
Luria-Bertani (LB) broth
-
Anesthetic
-
Catheters
Procedure:
-
Inoculum Preparation: Culture UPEC overnight in LB broth.
-
Infection: Anesthetize the mice and introduce a suspension of UPEC directly into the bladder via a catheter.
-
This compound Treatment: Start treatment at a specified time after infection. Administer this compound orally or subcutaneously for a defined period (e.g., 3-7 days).
-
Efficacy Assessment: Euthanize the mice, and collect the bladder and kidneys. Homogenize the tissues and plate serial dilutions to determine the bacterial load.
Visualizations
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Caption: Simplified mechanism of action of this compound in bacteria.
References
- 1. Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo efficacy of fluoroquinolones against systemic tularaemia infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activities of QA-241, a new tricyclic quinolone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo pharmacokinetic and pharmacodynamic profiles of orbifloxacin against Staphylococcus aureus in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluoroquinolone Administration in Animal Studies
Note: Initial searches for "Quarfloxacin" did not yield specific dosage and administration data in animal studies. The following application notes and protocols are based on data for Norfloxacin (B1679917) , a well-studied second-generation fluoroquinolone antibiotic, and are intended to serve as a representative guide for researchers in this class of drugs.
Application Notes
Norfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its bactericidal action is primarily due to the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[2][3] This mechanism ultimately leads to bacterial cell death.
The following tables summarize key quantitative data from various animal studies on Norfloxacin.
Table 1: Pharmacokinetic Parameters of Norfloxacin in Various Animal Species
| Animal Model | Dosage | Administration Route | Cmax (µg/mL) | T½ (hours) | Bioavailability (%) | Reference |
| Rabbits | 10 mg/kg | Intravenous (IV) | - | 3.18 | - | [4] |
| 10 mg/kg | Intramuscular (IM) | 3.68 | 4.90 | 108.25 ± 12.98 | [4] | |
| 10 mg/kg | Subcutaneous (SC) | 4.28 | 4.16 | 84.08 ± 10.36 | [4] | |
| 100 mg/kg | Oral (PO) | - | - | - | [5] | |
| Dogs | 5 mg/kg | Intravenous (IV) | - | 3.56 | - | [6] |
| 5, 10, 20 mg/kg | Oral (PO) | - | - | - | [6] | |
| Rats | 25 mg/kg | Oral (PO) | - | Similar to humans | Moderately well absorbed | [7] |
| 25 mg/kg | Subcutaneous (SC) | - | Similar to humans | - | [7] | |
| Rhesus Monkeys | 25 mg/kg | Oral (PO) | 1.0 - 2.35 | Similar to humans | Moderately well absorbed | [7] |
Table 2: Acute and Subacute Oral Toxicity of Norfloxacin in Wistar Albino Rats
| Study Type | Dosage | Duration | Key Findings | Reference |
| Acute Toxicity (LD50) | 4541.1067 mg/kg | Single Dose | - | [6] |
| Subacute Toxicity | 380, 1140, 3800 mg/kg/day | 28 days | Decreased TEC, Hb, Hct, TLC; Increased AST, ALT, BUN, Creatinine; Toxic effects on liver, kidney, heart, spleen, and intestines. | [6] |
Table 3: Minimum Arthropathic Doses of Norfloxacin in Juvenile Animals
| Animal Model | Minimum Arthropathic Dose (mg/kg/day) | Reference |
| Rats | 100 | [6] |
| Rabbits | 25 | [6] |
| Dogs | 50 | [6] |
Experimental Protocols
This protocol is based on the methodology for determining the disposition kinetics of Norfloxacin.[4]
1. Animal Model:
-
Species: New Zealand White rabbits
-
Number: 6 (both sexes)
-
Housing: Housed individually in stainless steel cages with a 12-hour light/dark cycle.[8] Provide laboratory feed and water ad libitum.[8]
2. Drug Formulation and Administration:
-
Formulation: Prepare a 2% aqueous solution of Norfloxacin.
-
Dosage: 10 mg/kg body weight.
-
Administration Routes: A crossover design is used with three phases: intravenous (IV), intramuscular (IM), and subcutaneous (SC). A washout period of 15 days should be observed between each phase.
3. Sample Collection:
-
Collect blood samples from the marginal ear vein at the following time points: 0 (pre-dose), 5, 10, 15, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 5, 6, 8, 12, and 24 hours post-administration.[5] Additional samples can be collected up to 72 hours.[4]
-
Collect blood into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Snap-freeze the plasma samples and store them at -45°C until analysis.
4. Sample Analysis:
-
Determine the concentration of Norfloxacin in the plasma samples using High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
-
Calculate the pharmacokinetic parameters, including terminal half-life (T½), maximum plasma concentration (Cmax), and bioavailability, using appropriate pharmacokinetic modeling software.
This protocol is adapted from the toxicity studies of Norfloxacin in rats.[6]
1. Animal Model:
-
Species: Wistar albino rats (female for acute LD50)
-
Housing: Standard laboratory conditions.
2. Drug Formulation and Administration:
-
Vehicle: Sodium Acetate Buffer (50 mmol/L), pH 4.5.
-
Administration: Administer a single oral dose of Norfloxacin. The study to determine the LD50 used a dose of 4541.1067 mg/kg.
3. Observation:
-
Monitor the animals closely for signs of toxicity and mortality over a 14-day period.
-
Record body weight changes.
4. Subacute Study (28-day repeated dose):
-
Groups:
-
Group I: Vehicle control
-
Group II: 380 mg/kg Norfloxacin
-
Group III: 1140 mg/kg Norfloxacin
-
Group IV: 3800 mg/kg Norfloxacin
-
Satellite Group: High dose (3800 mg/kg) for 28 days, followed by a 14-day recovery period.
-
-
Administration: Daily oral gavage for 28 days.
-
Parameters to Measure:
-
Hematology: Total Erythrocyte Count (TEC), Hemoglobin (Hb), Hematocrit (Hct), Total Leucocyte Count (TLC).
-
Biochemistry: Aspartate aminotransferase (AST), Alanine aminotransferase (ALT), Blood Urea Nitrogen (BUN), Creatinine.
-
Histopathology: At the end of the study, euthanize the animals and perform histopathological examination of the liver, kidney, heart, spleen, and intestines.
-
Mandatory Visualizations
Caption: Mechanism of action of Norfloxacin via inhibition of DNA gyrase and topoisomerase IV.
Caption: Generalized workflow for a preclinical pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigations into the mechanism of action of the antibacterial agent norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of norfloxacin after intravenous, intramuscular and subcutaneous administration to rabbits [agris.fao.org]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic studies of norfloxacin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpionline.org [jpionline.org]
Troubleshooting & Optimization
Quarfloxacin solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quarfloxacin. The information is designed to help address common solubility challenges encountered during experiments.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues.
Q1: My this compound powder is not dissolving in aqueous buffers (e.g., PBS) at my desired concentration. What should I do?
A1: this compound is a lipophilic molecule with low aqueous solubility. Direct dissolution in neutral aqueous buffers is often challenging. Here is a step-by-step approach to troubleshoot this issue:
-
pH Adjustment: this compound, like other fluoroquinolones, is an amphoteric compound, meaning its solubility is pH-dependent. Solubility is generally higher at acidic pH (below 4) and alkaline pH (above 8). For aqueous solutions, try adjusting the pH. A supplier suggests that a 1 mg/mL solution in water can be achieved by adjusting the pH to 5 with 0.1 M HCl and using ultrasound.[1]
-
Use of Co-solvents: For many poorly soluble drugs, the addition of a water-miscible organic co-solvent can significantly improve solubility.[2][3][4]
-
Recommended Co-solvents: Start with common laboratory solvents such as DMSO, DMF, or ethanol (B145695). A supplier indicates that this compound is soluble in DMSO at 5 mg/mL with sonication and pH adjustment to 3 with HCl, or at 1 mg/mL with sonication and warming to 60°C.[1]
-
Protocol: Prepare a concentrated stock solution of this compound in 100% DMSO. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
-
Particle Size Reduction: The dissolution rate of a compound is related to its surface area.[5][6] If you have the equipment, reducing the particle size of the this compound powder through techniques like micronization or sonication of a suspension can improve the dissolution rate.
-
Heating: Gentle heating can sometimes aid dissolution. As noted, warming to 60°C can help dissolve this compound in DMSO.[1] Always check the thermal stability of this compound before heating for extended periods or at higher temperatures.
Q2: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This is a common issue when diluting a concentrated stock of a poorly soluble compound into an aqueous buffer. The following strategies can help prevent precipitation:
-
Optimize Co-solvent Concentration: You may need to use a higher percentage of the co-solvent in your final solution. However, be mindful of the tolerance of your biological system to the solvent.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[2][3][4]
-
Common Surfactants: Tween 80, Pluronic F127, and sodium dodecyl sulfate (B86663) (SDS) are often used.[2][4][7]
-
Methodology: The surfactant can be added to the aqueous buffer before the addition of the this compound stock solution. The concentration of the surfactant should be above its critical micelle concentration (CMC).
-
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[8][9][10][11]
-
Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[11]
-
Protocol: Prepare the cyclodextrin (B1172386) solution in your aqueous buffer first, and then add the this compound stock solution to it.
-
Q3: I am observing inconsistent results in my bioassays, which I suspect are due to poor this compound solubility. How can I confirm this and improve my experimental reproducibility?
A3: Inconsistent results are a hallmark of solubility issues. Here’s how to address this:
-
Visual Inspection: Before each experiment, carefully inspect your final this compound solution for any signs of precipitation (e.g., cloudiness, visible particles). Centrifuge a small aliquot of your solution to see if a pellet forms.
-
Solubility Measurement: If you have access to analytical equipment like HPLC or UV-Vis spectroscopy, you can measure the concentration of this compound in your final solution after filtration through a 0.22 µm filter to remove any undissolved particles. This will give you the actual concentration of soluble drug.
-
Formulation Strategies for Improved Bioavailability: For in vivo studies, poor solubility can lead to low and variable oral bioavailability.[12] Consider more advanced formulation strategies:
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier (e.g., polyethylene (B3416737) glycol (PEG), lactose) can improve its dissolution rate.[13][14][15]
-
Lipid-Based Formulations: These formulations can enhance the solubility and absorption of lipophilic drugs.[4][5]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area and dissolution velocity.[6][16][17][18][19]
-
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent System | Concentration | Conditions |
| Water | 1 mg/mL | Ultrasonic and adjust pH to 5 with 0.1 M HCl |
| DMSO | 5 mg/mL | Ultrasonic and adjust pH to 3 with HCl |
| DMSO | 1 mg/mL | Ultrasonic and warming and heat to 60°C |
Data sourced from a commercial supplier.[1]
For comparison, the table below provides solubility data for other fluoroquinolones, which may offer insights into suitable solvent systems for this compound.
| Fluoroquinolone | Solvent/Condition | Solubility |
| Enrofloxacin | Water (25°C) | 146 µg/mL |
| Enrofloxacin | 0.1 M Phosphate Buffer (pH 7.4) | 182 µg/mL |
| Enrofloxacin | 40% Ethanol in Water | ~439 µg/mL |
| Enrofloxacin | 50 mM Sodium Dodecyl Sulfate (SDS) | ~3.8 mg/mL |
| Norfloxacin | Water (pH 7.25) | 0.394 mg/mL |
| Norfloxacin | Norfloxacin/resorcinol cocrystal | 2.64 mg/mL |
| Ciprofloxacin | Water (pH 7) | ~0.088 mg/mL |
Data for Enrofloxacin[2][3], Norfloxacin[20], and Ciprofloxacin.[21][22]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes. Gentle heating to 60°C can also be applied.[1]
-
Visually inspect the solution to ensure it is clear and free of particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, thaw an aliquot and dilute it into your final aqueous buffer, ensuring vigorous mixing during dilution.
Protocol 2: Enhancing Aqueous Solubility using HP-β-Cyclodextrin
-
Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer. The concentration will need to be optimized but can range from 1% to 45% (w/v).
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
While vortexing the HP-β-CD solution, slowly add the this compound stock solution dropwise.
-
Continue to mix the solution for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.
-
Filter the final solution through a 0.22 µm filter to remove any non-complexed, precipitated drug.
-
The resulting clear solution can be used in your experiments. It is advisable to determine the final concentration of soluble this compound analytically.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Logical steps for troubleshooting this compound solubility issues.
Frequently Asked Questions (FAQs)
Q: Is this compound soluble in water? A: this compound has very poor solubility in neutral water. However, its solubility can be increased to approximately 1 mg/mL by adjusting the pH to 5 with acid and using sonication.[1]
Q: What is the best organic solvent for this compound? A: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for this compound. Solubility in DMSO can be enhanced by gentle heating and pH adjustment.[1]
Q: Can I use ethanol to dissolve this compound? A: Ethanol is a potential co-solvent for fluoroquinolones.[2][3] While specific data for this compound in ethanol is not readily available, it is a viable option to test, likely for creating a stock solution that is then diluted.
Q: Why is the solubility of this compound pH-dependent? A: this compound is an amphoteric molecule, possessing both acidic (carboxylic acid) and basic (piperazinyl group) functional groups.[3] At very low or high pH, these groups become ionized, which generally increases the molecule's interaction with water and enhances solubility. Near its isoelectric point (around neutral pH), the molecule has a net neutral charge, making it less soluble in water.[3]
Q: Are there any known interactions of this compound that might affect its solubility? A: Like other fluoroquinolones, this compound may form complexes with metal cations (e.g., Ca²⁺, Mg²⁺, Al³⁺), which can potentially affect its solubility.[23] It is advisable to avoid preparing concentrated solutions in buffers containing high concentrations of divalent or trivalent cations if possible.
Q: How should I store my this compound solutions? A: Stock solutions prepared in organic solvents like DMSO should be stored at -20°C or -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh before each experiment.
References
- 1. labsolu.ca [labsolu.ca]
- 2. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. annexpublishers.com [annexpublishers.com]
- 7. pharmtech.com [pharmtech.com]
- 8. humapub.com [humapub.com]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. testbook.com [testbook.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections [thno.org]
- 17. Preparation and stability study of norfloxacin-loaded solid lipid nanoparticle suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Quarfloxacin Solubility for In Vivo Studies
Welcome to the technical support center for improving the solubility of Quarfloxacin for your in vivo research needs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a fluoroquinolone derivative with antineoplastic activity being investigated for its potential in cancer therapy.[1][2] Like many fluoroquinolones, it can exhibit poor aqueous solubility, which can hinder its bioavailability and lead to challenges in formulating adequate dosages for in vivo experiments, potentially resulting in variable and unreliable preclinical data.[3][4]
Q2: What are the general approaches to improve the solubility of poorly soluble drugs like this compound?
Several techniques can be employed to enhance the solubility of hydrophobic drugs. These methods can be broadly categorized as follows:
-
pH Adjustment: Altering the pH of the formulation to ionize the drug, thereby increasing its solubility.
-
Co-solvency: Using a mixture of a primary solvent (usually water) with a water-miscible solvent (co-solvent) to increase the drug's solubility.
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug, increasing its apparent solubility.
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins to enhance solubility.
-
Formulation Technologies: Utilizing advanced methods such as solid dispersions, nanosuspensions, and lipid-based formulations.[5][6][7]
Q3: Are there any specific methods that have proven effective for other fluoroquinolones?
Yes, various studies on other fluoroquinolones like enrofloxacin, ciprofloxacin, and norfloxacin (B1679917) have demonstrated successful solubility enhancement using:
-
Co-solvents and Buffers: The combined effect of co-solvents and pH-controlled buffers can synergistically increase solubility.[3][4]
-
Surfactants: Ionic surfactants, particularly anionic ones like sodium dodecyl sulfate (B86663) (SDS), have been shown to be effective.[3][4]
-
pH Adjustment and Additives: For amphoteric fluoroquinolones, adjusting the pH to below 4 or above 8 can significantly increase solubility. The addition of acidic solubilizing agents like citric acid or ascorbic acid has also been shown to be beneficial.[8][9]
-
Complexation: The formation of complexes with cyclodextrins can improve the solubility and dissolution rate.[8]
-
Solid Dispersions: Formulating fluoroquinolones as solid dispersions with carriers like urea, sodium benzoate, and niacinamide has been shown to enhance solubility and bioavailability.[10]
-
Nanoparticle Formation: Creating a "nanoplex" by complexing the drug with an oppositely charged polyelectrolyte can significantly increase solubility and dissolution.[11]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon preparation or during storage.
Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle. The initial solvent may not be suitable for maintaining solubility over time.
Troubleshooting Steps:
-
Verify Solubility Limits: If possible, determine the approximate solubility of this compound in your current vehicle.
-
pH Adjustment:
-
Measure the pH of your current formulation.
-
As this compound is a fluoroquinolone, its solubility is likely pH-dependent.[8] Attempt to adjust the pH to a more acidic (e.g., pH 3-4) or alkaline (e.g., pH 9-10) range to see if precipitation redissolves. Use biocompatible acids (e.g., HCl, citric acid) or bases (e.g., NaOH).
-
-
Introduce a Co-solvent:
-
If using an aqueous buffer, consider adding a water-miscible co-solvent. Common co-solvents for in vivo studies include PEG 300, PEG 400, propylene (B89431) glycol, and ethanol (B145695).
-
Start with a low percentage of the co-solvent (e.g., 10% v/v) and gradually increase it while observing for solubility improvement. Be mindful of the potential toxicity of the co-solvent at higher concentrations.
-
-
Consider a Surfactant:
-
For oral or topical formulations, adding a small amount of a biocompatible surfactant like Tween 80 or Cremophor EL can help maintain solubility.
-
Issue 2: The prepared this compound formulation is too viscous for injection.
Possible Cause: High concentrations of co-solvents or other excipients used to improve solubility can increase the viscosity of the final formulation.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Try to find the minimum concentration of the co-solvent that maintains this compound in solution.
-
Explore Alternative Co-solvents: Different co-solvents will impart different viscosities. For example, ethanol will result in a less viscous solution than PEG 400 at the same concentration.
-
Consider a Different Solubilization Strategy: If reducing the co-solvent is not an option, explore methods that do not rely on high concentrations of viscous excipients, such as:
-
pH adjustment alone if it provides sufficient solubility.
-
Complexation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), which can significantly increase solubility without a major impact on viscosity at typical concentrations.
-
Issue 3: Inconsistent results are observed in in vivo studies, possibly due to poor bioavailability.
Possible Cause: Poor aqueous solubility of this compound may be leading to incomplete dissolution and absorption after administration.
Troubleshooting Steps:
-
Enhance Dissolution Rate: Focus on strategies that not only increase equilibrium solubility but also improve the rate of dissolution.
-
Particle Size Reduction: Micronization or nanocrystallization can increase the surface area of the drug, leading to faster dissolution.[6]
-
Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion can prevent the drug from crystallizing and improve its dissolution rate and extent.
-
-
Formulation for Bioavailability Enhancement:
Data Presentation
The following table summarizes potential solubilization strategies and key considerations for their application to this compound, based on data from related fluoroquinolone compounds.
| Strategy | Potential Fold Increase in Solubility | Common Excipients | Advantages | Potential Challenges | Relevant Citations |
| pH Adjustment | Highly dependent on pKa | HCl, NaOH, Citric Acid, Ascorbic Acid | Simple, effective for ionizable compounds | Potential for precipitation upon pH change in vivo, tissue irritation | [8][9] |
| Co-solvency | 2 to 50-fold (often in combination with buffer) | PEG 300/400, Propylene Glycol, Ethanol, Glycerol | Simple to prepare, widely used | Potential for toxicity at high concentrations, viscosity issues | [3][4][6] |
| Surfactant Solubilization | Up to 26-fold | Tween 80, Cremophor EL, Sodium Dodecyl Sulfate (SDS) | Effective at low concentrations | Potential for toxicity (especially ionic surfactants), foaming | [3][4] |
| Cyclodextrin Complexation | Variable, can be significant | β-Cyclodextrin, HP-β-Cyclodextrin, SBE-β-CD | Low toxicity, can improve stability | Cost, potential for nephrotoxicity with some cyclodextrins | [8] |
| Solid Dispersion | Significant (e.g., >5-fold increase in AUC) | PVP, HPMC, Urea, Sodium Benzoate, Niacinamide | Can create amorphous drug form, improves dissolution | Requires specialized manufacturing techniques, physical stability concerns | [10] |
| Nanoparticle Formulation | ~20-fold | Polyelectrolytes (e.g., Dextran Sulfate) | Increases surface area, improves dissolution and stability | Complex manufacturing process, requires specialized equipment | [11] |
Experimental Protocols
Protocol 1: Screening for Suitable Solubilizing Excipients
-
Objective: To identify the most effective excipients (co-solvents, surfactants, pH modifiers) for increasing the solubility of this compound.
-
Materials: this compound powder, a selection of co-solvents (e.g., PEG 400, Propylene Glycol), surfactants (e.g., Tween 80), and pH modifiers (e.g., 0.1N HCl, 0.1N NaOH). A suitable buffer (e.g., Phosphate Buffered Saline, PBS).
-
Procedure:
-
Prepare saturated solutions of this compound in the chosen buffer at a controlled temperature (e.g., 25°C).
-
Create a series of vials with the buffer and add increasing concentrations of a single excipient (e.g., 5%, 10%, 20% PEG 400).
-
Add an excess of this compound powder to each vial.
-
Agitate the vials for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of the excipient concentration.
-
Protocol 2: Preparation of a this compound Formulation using Co-solvency and pH Adjustment
-
Objective: To prepare a clear, stable solution of this compound for in vivo administration.
-
Materials: this compound, selected co-solvent (e.g., PEG 400), sterile water for injection, and a pH adjusting agent (e.g., 1N HCl).
-
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile container, add the co-solvent (e.g., 20% of the final volume).
-
Add the this compound powder to the co-solvent and vortex to create a slurry.
-
Gradually add the sterile water for injection while stirring.
-
Adjust the pH of the solution dropwise with the pH adjusting agent until the this compound is fully dissolved and the solution is clear.
-
Bring the solution to the final volume with sterile water for injection.
-
Sterile filter the final solution through a 0.22 µm filter.
-
Visually inspect for any precipitation before use.
-
Visualizations
Caption: Experimental workflow for improving this compound solubility.
Caption: Troubleshooting logic for formulation precipitation.
References
- 1. Quarfloxin | C35H33FN6O3 | CID 11635763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Investigation of enhancement of solubility of norfloxacin beta-cyclodextrin in presence of acidic solubilizing additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of sustained release floating drug delivery system for norfloxacin: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. Formulation Development and Stability Studies of Norfloxacin Extended-Release Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Quarfloxacin solubility in DMSO and aqueous buffers
This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Quarfloxacin in DMSO and various aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.
Q2: What is the solubility of this compound in DMSO?
A2: this compound has a solubility of up to 5 mg/mL in DMSO with the aid of ultrasonication and adjustment of the pH to 3 with HCl. Without pH adjustment, a solubility of 1 mg/mL can be achieved with ultrasonication and warming to 60°C.[1]
Q3: Is this compound soluble in water or aqueous buffers?
A3: this compound is poorly soluble in water and neutral aqueous buffers.[1] A solubility of 1 mg/mL in water can be achieved with ultrasonication and adjustment of the pH to 5 with 0.1 M HCl.[1] Its solubility in common aqueous buffers at physiological pH (e.g., PBS pH 7.4) is expected to be low, similar to other fluoroquinolones like Norfloxacin, which has a solubility of approximately 0.5 mg/mL in PBS at pH 7.2.
Q4: How does pH affect the solubility of this compound in aqueous solutions?
A4: The solubility of fluoroquinolone antibiotics like this compound is generally pH-dependent. Based on related compounds, this compound is expected to be more soluble in acidic (pH below 6) and alkaline (pH above 8) conditions.
Q5: How should I store this compound stock solutions?
A5: this compound stock solutions in DMSO should be stored at -20°C for long-term stability. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: this compound precipitates when diluting a DMSO stock solution into an aqueous buffer.
Possible Cause: The low solubility of this compound in the neutral pH of the aqueous buffer is exceeded upon dilution of the DMSO stock. This is a common phenomenon known as "crashing out."
Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the percentage of DMSO: A slightly higher final concentration of DMSO (e.g., up to 1%) may help to keep this compound in solution. However, it is crucial to perform a vehicle control to ensure the DMSO concentration does not affect your experimental results.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of the buffer while vortexing, and then add this intermediate dilution to the final volume.
-
pH adjustment of the buffer: If your experimental conditions permit, adjusting the pH of the aqueous buffer to be more acidic (e.g., pH 5-6) can significantly improve the solubility of this compound.
-
Use of co-solvents or surfactants: In some cases, the addition of a small amount of a biocompatible co-solvent or surfactant to the aqueous buffer can enhance the solubility of hydrophobic compounds. This should be carefully validated for compatibility with your specific assay.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Conditions |
| DMSO | 5 mg/mL | Ultrasonic and adjust pH to 3 with HCl[1] |
| DMSO | 1 mg/mL | Ultrasonic and warming and heat to 60°C[1] |
| Water | 1 mg/mL | Ultrasonic and adjust pH to 5 with 0.1 M HCl[1] |
Table 2: Solubility of Related Fluoroquinolone (Norfloxacin) in Various Solvents
| Solvent | Concentration | pH |
| DMSO | ~2 mg/mL | N/A |
| PBS | ~0.5 mg/mL | 7.2 |
Note: Data for Norfloxacin is provided as a reference due to limited specific data for this compound in standard aqueous buffers.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 604.67 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 6.05 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to aid dissolution. The solution should be clear and free of any visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer (Example: for Cell Culture)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
In a sterile tube, add the required volume of pre-warmed aqueous buffer.
-
While gently vortexing or swirling the tube of buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
If the solution remains clear, it is ready for use in your experiment. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experimental setup.
Mandatory Visualization
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Quarfloxacin Stability in Cell Culture Media: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Quarfloxacin in cell culture media. As direct stability data for this compound in cell culture media is limited in publicly available literature, this guide draws upon established principles of fluoroquinolone stability and provides troubleshooting strategies based on data from analogous compounds like Ciprofloxacin and Norfloxacin.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: Precipitation of fluoroquinolones like this compound in cell culture media is a common issue that can arise from several factors. One primary reason is the interaction with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are abundant in many standard cell culture media like DMEM and RPMI-1640.[1][2] Fluoroquinolones can chelate these ions, forming insoluble complexes that precipitate out of the solution.[1][2] Another common cause is the use of an incorrect solvent for the initial stock solution or introducing the stock solution too quickly into the aqueous media, leading to a rapid change in solvent polarity and subsequent precipitation.[3]
Q2: What is the recommended solvent for preparing a this compound stock solution for cell culture?
A2: For fluoroquinolones, which often have poor aqueous solubility at neutral pH, organic solvents are recommended for preparing concentrated stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[1][3] It is crucial to ensure the compound is fully dissolved in the solvent before further dilution into the cell culture medium. The final concentration of DMSO in the cell culture should be kept low (ideally below 0.5%, and preferably at or below 0.1%) to avoid solvent-induced cytotoxicity.[3]
Q3: How can I prevent this compound from precipitating in my cell culture medium?
A3: To prevent precipitation, it is recommended to prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting the stock solution into the cell culture medium, add it dropwise while gently vortexing or swirling the medium.[1] This gradual introduction helps to avoid localized high concentrations of the compound, which can trigger precipitation. Using pre-warmed media can also help maintain solubility.
Q4: What factors can affect the stability and degradation of this compound in cell culture?
A4: Several factors can influence the stability of fluoroquinolones in cell culture media. These include the pH of the medium, exposure to light, and the presence of serum.[2] Fluoroquinolones can be susceptible to photodegradation, so it is advisable to protect media containing the drug from light.[2] The complex composition of cell culture media, including amino acids, vitamins, and proteins, can also impact the degradation rate.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to this compound stability and precipitation in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
Potential Causes & Solutions
| Cause | Troubleshooting Steps |
| Incorrect Stock Solution Solvent | Ensure this compound stock solution is prepared in a suitable organic solvent like DMSO. Avoid aqueous buffers like PBS for initial stock preparation if solubility is low.[1] |
| High Final Concentration | Re-calculate the required final concentration. If a high concentration is necessary, consider a stepwise dilution of the stock solution into the medium.[1] |
| Rapid Addition of Stock Solution | Add the stock solution dropwise to pre-warmed, gently vortexing or swirling cell culture medium to ensure rapid and even dispersion.[1] |
| Chelation with Divalent Cations | Consider using a cell culture medium with lower concentrations of Ca²⁺ and Mg²⁺ if your experimental design permits. Alternatively, prepare the medium without these ions, add this compound, and then supplement with concentrated Ca²⁺ and Mg²⁺ solutions.[1] |
Issue 2: Precipitate Formation Over Time in Culture
Potential Causes & Solutions
| Cause | Troubleshooting Steps |
| Temperature Fluctuations | Avoid repeated freeze-thaw cycles of media containing this compound. Store stock solutions and media at recommended stable temperatures.[4] |
| pH Instability | Monitor the pH of your cell culture medium. Significant shifts in pH can affect the solubility of the compound. Ensure your medium is properly buffered.[5] |
| Photodegradation | Protect media containing this compound from direct light exposure by using amber tubes or wrapping containers in foil.[2] |
| Evaporation of Media | Ensure proper humidification in the incubator to prevent evaporation, which can increase the concentration of all media components, including this compound, potentially leading to precipitation.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptically weigh 10 mg of this compound powder and transfer it to a sterile tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution vigorously until the this compound powder is completely dissolved. The solution should be clear and free of any visible particles.
-
For sterile applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
Prepared this compound stock solution (e.g., 10 mg/mL in DMSO)
-
Pre-warmed, sterile cell culture medium
-
Sterile conical tube
-
Vortex mixer or magnetic stirrer
Procedure:
-
In a sterile conical tube, place the desired volume of pre-warmed (37°C) cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µg/mL, add 10 µL of the 10 mg/mL stock solution.
-
Continue to mix for a few moments to ensure homogenous distribution.
-
Visually inspect the medium for any signs of precipitation or turbidity before adding it to your cell cultures.
Visual Guides
Caption: Workflow for preparing cell culture media containing this compound.
Caption: A logical guide for troubleshooting this compound precipitation.
References
Quarfloxacin stability under different pH and temperature
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Quarfloxacin under varying pH and temperature conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound, like other fluoroquinolones, is significantly influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] Understanding these factors is critical for developing stable formulations and defining appropriate storage conditions.
Q2: How does pH affect the stability of this compound?
A2: Fluoroquinolones generally exhibit a V-shaped stability profile with respect to pH, with the highest stability typically observed near their isoelectric point.[3][4] Extreme acidic and alkaline conditions can lead to accelerated degradation. For instance, studies on other fluoroquinolones like norfloxacin (B1679917) have shown it is most stable at both acidic and basic pH, while moxifloxacin (B1663623) is most stable around pH 7-8.[2][4] It is crucial to perform pH-specific stability studies for this compound to determine its optimal pH range for stability.
Q3: What is the impact of temperature on this compound stability?
A3: Elevated temperatures accelerate the degradation of fluoroquinolones.[1][5] Thermal degradation studies are essential to establish the shelf-life and recommended storage temperatures for both the drug substance and its formulations. For example, studies on ciprofloxacin (B1669076) and norfloxacin have demonstrated high thermal stability up to 200°C, with significant degradation occurring at 250°C.[6]
Q4: What are forced degradation studies and why are they important for this compound?
A4: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[1][7] These studies are crucial for:
-
Elucidating degradation pathways.[7]
-
Developing and validating stability-indicating analytical methods.[1][9]
-
Understanding the intrinsic stability of the molecule.[7]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of a this compound sample.
Possible Cause & Solution:
-
Degradation: The unexpected peaks are likely degradation products. This can occur if the sample was exposed to harsh conditions such as extreme pH, high temperature, or light.
-
Troubleshooting Steps:
-
Review the sample's storage and handling history. Ensure it was protected from light and stored at the recommended temperature.
-
Analyze a freshly prepared sample to see if the peaks are still present.
-
Perform a forced degradation study to intentionally generate degradation products and confirm if the observed peaks match.
-
-
Problem: My this compound solution is showing a change in color or has formed a precipitate.
Possible Cause & Solution:
-
Degradation or Solubility Issues: Color change can indicate chemical degradation, while precipitation may be due to changes in pH affecting the solubility of this compound.
-
Troubleshooting Steps:
-
Measure the pH of the solution to ensure it is within the expected range for this compound's solubility. The solubility of fluoroquinolones is pH-dependent.[10]
-
Filter the precipitate and analyze both the precipitate and the supernatant by a suitable analytical method (e.g., HPLC) to identify the components.
-
Review the preparation method of the solution to ensure no incompatible excipients were used.
-
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).[11]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Reflux the solution at 80°C for a specified period (e.g., 2, 4, 6, 8 hours).[5]
-
Withdraw samples at each time point, neutralize with 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Reflux the solution at 80°C for a specified period (e.g., 2, 4, 6, 8 hours).[5]
-
Withdraw samples at each time point, neutralize with 0.1 N HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period, protected from light.
-
Withdraw samples at various time points and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a temperature-controlled oven at a high temperature (e.g., 60-80°C) for a specified duration.[1]
-
Also, reflux the stock solution at 80°C.
-
Withdraw samples at different time intervals, cool to room temperature, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.
-
Analyze samples at various time points.
-
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for fluoroquinolones.[12]
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 0.025 M phosphate (B84403) buffer at pH 3.2) and an organic solvent (e.g., acetonitrile) is often effective.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[12]
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (e.g., around 278 nm for other fluoroquinolones) is appropriate.[12]
-
Column Temperature: Maintain a constant column temperature, for example, at 30°C.[9]
Data Presentation
The following tables provide illustrative data based on studies of other fluoroquinolones, which can serve as a reference for expected trends with this compound.
Table 1: Illustrative Degradation of a Fluoroquinolone under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) |
| 0.1 N HCl | 8 hours | 70°C | ~15-25% |
| 0.1 N NaOH | 4 hours | 70°C | ~20-40%[5] |
| 3% H₂O₂ | 4 hours | 70°C | ~35-45%[5] |
| Thermal (Solid) | 24 hours | 60°C | ~5-15%[5] |
| UV Radiation | 5 days | Ambient | ~25-35%[5] |
Table 2: Example of pH-Dependent Degradation Rate Constants for a Fluoroquinolone
| pH | Apparent First-Order Rate Constant (k_obs) x 10⁻⁴ min⁻¹ (Illustrative) |
| 2.0 | 15.0 |
| 4.0 | 5.0 |
| 7.5 | 0.7 |
| 10.0 | 10.0 |
| 12.0 | 19.5 |
| Data adapted from a study on Moxifloxacin photodegradation.[4] |
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Validation workflow for a stability-indicating HPLC method.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity | MDPI [mdpi.com]
- 10. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Quarfloxacin in Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Quarfloxacin and other novel fluoroquinolone antibiotics in aqueous solutions. The information is based on established knowledge of fluoroquinolone degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
Based on studies of other fluoroquinolones, this compound is likely to degrade via three main pathways in an aqueous environment: photolysis, hydrolysis, and oxidation. The predominant pathway will depend on the specific experimental conditions such as pH, temperature, light exposure, and the presence of oxidizing agents.
-
Photolysis: Exposure to light, particularly UV radiation, can lead to the degradation of fluoroquinolones. This can involve transformations like defluorination, hydroxylation, and decarboxylation.[1]
-
Hydrolysis: This process involves the reaction of the drug molecule with water. For some fluoroquinolones, hydrolysis can lead to the opening of the piperazine (B1678402) ring. The rate of hydrolysis is often influenced by pH and temperature.[2][3]
-
Oxidation: The presence of oxidizing agents or advanced oxidation processes (AOPs) can cause significant degradation.[4][5] Common oxidative modifications occur on the piperazine ring, including hydroxylation and cleavage.[6]
Q2: I am observing unexpected peaks in my chromatogram during stability studies. What could they be?
Unexpected peaks are likely degradation products of this compound. Depending on the degradation pathway, these could include:
-
Oxidation Products: Hydroxylated derivatives on the piperazine ring or cleavage products of the piperazine ring.[6]
-
Photodegradation Products: Defluorinated, hydroxylated, or decarboxylated structures. It's also possible for the cyclic structures to open.[1]
-
Hydrolysis Products: Products resulting from the cleavage of the piperazine ring.[2][3]
To identify these unknown peaks, it is recommended to use a high-resolution mass spectrometer (LC-MS/MS or LC-QToF-MS) to determine the mass-to-charge ratio (m/z) and fragmentation patterns of the new peaks.[7]
Q3: My this compound solution is losing potency faster than expected. What could be the cause?
Rapid loss of potency can be attributed to several factors:
-
Light Exposure: Fluoroquinolones are known to be light-sensitive.[8] Ensure your experiments are conducted in light-protected containers (e.g., amber vials) if photostability is not the focus.
-
Temperature: Higher temperatures can accelerate degradation, particularly hydrolysis.[8] Storing solutions at lower temperatures (e.g., 4°C or -20°C) can enhance stability.[9][10]
-
pH of the Solution: The stability of fluoroquinolones can be pH-dependent. Extreme pH values can catalyze hydrolysis.[11] It is crucial to buffer your aqueous solutions to a stable pH range for your specific molecule.
-
Presence of Oxidizing Agents: Trace amounts of oxidizing agents in your water or reagents can lead to oxidative degradation. Using high-purity water and reagents is recommended.
Q4: How can I prevent the degradation of my this compound stock solutions?
To ensure the stability of your stock solutions, consider the following:
-
Storage Conditions: Store solutions at low temperatures (4°C or -20°C) in the dark.[8][9][10]
-
Solvent: Prepare stock solutions in a suitable, high-purity solvent and protect them from light.
-
Inert Atmosphere: For compounds particularly sensitive to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Variable results in degradation kinetic studies | Inconsistent light exposure, temperature fluctuations, or pH shifts during the experiment. | Use a controlled-environment chamber for photolysis studies. Employ a thermostatted water bath for temperature control. Ensure the buffer capacity is sufficient to maintain a constant pH. |
| Formation of multiple, unidentified degradation products | Complex degradation pathways occurring simultaneously (e.g., photo-oxidation). | Simplify the experimental setup to study one degradation pathway at a time (e.g., conduct hydrolysis in the dark, photolysis in an inert atmosphere). Utilize LC-MS/MS for structural elucidation of the products.[7] |
| Low recovery of this compound from the sample matrix | Adsorption of the compound to the container surface. Instability in the sample matrix. | Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption. Evaluate the stability of this compound in the specific sample matrix (e.g., river water, plasma) under your storage conditions.[9] |
| Antibacterial activity of the solution remains high despite significant degradation of the parent compound | Formation of active degradation products. | Some degradation products of fluoroquinolones can retain or even have enhanced antibacterial activity.[1][12] Isolate the degradation products and test their individual antibacterial activity. |
Experimental Protocols
Forced Degradation Study: Hydrolysis
-
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
-
Materials: this compound reference standard, hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), phosphate (B84403) buffer, high-purity water, HPLC or UPLC system with a UV detector.
-
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent.
-
Prepare separate aqueous solutions buffered at pH 4, 7, and 9.
-
Spike the buffered solutions with the this compound stock solution to a final concentration of 100 µg/mL.
-
Divide each solution into two sets. Store one set at room temperature (25°C) and the other at an elevated temperature (e.g., 60°C).
-
Protect all solutions from light.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of degradation products.
-
Forced Degradation Study: Photolysis
-
Objective: To assess the photostability of this compound in an aqueous solution.
-
Materials: this compound reference standard, high-purity water, photostability chamber with a calibrated light source (e.g., Xenon lamp simulating sunlight), quartz cuvettes, HPLC or UPLC system.
-
Procedure:
-
Prepare an aqueous solution of this compound at a known concentration (e.g., 10 µg/mL).
-
Place the solution in a quartz cuvette to allow for maximum light exposure.
-
Prepare a control sample by wrapping a separate cuvette with aluminum foil to keep it in the dark.
-
Place both samples in the photostability chamber.
-
Expose the samples to a controlled light intensity for a defined period.
-
Withdraw aliquots at specific time intervals.
-
Analyze the samples and the dark control by HPLC to quantify the degradation.
-
Degradation Pathway Visualizations
Caption: Generalized Hydrolysis Pathway for a Fluoroquinolone.
Caption: Common Photodegradation Reactions for Fluoroquinolones.
Caption: Primary Oxidative Degradation Sites on a Fluoroquinolone.
References
- 1. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of norfloxacin in the hyporheic zone: kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic study of the electrochemical oxidation of fluoroquinolones: Ciprofloxacin, danofloxacin, enoxacin, levofloxacin and lomefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical oxidation of fluoroquinolone antibiotics: Mechanism, residual antibacterial activity and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Photolysis of Antibiotics under Simulated Sunlight Irradiation: Identification of Photoproducts by High-Resolution Mass Spectrometry - figshare - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Photolysis of Fluoroquinolone Antibiotics at 253.7 nm: Specific Reaction Kinetics and Formation of Equally Potent Fluoroquinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Quarfloxacin Precipitation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Quarfloxacin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physical properties?
This compound (also known as CX-3543) is a fluoroquinolone derivative with antineoplastic activity.[1] It is a solid powder with the following properties:
| Property | Value |
| Molecular Formula | C₃₅H₃₃FN₆O₃ |
| Molecular Weight | 604.7 g/mol [1] |
| Solubility | Soluble in DMSO, poorly soluble in water at neutral pH. |
Q2: Why is my this compound precipitating in my cell culture medium?
Precipitation of this compound in cell culture media is a common issue that can arise from several factors:
-
Poor Aqueous Solubility: this compound has low solubility in aqueous solutions at the neutral pH of most cell culture media (typically pH 7.2-7.4).
-
High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous cell culture medium can cause the compound to "crash out" of solution.
-
pH of the Media: As a fluoroquinolone derivative, this compound's solubility is likely pH-dependent. Fluoroquinolones are generally more soluble in acidic conditions.[2]
-
Interaction with Media Components: Divalent cations (e.g., Ca²⁺, Mg²⁺) present in cell culture media can chelate with fluoroquinolones, leading to the formation of insoluble complexes.[3]
-
Temperature: Adding a concentrated stock solution to cold media can decrease its solubility.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[3] For some applications, dissolving in an aqueous solution with the pH adjusted to around 5 with dilute HCl may also be an option.
Q4: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving this compound precipitation issues.
Problem 1: Immediate Precipitation Upon Addition to Media
Symptoms: A precipitate forms instantly when the this compound stock solution is added to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Solvent Shock | The rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium causes the drug to precipitate. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the stock solution dropwise while gently swirling the media. |
| Low Media Temperature | Cold media reduces the solubility of this compound. | Always use pre-warmed (37°C) cell culture media. |
| High Solvent Concentration | The final concentration of DMSO in the media is too high, affecting solubility and potentially causing cell toxicity. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Prepare a more concentrated stock solution to minimize the volume added to the media. |
Problem 2: Precipitation Occurs Over Time in the Incubator
Symptoms: The media containing this compound is initially clear but becomes cloudy or forms a precipitate after several hours or days at 37°C.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | Cell metabolism can alter the pH of the culture medium over time, potentially moving it into a range where this compound is less soluble. | Monitor the pH of your culture medium. Consider using a different buffering system if significant pH shifts are observed. |
| Chelation with Divalent Cations | Fluoroquinolones can chelate with divalent cations like Ca²⁺ and Mg²⁺ present in the media, forming insoluble complexes. This process can be time and temperature-dependent.[3] | Prepare fresh this compound-containing media before each experiment. Consider using a custom media formulation with lower concentrations of divalent cations, if experimentally feasible. |
| Media Evaporation | Evaporation of water from the culture vessel can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for sterilization)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear.
-
(Optional) For sterilization, pass the solution through a 0.22 µm syringe filter into a new sterile tube. Note that some loss of compound may occur due to filter binding.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Objective: To dilute the this compound stock solution into cell culture media while minimizing precipitation.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid and even dispersion.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Technical Support Center: Troubleshooting Inconsistent Quarfloxacin IC50 Values
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in-vitro experiments with Quarfloxacin (also known as CX-3543). This guide provides detailed troubleshooting advice in a question-and-answer format, experimental protocols, and data presentation to help you achieve more consistent and reliable half-maximal inhibitory concentration (IC50) values.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (CX-3543) is a fluoroquinolone derivative with potent anticancer activity.[1] Its primary mechanism of action is the inhibition of ribosomal RNA (rRNA) biogenesis.[2] It achieves this by disrupting the interaction between the nucleolin protein and a G-quadruplex DNA structure within the ribosomal DNA (rDNA).[1][2] This disruption leads to the inhibition of ribosome synthesis, ultimately triggering apoptosis (programmed cell death) in cancer cells.[2] While originally developed from fluoroquinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV, its anticancer activity is primarily linked to its effect on rRNA synthesis.[1][3]
Q2: How much variability in this compound IC50 values is considered acceptable?
A2: For cell-based assays, a two- to three-fold difference in IC50 values between experiments is often considered acceptable.[4] However, larger variations may indicate underlying issues with experimental consistency that require troubleshooting.[4]
Q3: Can the choice of cytotoxicity assay affect the IC50 value of this compound?
A3: Absolutely. Different cytotoxicity assays measure different biological endpoints. For instance, an MTT assay measures metabolic activity, while a trypan blue exclusion assay assesses cell membrane integrity.[4] this compound's mechanism, which involves inhibiting ribosome biogenesis and inducing apoptosis, might manifest differently in these assays, leading to varied IC50 values.[4][5]
Q4: I've seen this compound referred to as a G-quadruplex ligand. Are there any specific assay considerations for this class of compounds?
A4: Yes. For G-quadruplex stabilizing compounds, assays like the Telomeric Repeat Amplification Protocol (TRAP) can be problematic. These ligands can inhibit the PCR amplification step of the TRAP assay, which can lead to an overestimation of telomerase inhibition and artificially low IC50 values. Direct telomerase assays that do not rely on PCR amplification are more suitable for these types of compounds.
Troubleshooting Guide for Inconsistent IC50 Values
Issue 1: High variability in IC50 values between experiments.
Potential Cause 1: Cell Health and Culture Conditions
-
Cell Passage Number: High-passage number cells can exhibit genetic drift, leading to altered drug sensitivity.
-
Cell Confluency: Over-confluent or stressed cells can respond differently to treatment.[4]
-
Inconsistent Seeding Density: Uneven cell numbers per well can dramatically affect results.[6]
Solution:
-
Use cell lines from a reputable source and maintain a consistent, low passage number range.
-
Ensure cells are healthy and in the exponential growth phase at the time of the experiment.
-
Optimize and strictly control the cell seeding density for each experiment.
Potential Cause 2: this compound Preparation and Storage
-
Compound Purity: Impurities in the this compound stock can have their own biological activity.
-
Solubility Issues: this compound, like many fluoroquinolones, can have limited aqueous solubility and may precipitate when diluted from a DMSO stock into cell culture media.[7] Precipitation will lead to an inaccurate effective concentration.
-
Stability: Repeated freeze-thaw cycles or improper storage of stock solutions can lead to degradation of the compound.
Solution:
-
Verify the purity of your this compound stock.
-
Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the culture medium.[4] When diluting, add the DMSO stock to the media and vortex immediately to prevent precipitation.[8]
-
Aliquot this compound stock solutions and store them at -80°C, protected from light, to avoid multiple freeze-thaw cycles.
Potential Cause 3: Assay Protocol and Execution
-
Incubation Time: The duration of drug exposure is a critical parameter. Shorter or longer incubation times will naturally lead to different IC50 values.[9]
-
Pipetting Inaccuracy: Inconsistent pipetting of cells, media, or this compound can introduce significant error.
-
Edge Effects: Wells on the perimeter of 96-well plates are prone to faster evaporation, which can concentrate the drug and affect cell growth.[4]
Solution:
-
Standardize the incubation time for this compound treatment across all experiments. A common range is 24 to 72 hours, but this should be optimized for your specific cell line.[10]
-
Calibrate pipettes regularly and use consistent pipetting techniques.
-
To mitigate edge effects, avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media.
Issue 2: IC50 values are consistently higher or lower than expected.
Potential Cause 1: Cell Line-Specific Sensitivity
-
Inherent Resistance: The chosen cell line may have intrinsic resistance mechanisms to this compound.
-
Expression of Multidrug Resistance Pumps: Cell lines overexpressing efflux pumps like MDR1, MXR, and MRP1 can actively transport this compound out of the cell, leading to higher IC50 values.[11]
Solution:
-
If possible, test this compound on a panel of cell lines to identify those with higher sensitivity.
-
Be aware of the expression profile of drug resistance pumps in your chosen cell line.
Potential Cause 2: Data Analysis and Curve Fitting
-
Improper Data Normalization: Incorrectly normalizing data to controls can skew the results.
-
Inappropriate Curve Fitting Model: Using a linear regression for a non-linear dose-response relationship can lead to inaccurate IC50 calculations.[12]
Solution:
-
Normalize your data by setting the vehicle control (e.g., DMSO-treated cells) as 100% viability (or 0% inhibition).
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit your dose-response data and calculate the IC50 value. Software such as GraphPad Prism is commonly used for this purpose.[4]
Data Presentation: Optimizing Experimental Parameters
To minimize variability, it is crucial to optimize and standardize key experimental parameters. The following tables provide recommended ranges and considerations for designing your this compound IC50 experiments.
Table 1: Recommended Cell Seeding Densities for 96-Well Plates
| Cell Line Type | Seeding Density (cells/well) | Notes |
| Adherent Cancer Cells (e.g., MDA-MB-231) | 2,000 - 10,000 | The optimal density should be determined empirically to ensure cells are in a logarithmic growth phase throughout the assay duration.[6][13] |
| Suspension Cancer Cells (e.g., HL-60) | 10,000 - 50,000 | Ensure even distribution of cells in each well. |
Table 2: Key Parameters for this compound IC50 Assay
| Parameter | Recommended Range/Condition | Rationale |
| This compound Stock Solution | 10 mM in 100% DMSO | A high-concentration stock minimizes the final DMSO concentration in the culture. |
| Final DMSO Concentration | < 0.5% | High concentrations of DMSO can be toxic to cells.[14] It is crucial to include a vehicle control with the same final DMSO concentration as the highest this compound concentration. |
| Incubation Time | 24 - 72 hours | The optimal time depends on the cell line's doubling time and the drug's mechanism of action.[10] Time-course experiments are recommended to determine the optimal endpoint. |
| Number of Replicates | Minimum of 3 biological replicates | Ensures the reliability and statistical significance of the results. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
(Optional) To aid dissolution, gently warm the solution in a 37°C water bath or use a sonicator for brief intervals.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: General Protocol for IC50 Determination using MTT Assay
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase (typically 70-80% confluency).
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains consistent across all wells and is below 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the predetermined optimal time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[15]
-
Mandatory Visualizations
Diagram 1: this compound's Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. lifetein.com [lifetein.com]
- 15. clyte.tech [clyte.tech]
Technical Support Center: Investigating Quarfloxacin Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of Quarfloxacin (CX-3543).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a fluoroquinolone derivative designed as an anti-cancer agent. Its primary on-target effect is the disruption of the interaction between the nucleolin protein and a G-quadruplex DNA structure within the ribosomal DNA (rDNA). This interference inhibits ribosomal RNA (rRNA) biogenesis, leading to apoptosis in cancer cells that overexpress the necessary components for this process.
Q2: What are the known signaling pathways affected by this compound beyond its primary target?
This compound has been shown to modulate key cancer-related signaling pathways, including:
-
c-MYC Inhibition: this compound can stabilize the G-quadruplex structure in the promoter region of the c-MYC oncogene, leading to the downregulation of its transcription.[1]
-
p53 Activation: Studies have indicated that this compound treatment can lead to the activation of the p53 tumor suppressor pathway, contributing to its apoptotic effects. The precise upstream mechanism of p53 activation by this compound is an area of ongoing investigation but may be linked to cellular stress induced by the inhibition of ribosome biogenesis.[2]
Q3: What are the potential off-target liabilities associated with G-quadruplex binding ligands like this compound?
G-quadruplex structures are found in the promoter regions of many genes and at telomeres, not just in rDNA. Therefore, ligands designed to bind to G-quadruplexes have the potential for off-target effects by interacting with these other G4 structures, which could modulate the expression of unintended genes.[3][4] For example, the G-quadruplex binding ligand RHPS4 has been shown to have off-target cardiovascular effects due to interactions with various receptors and ion channels.[3][5]
Q4: Are there known off-target effects specific to this compound?
Currently, there is limited publicly available data specifically detailing the off-target profile of this compound. As with many investigational drugs, a comprehensive understanding of its off-target interactions is an active area of research. The general off-target effects associated with fluoroquinolone antibiotics (e.g., mitochondrial toxicity, tendon damage) may not be directly applicable to this compound due to its rational design as a cancer therapeutic. However, researchers should remain aware of the potential for broad-spectrum effects due to its interaction with fundamental cellular components like G-quadruplexes and nucleolin.
Troubleshooting Guides
Problem 1: Unexpected cellular phenotype observed upon this compound treatment.
Possible Cause 1: Off-target protein interaction.
-
Troubleshooting Step: Perform a proteome-wide thermal shift assay (e.g., Cellular Thermal Shift Assay - CETSA) to identify proteins that are stabilized or destabilized by this compound binding. This can reveal direct off-target interactions.
-
Experimental Protocol: See "Detailed Methodologies" section for a detailed CETSA protocol.
Possible Cause 2: Unintended modulation of gene expression via G-quadruplex binding.
-
Troubleshooting Step: Conduct transcriptomic analysis (e.g., RNA-seq) on cells treated with this compound versus a vehicle control. Identify differentially expressed genes and perform pathway analysis to uncover affected signaling pathways.
-
Experimental Protocol: Standard RNA-sequencing protocols can be followed.
Possible Cause 3: Disruption of nucleolin's other functions.
-
Troubleshooting Step: Nucleolin is a multifunctional protein. Investigate other known functions of nucleolin, such as its role in mRNA stability and translation, to see if these are perturbed by this compound. This can be assessed by techniques like RIP-seq (RNA immunoprecipitation sequencing) to identify changes in nucleolin-bound RNAs.
Problem 2: Difficulty validating a suspected off-target interaction.
Possible Cause 1: Low-affinity or transient interaction.
-
Troubleshooting Step: Utilize a more sensitive binding assay, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), with the purified putative off-target protein and this compound.
-
Experimental Protocol: Follow standard protocols for SPR or ITC.
Possible Cause 2: Indirect effect.
-
Troubleshooting Step: The observed phenotype might be a downstream consequence of an upstream off-target effect. Use pathway analysis tools to map the connections between this compound's known targets and the observed phenotype to identify potential indirect links.
Quantitative Data on Off-Target Effects of a G-Quadruplex Ligand
| Target Class | Specific Off-Target | Assay Type | Result | Reference |
| GPCR | β2 Adrenergic Receptor | Radioligand Binding | Significant Interaction | [3][5] |
| M1 Muscarinic Receptor | Radioligand Binding | Significant Interaction | [3][5] | |
| M2 Muscarinic Receptor | Radioligand Binding | Significant Interaction | [3][5] | |
| M3 Muscarinic Receptor | Radioligand Binding | Significant Interaction | [3][5] | |
| Ion Channel | hERG | Patch Clamp | High Inhibition of Tail Current | [3][5] |
Detailed Methodologies
Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
Objective: To identify direct protein targets of this compound in a cellular context by measuring changes in their thermal stability upon ligand binding.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the abundance of specific proteins in the soluble fraction using Western blotting or a proteome-wide approach like mass spectrometry.
-
Data Interpretation: A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.
Visualizations
References
- 1. Piperine analogs arrest c-myc gene leading to downregulation of transcription for targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Higher-order G-quadruplexes in promoters are untapped drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Quarfloxacin Off-Target Effects on Topoisomerase II: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential off-target effects of Quarfloxacin on human topoisomerase II. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as CX-3543, is a fluoroquinolone derivative with antineoplastic properties.[1] Its primary mechanism involves the disruption of the interaction between the nucleolin protein and a G-quadruplex DNA structure within the ribosomal DNA (rDNA) template.[1][] This interference with rRNA biogenesis can inhibit ribosome synthesis and induce apoptosis in cancer cells.[1][]
Q2: Is there evidence for off-target effects of this compound on human topoisomerase II?
Q3: How do other fluoroquinolones affect human topoisomerase II?
Some fluoroquinolones have been shown to inhibit the DNA relaxation activity of human topoisomerase II at high concentrations (typically in the micromolar range), which are often much higher than their therapeutic concentrations.[3][4] Unlike their potent poisoning effect on bacterial topoisomerases (DNA gyrase and topoisomerase IV), fluoroquinolones are generally not considered strong poisons of human topoisomerase II, meaning they do not efficiently stabilize the enzyme-DNA cleavage complex.[3][4]
Q4: What experimental approaches can be used to investigate the potential off-target effects of this compound on topoisomerase II?
To assess the off-target effects of this compound on topoisomerase II, researchers can employ several in vitro assays, including:
-
Topoisomerase II DNA Relaxation Assay: To determine if this compound inhibits the catalytic activity of the enzyme.
-
Topoisomerase II Decatenation Assay: To measure the inhibition of the enzyme's ability to separate interlinked DNA circles.
-
Topoisomerase II-mediated DNA Cleavage Assay: To investigate if this compound acts as a topoisomerase II poison by stabilizing the covalent enzyme-DNA complex.
Troubleshooting Guides
Topoisomerase II Relaxation Assay
| Problem | Possible Cause | Solution |
| No relaxation of supercoiled DNA in the no-drug control. | Enzyme inactivity. | Use a fresh aliquot of topoisomerase II. Ensure proper storage conditions (-80°C). |
| ATP degradation. | Prepare fresh ATP solution. Store in small aliquots at -20°C. | |
| Incorrect buffer composition. | Verify the concentrations of all buffer components (e.g., MgCl2). | |
| Inconsistent results between experiments. | Variability in this compound concentration. | Prepare fresh dilutions of this compound for each experiment. Verify the final concentration. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate dispensing of all reagents. | |
| Precipitation of this compound in the reaction. | Low solubility of the compound. | Test a range of DMSO concentrations (typically ≤1%) as a solvent. Include a solvent-only control. |
Topoisomerase II-mediated DNA Cleavage Assay
| Problem | Possible Cause | Solution |
| High background of nicked or linear DNA in the no-enzyme control. | Nuclease contamination in the plasmid DNA. | Use high-quality, nuclease-free plasmid DNA. |
| Physical shearing of DNA. | Handle DNA solutions gently; avoid vigorous vortexing. | |
| No cleavage observed with positive control (e.g., etoposide). | Inactive enzyme. | Use a new vial of topoisomerase II. |
| Insufficient concentration of the positive control. | Prepare a fresh dilution of the positive control and consider a concentration range. | |
| Smearing of DNA bands on the agarose (B213101) gel. | Proteinase K digestion is incomplete. | Ensure the proteinase K is active and increase incubation time or concentration if necessary. |
| High salt concentration in the sample. | Ensure that the salt concentration from the reaction buffer is not inhibiting electrophoresis. |
Quantitative Data on Fluoroquinolone Effects on Human Topoisomerase II
The following table summarizes data for the inhibitory effects of various fluoroquinolones on human topoisomerase II activity. Note that this data is for other fluoroquinolones and not this compound.
| Fluoroquinolone | Human Topoisomerase II Isoform | Assay Type | IC50 / Effect Concentration | Reference |
| Ciprofloxacin | IIα and IIβ | DNA Relaxation | Inhibition at 200-300 µM | [4] |
| Gemifloxacin | IIα and IIβ | DNA Relaxation | Inhibition at >50 µM | [3][4] |
| Ciprofloxacin | Intracellularly located topoisomerase II | DNA double-strand breaks in human lymphoblastoid cells | Induction of breaks at 80 µg/ml | [5] |
Experimental Protocols
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibition of this activity suggests that a compound interferes with the catalytic cycle of the enzyme.
Materials:
-
Human Topoisomerase IIα or IIβ
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Reaction Buffer [e.g., 500 mM Tris-HCl (pH 8.0), 1.2 M KCl, 100 mM MgCl2, 5 mM DTT]
-
10 mM ATP
-
This compound (dissolved in DMSO)
-
Stop Solution/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.25% bromophenol blue)
-
Proteinase K (20 mg/mL)
-
Agarose
-
1x TAE Buffer
-
Ethidium (B1194527) Bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase II Reaction Buffer, 1 mM ATP, and 200 ng of supercoiled plasmid DNA.
-
Add varying concentrations of this compound or a solvent control (DMSO) to the reaction tubes.
-
Initiate the reaction by adding a predetermined amount of human topoisomerase II. The final reaction volume is typically 20 µL.
-
Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (50 µg/mL final concentration) and incubate for an additional 15 minutes at 37°C.[8]
-
Add 4 µL of loading dye to each reaction.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light.
-
Analyze the conversion of supercoiled DNA to relaxed topoisomers.
Topoisomerase II-mediated DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex, resulting in an increase in linear DNA.
Materials:
-
Same as the relaxation assay.
Procedure:
-
Follow steps 1-4 of the Topoisomerase II DNA Relaxation Assay protocol.
-
After the 30-minute incubation, add 2 µL of 10% SDS to trap the cleavage complex.
-
Add 1 µL of Proteinase K (50 µg/mL final concentration) and incubate for 30 minutes at 37°C to digest the enzyme.
-
Extract the DNA with an equal volume of chloroform/isoamyl alcohol (24:1) and centrifuge.
-
Add loading dye to the aqueous phase.
-
Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
-
Run the gel and visualize as described above.
-
Analyze the appearance of linear plasmid DNA, which indicates the formation of a stabilized cleavage complex.
Visualizations
Caption: Workflow for Topoisomerase II DNA Relaxation Assay.
Caption: Potential Mechanisms of Topoisomerase II Inhibition.
References
- 1. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin-induced inhibition of topoisomerase II in human lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Fluoroquinolone Concentration for Apoptosis Induction
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of fluoroquinolones, such as Quarfloxacin and its analogs (e.g., Ciprofloxacin (B1669076), Moxifloxacin), for the effective induction of apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism by which fluoroquinolones like this compound induce apoptosis?
A1: Fluoroquinolones primarily function as topoisomerase II inhibitors in mammalian cells.[1][2][3] This inhibition leads to DNA damage, which can trigger cell cycle arrest, typically at the S or G2/M phase.[1][3][4][5] Consequently, this activates intrinsic and/or extrinsic apoptotic pathways. Key signaling events often include the upregulation of p53, an increased Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, and activation of caspases, such as caspase-3, -8, and -9.[4][5][6][7]
Q2: How does the concentration of this compound affect its apoptosis-inducing activity?
A2: The cytotoxic and apoptotic effects of fluoroquinolones are dose- and time-dependent.[5][8][9] At lower concentrations, these compounds may only inhibit cell proliferation without inducing significant cell death.[2] As the concentration increases, a greater percentage of cells undergo apoptosis.[1][7] However, excessively high concentrations can lead to rapid cell death and necrosis rather than apoptosis, which might be undesirable for certain experimental aims.[10] It is crucial to determine the optimal concentration that maximizes apoptosis while minimizing non-specific cytotoxicity and necrosis.
Q3: What are the typical concentration ranges and incubation times used for inducing apoptosis with fluoroquinolones?
A3: The effective concentration of fluoroquinolones can vary significantly depending on the specific compound, the cell line being used, and the experimental duration. For instance, studies with ciprofloxacin have shown apoptosis induction at concentrations ranging from 200 to 500 µg/ml.[7] In some cell lines, IC50 values (the concentration that inhibits 50% of cell viability) for ciprofloxacin have been reported to be 0.83 µmol/ml at 24 hours, decreasing to 0.03 µmol/ml at 72 hours, highlighting the time-dependent effect.[5] For other fluoroquinolones like norfloxacin (B1679917) and moxifloxacin (B1663623), an EC50 of 0.5 mM has been reported in normal human melanocytes.[11] It is essential to perform a dose-response experiment for your specific cell line and compound.
Q4: Can this compound affect non-cancerous cells?
A4: Yes, fluoroquinolones can also affect non-cancerous cells. For example, studies have shown that norfloxacin and moxifloxacin can induce a concentration-dependent loss in the viability of normal human melanocytes.[11] Therefore, it is important to assess the cytotoxicity of the compound on relevant normal cell lines in parallel with your cancer cell line experiments to determine a therapeutic window.
Troubleshooting Guides
This section addresses common issues encountered during experiments to optimize this compound concentration for apoptosis induction.
| Issue | Possible Causes | Troubleshooting Steps |
| High background fluorescence in negative controls | 1. Excessive concentration of fluorescent dye/antibody.[12] 2. Inadequate washing of cells.[12] 3. Autofluorescence of the cells or the compound itself. | 1. Titrate the fluorescent reagent to determine the optimal concentration. 2. Ensure sufficient washing steps are included in the protocol.[12] 3. Run an unstained control to assess autofluorescence and select fluorescent dyes with non-overlapping emission spectra.[13] |
| No or low apoptosis induction in treated cells | 1. The concentration of this compound is too low or the incubation time is too short.[13] 2. The cell line is resistant to the compound. 3. Issues with the apoptosis detection kit.[13] | 1. Perform a dose-response and time-course experiment to determine the optimal conditions.[13] 2. Consider using a different cell line or a combination therapy approach. 3. Use a positive control (e.g., staurosporine) to validate the assay's performance.[14] |
| High levels of necrosis instead of apoptosis | 1. The concentration of this compound is too high. 2. Harsh cell handling techniques. | 1. Reduce the concentration of the compound. 2. Handle cells gently during harvesting and staining to maintain cell membrane integrity.[13] |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number).[12] 2. Inconsistent timing of reagent addition or incubation. 3. Pipetting errors.[15] | 1. Maintain consistent cell culture practices and use cells within a defined passage number range. 2. Adhere strictly to the experimental protocol timings. 3. Ensure pipettes are calibrated and use proper pipetting techniques.[15] |
Quantitative Data Summary
The following table summarizes reported concentrations of various fluoroquinolones and their observed effects on cell viability and apoptosis. Note that direct comparison between different compounds and cell lines should be made with caution.
| Fluoroquinolone | Cell Line | Concentration | Incubation Time | Effect |
| Ciprofloxacin | Human colorectal carcinoma cells | 200-500 µg/ml | Not specified | Maximum apoptosis induction[7] |
| Ciprofloxacin | MDA-MB-231 (triple-negative breast cancer) | 0.83 µmol/ml | 24 hours | IC50[5] |
| Ciprofloxacin | MDA-MB-231 (triple-negative breast cancer) | 0.14 µmol/ml | 48 hours | IC50[5] |
| Ciprofloxacin | MDA-MB-231 (triple-negative breast cancer) | 0.03 µmol/ml | 72 hours | IC50[5] |
| Norfloxacin & Moxifloxacin | HEMa-LP (normal human melanocytes) | 0.5 mM | Not specified | EC50[11] |
| Lomefloxacin | COLO829 (melanoma) | 0.51 mmol/L | 24 hours | IC50[3] |
| Lomefloxacin | COLO829 (melanoma) | 0.33 mmol/L | 48 hours | IC50[3] |
| Lomefloxacin | COLO829 (melanoma) | 0.25 mmol/L | 72 hours | IC50[3] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol outlines the use of the MTT assay to determine the concentration of this compound that reduces cell viability by 50% (IC50).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4]
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes how to quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Target cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50, 2x IC50) for the determined incubation time. Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[14]
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[16] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: this compound induces apoptosis via topoisomerase II inhibition.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin inhibits proliferation and promotes generation of aneuploidy in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Moxifloxacin and ciprofloxacin induces S-phase arrest and augments apoptotic effects of cisplatin in human pancreatic cancer cells via ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ciprofloxacin induces apoptosis and inhibits proliferation of human colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 11. Effect of norfloxacin and moxifloxacin on melanin synthesis and antioxidant enzymes activity in normal human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Optimizing Quarfloxacin Treatment for Apoptosis Induction
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing Quarfloxacin to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces apoptosis? A1: this compound, a member of the fluoroquinolone class of compounds, primarily induces apoptosis by acting as a topoisomerase II inhibitor in cancer cells.[1] This inhibition leads to DNA double-strand breaks, which triggers cell cycle arrest, typically at the S or G2/M phase, and activates programmed cell death pathways.[1][2][3] Both the intrinsic (mitochondrial) and extrinsic apoptotic pathways can be involved, often culminating in the activation of caspase-3.[1][4]
Q2: What is a typical starting point for this compound treatment time and concentration? A2: The optimal treatment time and concentration are highly dependent on the specific cell line and experimental goals. However, based on studies with related fluoroquinolones like ciprofloxacin (B1669076), a common starting point is a 24 to 72-hour incubation period.[5] Concentration-dependent effects are significant, so it is crucial to first perform a dose-response experiment (e.g., an IC50 determination) to identify an effective concentration range before proceeding with time-course studies.[2][4][6]
Q3: How does treatment time influence the type of cell death observed (apoptosis vs. necrosis)? A3: The duration of this compound exposure is critical. An optimal time window will maximize apoptosis, while prolonged exposure or excessively high concentrations can lead to secondary necrosis.[6] Early apoptotic events, like phosphatidylserine (B164497) (PS) externalization, can be detected before late-stage events like DNA fragmentation.[6][7] A time-course experiment is essential to identify the point of maximal apoptosis before significant necrosis occurs.[7]
Q4: What are the key molecular events to monitor when establishing an optimal treatment time? A4: Monitoring a time-course of key apoptotic markers is essential. These events generally occur sequentially:
-
Early Events: Loss of mitochondrial membrane potential and the externalization of phosphatidylserine (PS), which can be detected by Annexin V staining.[5][6]
-
Mid Events: Activation of initiator caspases (e.g., caspase-8, caspase-9) followed by executioner caspases (e.g., caspase-3).[4][8] Studies on related compounds show significant caspase-8 activation between 6 and 18 hours.[4]
-
Late Events: Cleavage of PARP, chromatin condensation, and DNA fragmentation, detectable via TUNEL assay or DNA laddering on an agarose (B213101) gel.[4][5][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell viability; low apoptosis observed. | 1. This compound concentration is too low.2. Incubation time is too short.3. The cell line is resistant. | 1. Perform a dose-response curve to determine the IC50 value for your cell line.2. Extend the incubation period. Test multiple time points (e.g., 24h, 48h, 72h).[10]3. Verify the expression of topoisomerase II in your cell line. |
| High levels of necrosis, not apoptosis. | 1. This compound concentration is too high.2. Incubation time is too long, leading to secondary necrosis. | 1. Reduce the this compound concentration to a range closer to the IC50 value.[6]2. Perform a time-course experiment at shorter intervals to capture the peak apoptotic window before necrosis becomes dominant. |
| Inconsistent results between experiments. | 1. Variation in cell passage number or confluency.2. Instability of this compound in solution. | 1. Use cells within a consistent, low passage number range and seed them to reach a consistent confluency (e.g., 70-80%) at the time of treatment.2. Prepare fresh this compound solutions for each experiment from a validated stock. |
| No caspase activation detected. | 1. The time point chosen for the assay is incorrect (too early or too late).2. The apoptotic pathway is caspase-independent.3. Oxidative stress is inhibiting caspase activation.[11] | 1. Assay for caspase activity at multiple early and mid-range time points (e.g., 6h, 12h, 18h, 24h).[4][7]2. Investigate other cell death pathways, such as necroptosis, by checking for markers like RIPK1/RIPK3/MLKL.[12]3. Measure reactive oxygen species (ROS) levels and consider co-treatment with an antioxidant as a control.[11] |
Quantitative Data Summary
The following tables summarize cytotoxicity data from studies on ciprofloxacin, a structurally related fluoroquinolone, which can serve as a reference for designing this compound experiments.
Table 1: Time-Dependent IC50 Values of Ciprofloxacin
| Cell Line | 24h IC50 (µmol/mL) | 48h IC50 (µmol/mL) | 72h IC50 (µmol/mL) |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.83 | 0.14 | 0.03 |
| Data sourced from a study on human triple-negative breast cancer cells.[5] |
Table 2: IC50 Values of Ciprofloxacin Derivatives in various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 4-DMOCP | K562 (Myeloid Leukemia) | 19.56 |
| 4-DMOCP | KG1-a (Myeloid Leukemia) | 22.13 |
| 4-BHPCP | KG1-a (Myeloid Leukemia) | 25 |
| Data from studies on novel synthetic ciprofloxacin derivatives.[8][13] |
Visual Guides: Pathways and Workflows
Caption: Apoptotic signaling pathway induced by this compound.
Caption: Experimental workflow for optimizing treatment time.
Detailed Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[14]
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Binding Buffer (typically provided in the kit)
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells (approx. 1 x 10⁶ cells per sample)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer. Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. (Note: volumes may vary by manufacturer; follow kit instructions).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[15] Be sure to include unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
Protocol 2: Caspase-3 Activity Assay
This protocol measures the activity of executioner caspase-3, a key marker of apoptosis.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Treated and untreated cells
-
Cell Lysis Buffer (provided in the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and treat with this compound for the desired time points.[9]
-
Cell Lysis: Remove the medium and lyse the cells according to the kit manufacturer's protocol. This typically involves adding a supplied lysis buffer and incubating for 10-20 minutes.
-
Assay Reaction: Add the caspase-3 substrate to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer. Protect from light if using a fluorometric substrate.
-
Measurement: Read the absorbance (e.g., at 405 nm for pNA-based assays) or fluorescence using a microplate reader.
-
Data Analysis: Compare the readings from this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Protocol 3: Western Blot for Apoptosis-Related Proteins
This protocol allows for the detection and semi-quantification of key proteins in the apoptotic pathway, such as Bax, Bcl-2, and cleaved PARP.[9]
Materials:
-
RIPA buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at high speed to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to normalize the results.
References
- 1. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moxifloxacin and ciprofloxacin induces S-phase arrest and augments apoptotic effects of cisplatin in human pancreatic cancer cells via ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. Down-regulation of Survivin and Bcl-2 concomitant with the activation of caspase-3 as a mechanism of apoptotic death in KG1a and K562 cells upon exposure to a derivative from ciprofloxacin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Optimizing Quarfloxacin and Radiation Combination Therapy
Welcome to the technical support center for optimizing combination therapy with Quarfloxacin and radiation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of combining this compound with radiation therapy?
A1: The combination of this compound, a hypothetical fluoroquinolone antibiotic, with radiation therapy is based on the principle of radiosensitization. Fluoroquinolones have been observed to potentiate the effects of ionizing radiation on tumor cells while potentially offering radioprotective effects on normal cells. This differential effect is thought to be mediated through various mechanisms, including the modulation of DNA damage repair pathways and cellular stress responses.
Q2: What are the potential mechanisms of action for this compound as a radiosensitizer?
A2: While research on "this compound" is not available, studies on similar fluoroquinolones like ciprofloxacin (B1669076) suggest several potential mechanisms. These include the potentiation of p53 phosphorylation in tumor cells, a key regulator of the cellular response to DNA damage, leading to increased apoptosis.[1] Conversely, in normal cells, it may suppress p53 phosphorylation and upregulate Bcl-2, an anti-apoptotic protein, thereby promoting cell survival.[1] The interaction with topoisomerase II and potential modulation of NF-κB and caspase-3 pathways may also contribute to its effects.[1]
Q3: What are the expected outcomes of a successful this compound-radiation combination therapy experiment?
A3: A successful experiment would typically demonstrate a synergistic or additive effect in tumor cell killing compared to either treatment alone. This can be measured by decreased cell viability, increased DNA damage markers (e.g., γ-H2AX formation), and enhanced apoptosis in cancer cell lines.[1] In vivo models should show significant tumor growth delay or regression.[2] Ideally, these effects would be observed with minimal toxicity to normal tissues.
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound and radiation combination therapy experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental results | Inconsistent this compound solution stability. Pipetting errors or inconsistent cell seeding. Fluctuations in radiation dosage delivery. | Prepare fresh this compound solutions for each experiment.[3] Ensure proper mixing and use calibrated pipettes. Verify cell counting methods. Calibrate the irradiator regularly and ensure consistent positioning of samples. |
| No synergistic effect observed | Suboptimal this compound concentration. Inappropriate timing of this compound administration relative to radiation. Cell line may be resistant to this combination. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. Test different pre-treatment and post-treatment incubation times with this compound.[1] Consider using different cancer cell lines to assess the generalizability of the effect.[2] |
| High toxicity in normal cell lines | This compound concentration is too high. Off-target effects of this compound. | Reduce the concentration of this compound. Investigate potential off-target effects by examining different cellular pathways.[3] |
| Inconsistent γ-H2AX foci formation | Issues with antibody staining or imaging. Timing of analysis post-irradiation is not optimal. | Optimize antibody concentrations and incubation times. Ensure the microscope is properly calibrated. Perform a time-course experiment to determine the peak of γ-H2AX formation after irradiation. |
Experimental Protocols
Below are detailed methodologies for key experiments in evaluating this compound and radiation combination therapy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours) before or after irradiation. Include untreated and vehicle-only controls.
-
Irradiation: Irradiate the plates with the desired dose of ionizing radiation.
-
Incubation: Incubate the cells for 48-72 hours post-irradiation.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
γ-H2AX Foci Formation Assay (Immunofluorescence)
-
Cell Culture: Grow cells on coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound and/or radiation as per the experimental design.
-
Fixation and Permeabilization: At the desired time point post-treatment, fix the cells with 4% paraformaldehyde for 15 minutes and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-phospho-Histone H2A.X (Ser139) antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify the γ-H2AX foci using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound and Radiation
Caption: Proposed differential signaling pathways of this compound in combination with radiation in tumor versus normal cells.
Experimental Workflow for In Vitro Studies
References
- 1. Ciprofloxacin as a potential radio-sensitizer to tumor cells and a radio-protectant for normal cells: differential effects on γ-H2AX formation, p53 phosphorylation, Bcl-2 production, and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moving Beyond the Standard of Care: Accelerate Testing of Radiation-Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Quarfloxacin and Other G-Quadruplex Ligands for Researchers
G-quadruplexes (G4s) are non-canonical four-stranded secondary structures that form in guanine-rich regions of DNA and RNA. Their prevalence in critical genomic locations, such as telomeres and oncogene promoters, has cemented their status as promising therapeutic targets, particularly in oncology. Small molecules that selectively bind and stabilize these structures, known as G-quadruplex ligands, can disrupt vital cellular processes like replication and transcription, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
This guide provides an objective comparison of Quarfloxacin (CX-3543), the first G4-interactive agent to enter human clinical trials, with other prominent G-quadruplex ligands. We present a comprehensive overview of their performance, supported by experimental data, detailed methodologies for key assays, and visualizations of their mechanisms of action to assist researchers and drug development professionals in this field.
Performance Comparison of G-Quadruplex Stabilizers
The efficacy of a G-quadruplex ligand is primarily assessed by its binding affinity and selectivity for G4 structures over canonical duplex DNA, alongside its biological activity, such as telomerase inhibition and cancer cell cytotoxicity.
This compound (CX-3543)
This compound is a fluoroquinolone derivative that represents a first-in-class G4-targeting drug.[1] Its primary mechanism of action involves binding to G-quadruplexes within ribosomal DNA (rDNA). This binding disrupts the crucial interaction between the G4 structure and the nucleolin protein, a key factor for rRNA biogenesis.[2] The inhibition of RNA polymerase I-mediated transcription leads to a shutdown of ribosome synthesis, inducing a cellular stress response and subsequent apoptosis in cancer cells.[1] this compound entered Phase II clinical trials for hematological malignancies but was ultimately withdrawn due to issues related to its bioavailability.[2] Recent systematic biophysical evaluations have characterized its binding affinity to various G4s as relatively weak compared to other benchmark ligands.[3]
Other Prominent G-Quadruplex Ligands
-
CX-5461 (Pidnarulex): A derivative of this compound, CX-5461 is also in clinical trials, particularly for cancers with BRCA1/2 deficiencies. While initially developed as an RNA Polymerase I inhibitor, its mechanism also involves G4 stabilization, leading to DNA damage. Like this compound, its direct G4 binding affinity has been described as weak in comparative assays.[3]
-
Telomestatin (B1682999): A natural macrocyclic product isolated from Streptomyces anulatus, Telomestatin is one of the most potent and selective G4 ligands discovered.[4] It shows a high selectivity (over 70-fold) for intramolecular G-quadruplex structures over duplex DNA and is a powerful inhibitor of telomerase, an enzyme critical for immortalizing cancer cells.[4]
-
BRACO-19: A synthetic 3,6,9-trisubstituted acridine, BRACO-19 is a well-characterized ligand that stabilizes telomeric G-quadruplexes, leading to potent telomerase inhibition and the induction of senescence in cancer cells.[5][6] It has demonstrated single-agent antitumor activity in xenograft models.[5]
-
Pyridostatin (PDS): This ligand was designed to selectively bind and stabilize G-quadruplex structures, leading to a DNA damage response.[7] It has been shown to inhibit telomerase and CST–polymerase α–primase, the complex responsible for C-strand synthesis in telomere replication.[8]
-
Phen-DC3: A bisquinolinium compound, Phen-DC3 is recognized as one of the most potent G4 binders, exhibiting high affinity and excellent selectivity for G4 structures over duplex DNA.[3][9] It is often used as a benchmark compound in G4-ligand screening and validation studies.
Data Presentation
The following tables summarize key quantitative metrics for this compound and its alternatives, allowing for a direct comparison of their performance.
Table 1: Binding Affinity and Telomerase Inhibition of G-Quadruplex Ligands
| Ligand | Target G4 | Binding Affinity (Kd) | Telomerase Inhibition IC50 | Method |
| This compound | Ribosomal DNA | Weak affinity reported[3] | Not widely reported | - |
| Telomestatin | Telomeric | Not specified | 5 - 20 nM[10][11] | TRAP Assay |
| Phen-DC3 | Telomeric | Not specified | ~1.5 nM[12] | TRAP Assay |
| BRACO-19 | Telomeric | Not specified | 90 nM[11] | Direct Assay |
| Pyridostatin | Telomeric | 490 nM | 520 nM[8] | In vitro assay |
Note: IC50 values can vary significantly based on the assay conditions (e.g., TRAP vs. direct enzymatic assay) and primer concentrations used.[12]
Table 2: Cytotoxicity (IC50) of G-Quadruplex Ligands in Selected Cancer Cell Lines
| Ligand | Cell Line | Cancer Type | IC50 (µM) |
| This compound | P. falciparum (3D7) | Malaria | 0.23[13] |
| This compound | S. aureus (USA300) | Bacteria | ~4.0 (MIC)[14] |
| CX-5461 | MDA-MB-231 | Breast | ~0.1 - 1.0 |
| Telomestatin | U937 | Leukemia | Induces apoptosis at 2 µM[15] |
| BRACO-19 | U87 | Glioblastoma | 1.45[16] |
| BRACO-19 | U251 | Glioblastoma | 1.55[16] |
| BRACO-19 | UXF1138L | Uterine Carcinoma | 2.5[5] |
| Pyridostatin | HeLa | Cervical Cancer | >100 (24h)[17] |
| Phen-DC3 | Not widely reported | - | - |
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of G-quadruplex ligands.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This high-throughput assay assesses a ligand's ability to stabilize a G-quadruplex structure by measuring the change in its melting temperature (Tm).
-
Principle: A G4-forming oligonucleotide is dual-labeled with a fluorescent donor (e.g., FAM) and a quencher or acceptor (e.g., TAMRA) at its ends. In the folded G4 state, the donor and quencher are in close proximity, resulting in low fluorescence (FRET). Upon heating, the G4 structure unfolds, separating the donor and quencher, which leads to an increase in the donor's fluorescence. A stabilizing ligand increases the Tm, the temperature at which 50% of the G4 structures are unfolded.
-
Materials:
-
Dual-labeled G4-forming oligonucleotide (e.g., F21T: FAM-TTAGGG(TTAGGG)3-TAMRA).
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
Test compounds dissolved in DMSO.
-
Real-Time PCR instrument capable of thermal ramping.
-
-
Protocol:
-
Prepare a 0.2 µM solution of the dual-labeled oligonucleotide in the assay buffer.
-
To anneal the oligonucleotide into the G4 conformation, heat the solution to 95°C for 5 minutes, then allow it to cool slowly to room temperature.
-
In a 96-well PCR plate, add the annealed oligonucleotide solution to each well.
-
Add the test compound to the desired final concentration (typically 1-10 µM). Include a DMSO-only control.
-
Place the plate in the RT-PCR instrument.
-
Set the thermal profile to increase the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Record the fluorescence of the donor fluorophore at each temperature point.
-
Plot the normalized fluorescence versus temperature. The Tm is determined from the midpoint of the transition in the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (DNA alone) from the Tm in the presence of the ligand. A positive ΔTm indicates stabilization.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a standard biophysical technique used to confirm G4 formation, determine its topology (parallel, anti-parallel, or hybrid), and assess ligand-induced stabilization.
-
Principle: Chiral molecules like folded DNA absorb left and right-handed circularly polarized light differently. G-quadruplex structures have characteristic CD spectra that differ based on their topology. Ligand binding can induce changes in the CD spectrum and increase the thermal stability of the G4 structure.
-
Materials:
-
Unlabeled G4-forming oligonucleotide.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
Test compound.
-
CD spectropolarimeter with a temperature controller.
-
-
Protocol:
-
Prepare a solution of the oligonucleotide in the assay buffer to a final concentration of ~5 µM.
-
Anneal the oligonucleotide as described in the FRET protocol.
-
Record the CD spectrum of the G4 DNA from 320 nm to 220 nm at 25°C. A parallel G4 typically shows a positive peak around 260 nm and a negative peak around 240 nm, while an anti-parallel G4 shows a positive peak around 295 nm.
-
To determine thermal stability, monitor the CD signal at the wavelength of maximum change (e.g., 260 nm or 295 nm) while increasing the temperature from 25°C to 95°C.
-
Add the test compound to the sample and repeat the spectral scan and the thermal melting experiment.
-
The Tm is calculated from the melting curve. A significant increase in Tm in the presence of the ligand confirms its stabilizing effect.
-
PCR Stop Assay
This assay provides functional evidence of G4 stabilization by testing the ability of a ligand-stabilized G4 to block the progression of a DNA polymerase.
-
Principle: A DNA template containing a G4-forming sequence is used for a primer extension reaction. In the presence of a stabilizing cation (like K+) and a G4-stabilizing ligand, the G-quadruplex structure becomes a robust roadblock for DNA polymerase, causing the enzyme to pause or stop at the base preceding the G4 motif. The resulting truncated DNA product can be visualized by gel electrophoresis.
-
Materials:
-
DNA template containing a G4 sequence.
-
A primer that anneals upstream of the G4 sequence (often 5'-radiolabeled with ³²P).
-
Taq DNA polymerase and dNTPs.
-
Reaction buffer (containing KCl to promote G4 formation).
-
Test compound.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) equipment.
-
-
Protocol:
-
Anneal the labeled primer to the DNA template in the reaction buffer.
-
Add the test compound at various concentrations to the primer-template mix and incubate to allow for binding and G4 stabilization.
-
Initiate the primer extension reaction by adding dNTPs and Taq DNA polymerase.
-
Allow the reaction to proceed for a set time at the optimal temperature for the polymerase.
-
Stop the reactions (e.g., by adding a formamide-containing stop buffer) and denature the DNA products by heating.
-
Analyze the products by denaturing PAGE. Include a sequencing ladder of the template as a size marker.
-
Visualize the DNA bands (e.g., by autoradiography). The appearance or increased intensity of a "stop" product at the position corresponding to the G4 sequence indicates that the ligand stabilized the structure and blocked the polymerase.
-
References
- 1. A first-in-class clinical G-quadruplex-targeting drug. The bench-to-bedside translation of the fluoroquinolone QQ58 to CX-5461 (Pidnarulex) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quarfloxin | C35H33FN6O3 | CID 11635763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Systematic Evaluation of Benchmark G4 Probes and G4 Clinical Drugs using three Biophysical Methods: A Guideline to Evaluate Rapidly G4-Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The different biological effects of telomestatin and TMPyP4 can be attributed to their selectivity for interaction with intramolecular or intermolecular G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Telomestatin, a potent telomerase inhibitor that interacts quite specifically with the human telomeric intramolecular g-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Telomerase reverse transcriptase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 12. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting the G-quadruplex as a novel strategy for developing antibiotics against hypervirulent drug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Quarfloxacin vs. BRACO-19: A Comparative Guide to G-quadruplex Stabilization
In the landscape of G-quadruplex (G4) stabilizing agents, Quarfloxacin (also known as CX-3543) and BRACO-19 stand out as prominent molecules that have been extensively studied for their therapeutic potential, particularly in oncology. Both compounds exert their biological effects by binding to and stabilizing G4 structures, which are non-canonical secondary structures of nucleic acids found in key regulatory regions of the genome, such as telomeres and oncogene promoters. However, they differ in their chemical scaffolds, primary G4 targets, and reported biological activities.
This guide provides an objective comparison of this compound and BRACO-19, focusing on their performance in G-quadruplex stabilization. The information presented is curated from various scientific studies to aid researchers, scientists, and drug development professionals in understanding the key characteristics of these two important G4 ligands.
Mechanism of Action
This compound is a fluoroquinolone derivative that has been shown to selectively target G-quadruplexes within ribosomal DNA (rDNA).[1] Its primary mechanism of action involves the disruption of the interaction between the nucleolin protein and these G4 structures.[1] This interference with nucleolin, a key protein in ribosome biogenesis, leads to the inhibition of ribosomal RNA (rRNA) synthesis and ultimately induces apoptosis in cancer cells.[1]
BRACO-19 is a trisubstituted acridine (B1665455) compound designed to stabilize G-quadruplexes, with a particular focus on those formed in telomeric DNA.[2][3] By stabilizing the G4 structures at the 3' overhang of telomeres, BRACO-19 inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.[2][4] This inhibition of telomerase leads to telomere shortening, cellular senescence, and apoptosis.[4]
Performance Data
The following tables summarize the available quantitative data on the G-quadruplex stabilization and biological activity of this compound and BRACO-19. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: G-quadruplex Stabilization and Selectivity
| Compound | G-Quadruplex Target | Assay | Parameter | Value | Reference |
| This compound | c-MYC Promoter | - | Kd | 1.3 µM | [5] |
| Various G4s | FRET Melting | ΔTm | >15 °C | [1] | |
| rDNA G4 vs. duplex DNA | - | Selectivity | 400-fold | ||
| BRACO-19 | Telomeric | FRET Melting | ΔTm | >23.2 °C | [6] |
| Hepatitis B Virus G4 | FRET Melting | ΔTm | 5 °C | [7] | |
| Telomeric G4 vs. duplex DNA | - | Selectivity | ~40-fold | [8] |
Table 2: Biological Activity
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound | RPMI-8226 (Multiple Myeloma) | Cell Viability | IC50 | <18.4 µM | [9] |
| BRACO-19 | UXF1138L (Uterine Carcinoma) | Cell Viability | IC50 | 2.5 µM | [2] |
| U87 (Glioblastoma) | Cell Viability | IC50 | 1.45 µM | [3] | |
| U251 (Glioblastoma) | Cell Viability | IC50 | 1.55 µM | [3] | |
| Glioma Cells | TRAP Assay | Telomerase Inhibition | Almost complete at 5 µM | [3] | |
| MYC Promoter | Polymerase Stop Assay | - | Pause sites at 5 µM | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
FRET-Melting Assay
This assay is used to determine the thermal stabilization of a G-quadruplex structure upon ligand binding. The principle relies on a DNA oligonucleotide that can form a G-quadruplex, labeled at its 5' and 3' ends with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA), respectively. In the folded G-quadruplex conformation, the donor and quencher are in close proximity, leading to fluorescence resonance energy transfer (FRET) and quenching of the donor's fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the donor and quencher, resulting in an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. An increase in Tm in the presence of a ligand indicates stabilization of the G-quadruplex.
Protocol:
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is synthesized with a fluorescent donor (e.g., 6-carboxyfluorescein, FAM) at the 5'-end and a quencher (e.g., 6-carboxytetramethylrhodamine, TAMRA) at the 3'-end.
-
Annealing: The labeled oligonucleotide is typically diluted to a final concentration of 0.2 µM in a buffer containing a G-quadruplex stabilizing cation (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.0). The solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate G-quadruplex formation.
-
Ligand Incubation: The annealed oligonucleotide is incubated with varying concentrations of the test compound (e.g., this compound or BRACO-19) for a defined period (e.g., 30 minutes) at room temperature. A control sample without the ligand is also prepared.
-
Melting Curve Analysis: Fluorescence measurements are performed using a real-time PCR machine or a dedicated thermal cycler with fluorescence detection. The temperature is gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/min). Fluorescence is monitored at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined by calculating the first derivative of the melting curve. The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of the ligand (ΔTm = Tm (ligand) - Tm (no ligand)).
Polymerase Stop Assay
This assay evaluates the ability of a ligand to stabilize a G-quadruplex structure and thereby impede the progression of a DNA polymerase along a template strand. A G-quadruplex formed on the template DNA acts as a roadblock for the polymerase, leading to the termination of DNA synthesis and the accumulation of a truncated product. The presence of a G-quadruplex stabilizing ligand enhances this effect.
Protocol:
-
Template and Primer Design: A DNA template containing a G-quadruplex forming sequence is designed. A fluorescently or radioactively labeled primer is designed to anneal upstream of the G4 sequence.
-
Reaction Mixture Preparation: The reaction mixture typically contains the DNA template, the labeled primer, a thermostable DNA polymerase (e.g., Taq polymerase), dNTPs, and the reaction buffer.
-
Ligand Addition: The G-quadruplex stabilizing ligand (this compound or BRACO-19) is added to the reaction mixture at various concentrations. A control reaction without the ligand is also included.
-
Primer Extension Reaction: The reaction is initiated by the addition of the DNA polymerase and incubated at a suitable temperature for a specific duration to allow for primer extension.
-
Product Analysis: The reaction products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis.
-
Visualization and Quantification: The gel is visualized using a phosphorimager or a fluorescence scanner. The intensity of the full-length product and the truncated product (polymerase stop product) are quantified. An increase in the intensity of the stop product with increasing ligand concentration indicates stabilization of the G-quadruplex. The IC50 value, the concentration of the ligand that causes a 50% reduction in the full-length product, can be calculated.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: Mechanisms of action for this compound and BRACO-19.
Caption: Workflow for the FRET-Melting Assay.
Caption: Workflow for the Polymerase Stop Assay.
References
- 1. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G-quadruplex stabilization in the ions and maltose transporters gene inhibit Salmonella enterica growth and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Stabilization of Telomere G-Quadruplexes Interferes with Human Herpesvirus 6A Chromosomal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a G-quadruplex from hepatitis B virus and its stabilization by binding TMPyP4, BRACO19 and PhenDC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Quarfloxacin vs. Telomestatin: A Comparative Guide to G-Quadruplex Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the G-quadruplex binding affinities of two prominent small molecules: Quarfloxacin and Telomestatin (B1682999). By presenting quantitative data, experimental methodologies, and visual representations of their mechanisms, this document serves as a valuable resource for researchers investigating G-quadruplexes as therapeutic targets.
Quantitative Performance Comparison
The following table summarizes the available quantitative data on the G-quadruplex binding and inhibitory activities of this compound and Telomestatin. It is important to note that the data are compiled from various studies using different experimental conditions and G-quadruplex substrates. Therefore, a direct comparison of absolute values should be made with caution.
| Parameter | This compound (CX-3543) | Telomestatin | G-Quadruplex Target | Method |
| Binding Affinity (K_d) | Not explicitly reported | ~1.8 µM - 3.3 µM (for synthetic analogs HXDV and HXLV-AC)[1] | Human telomeric | Isothermal Titration Calorimetry (ITC) |
| IC_50 | Not explicitly reported for direct binding | ~0.05 µM | Telomeric | Telomerase Repeat Amplification Protocol (TRAP) Assay |
| 60 nM[2] | Telomeric | Inhibition of Topoisomerase IIIα binding | ||
| EC_50 | Not reported | 0.03 µM and 0.53 µM (for G-quadruplex formation at 0.005 and 0.2 µM DNA concentrations, respectively)[3] | Human telomeric | In vitro G-quadruplex formation assay |
| Selectivity | Binds to G-quadruplexes in rDNA and c-MYC promoter[4][5] | 70-fold higher selectivity for intramolecular G-quadruplexes over duplex DNA[6] | Intramolecular G-quadruplexes vs. Duplex DNA | Not specified |
Note: The lack of a directly reported K_d value for this compound's interaction with G-quadruplexes in the available literature highlights a gap in the direct biophysical characterization of its binding affinity. The primary focus of existing research has been on its mechanism of action, which involves the disruption of protein-G-quadruplex interactions.[4][7][8] In contrast, Telomestatin and its analogs have been more extensively characterized in terms of their direct binding to G-quadruplex structures.[1][3]
Mechanism of Action and Cellular Pathways
This compound
This compound's primary mechanism of action involves its accumulation in the nucleolus, where it disrupts the interaction between the protein nucleolin and G-quadruplex structures within the ribosomal DNA (rDNA). This disruption inhibits RNA polymerase I-mediated transcription of rRNA, leading to a shutdown of ribosome biogenesis and subsequent apoptosis in cancer cells.[4][7] Additionally, this compound has been shown to interact with the G-quadruplex in the promoter region of the c-MYC oncogene, suggesting a potential role in downregulating its expression.[5]
Caption: Mechanism of action of this compound.
Telomestatin
Telomestatin is a potent telomerase inhibitor that acts by binding to and stabilizing G-quadruplex structures in the 3' single-stranded overhang of telomeres.[2][9] This stabilization prevents the telomerase enzyme from accessing and elongating the telomeres, leading to progressive telomere shortening with each cell division.[10] Ultimately, this triggers cellular senescence or apoptosis in cancer cells. Telomestatin's high affinity and selectivity for G-quadruplexes also lead to the displacement of telomere-binding proteins such as POT1 and TRF2, further disrupting telomere maintenance and function.[9][11]
Caption: Mechanism of action of Telomestatin.
Experimental Protocols
The following are generalized protocols for key biophysical techniques used to characterize the binding affinity of ligands to G-quadruplexes.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
-
Materials:
-
Isothermal Titration Calorimeter
-
Purified G-quadruplex-forming oligonucleotide
-
Ligand (this compound or Telomestatin)
-
Appropriate buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.0)
-
-
Procedure:
-
Prepare a solution of the G-quadruplex DNA in the ITC sample cell at a known concentration (typically 10-50 µM).
-
Prepare a solution of the ligand in the injection syringe at a concentration 10-20 times higher than the DNA concentration. The buffer for both solutions must be identical to avoid heat of dilution effects.
-
Set the experimental parameters on the ITC instrument, including temperature, stirring speed, and injection volume.
-
Perform an initial injection of the ligand into the sample cell to establish a baseline.
-
Carry out a series of small, sequential injections of the ligand into the DNA solution.
-
Record the heat change after each injection.
-
Analyze the resulting data by integrating the heat pulses and fitting the data to a suitable binding model to determine K_d, n, and ΔH.
-
Caption: Isothermal Titration Calorimetry Workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (ligand) to a ligand (G-quadruplex) immobilized on a sensor surface in real-time. It provides kinetic data (association and dissociation rate constants, k_a and k_d) from which the equilibrium dissociation constant (K_d) can be calculated.
-
Materials:
-
SPR instrument
-
Sensor chip (e.g., streptavidin-coated)
-
Biotinylated G-quadruplex-forming oligonucleotide
-
Ligand (this compound or Telomestatin)
-
Running buffer (e.g., HBS-EP buffer with 100 mM KCl)
-
-
Procedure:
-
Immobilize the biotinylated G-quadruplex DNA onto the streptavidin-coated sensor chip.
-
Equilibrate the sensor surface with running buffer.
-
Inject a series of concentrations of the ligand over the sensor surface (association phase).
-
Switch back to running buffer to monitor the dissociation of the ligand from the G-quadruplex (dissociation phase).
-
Regenerate the sensor surface if necessary.
-
Analyze the resulting sensorgrams to determine the kinetic parameters (k_a, k_d) and calculate the K_d (K_d = k_d / k_a).
-
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay measures the change in the melting temperature (T_m) of a G-quadruplex upon ligand binding. An increase in T_m indicates stabilization of the G-quadruplex by the ligand.
-
Materials:
-
Fluorometer or real-time PCR machine
-
Dual-labeled G-quadruplex-forming oligonucleotide (e.g., with FAM as the donor and TAMRA as the quencher)
-
Ligand (this compound or Telomestatin)
-
Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)
-
-
Procedure:
-
Prepare a solution of the dual-labeled oligonucleotide in the assay buffer.
-
Add the ligand at various concentrations to the oligonucleotide solution.
-
Heat the samples from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) at a controlled rate.
-
Monitor the fluorescence of the donor fluorophore during the temperature ramp.
-
The melting temperature (T_m) is the temperature at which 50% of the G-quadruplex is unfolded, resulting in a significant increase in donor fluorescence.
-
Calculate the change in melting temperature (ΔT_m) in the presence of the ligand compared to the control (no ligand). A larger ΔT_m indicates stronger stabilization.
-
Conclusion
Both this compound and Telomestatin are important small molecules that target G-quadruplex structures, albeit through different primary mechanisms. Telomestatin is a potent and selective G-quadruplex stabilizer with well-characterized high-affinity binding to telomeric G-quadruplexes. Its mechanism is primarily based on the inhibition of telomerase activity through direct stabilization of its G-quadruplex substrate.
This compound, while also a G-quadruplex binder, is best understood for its ability to disrupt protein-G-quadruplex interactions, particularly in the context of ribosome biogenesis. While its direct binding affinity to G-quadruplexes is not as extensively quantified in the literature, its cellular efficacy demonstrates the potential of targeting these structures to induce cancer cell death.
For researchers in drug development, Telomestatin serves as a benchmark for high-affinity G-quadruplex binding and telomerase inhibition. This compound, on the other hand, represents a successful example of a G-quadruplex interactive compound that has progressed to clinical trials, highlighting the therapeutic potential of targeting G-quadruplex-protein interactions. Further direct comparative studies using standardized biophysical methods are needed to provide a more definitive ranking of the G-quadruplex binding affinities of these and other emerging G-quadruplex ligands.
References
- 1. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomestatin, a potent telomerase inhibitor that interacts quite specifically with the human telomeric intramolecular g-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A first-in-class clinical G-quadruplex-targeting drug. The bench-to-bedside translation of the fluoroquinolone QQ58 to CX-5461 (Pidnarulex) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The different biological effects of telomestatin and TMPyP4 can be attributed to their selectivity for interaction with intramolecular or intermolecular G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quarfloxin | C35H33FN6O3 | CID 11635763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. G-Quadruplex stabilization by telomestatin induces TRF2 protein dissociation from telomeres and anaphase bridge formation accompanied by loss of the 3' telomeric overhang in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical targeting of G-quadruplexes in telomeres and beyond for molecular cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The G-quadruplex ligand telomestatin inhibits POT1 binding to telomeric sequences in vitro and induces GFP-POT1 dissociation from telomeres in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quarfloxacin and CX-5461: Targeting Ribosomal Biogenesis and DNA Topology in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two anticancer agents, Quarfloxacin (CX-3543) and CX-5461 (Pidnarulex). Both compounds have emerged from a focus on targeting the cellular machinery essential for cancer cell proliferation, yet they exhibit distinct and evolving mechanistic profiles. This document summarizes their mechanisms of action, preclinical efficacy, and clinical development, supported by quantitative data and detailed experimental protocols.
Introduction
This compound and CX-5461 are related compounds that have been investigated for their anticancer properties. This compound, a fluoroquinolone derivative, was initially developed to disrupt the interaction between nucleolin and G-quadruplex DNA structures within ribosomal DNA (rDNA), thereby inhibiting ribosomal RNA (rRNA) biogenesis and inducing apoptosis.[1][2] CX-5461 was developed as a follow-on compound, initially optimized as a selective inhibitor of RNA Polymerase I (Pol I) transcription.[3] However, subsequent research has revealed a more complex mechanism for CX-5461, implicating it as a potent G-quadruplex stabilizer and a topoisomerase II poison, leading to DNA damage and synthetic lethality in cancers with deficiencies in homologous recombination repair.[2][4]
Mechanism of Action
This compound: Targeting the Nucleolin-G-Quadruplex Axis
This compound's primary mechanism of action is the disruption of the interaction between the nucleolar protein nucleolin and G-quadruplex structures in the rDNA template.[1][2] This interaction is critical for the initiation of rRNA transcription by RNA Polymerase I. By interfering with this process, this compound selectively induces apoptosis in cancer cells, which are often characterized by an amplified reliance on ribosome biogenesis to sustain their high proliferative rate.
CX-5461: A Multi-faceted Approach to Cancer Therapy
CX-5461's mechanism is more complex and continues to be elucidated. It was initially identified as a selective inhibitor of RNA Polymerase I, preventing the initiation of rRNA transcription.[3][5] However, more recent evidence strongly suggests that its primary cytotoxic effects are mediated through the stabilization of G-quadruplex DNA structures and the poisoning of topoisomerase II.[2][4] This dual activity leads to the accumulation of DNA double-strand breaks and replication stress. This mechanistic profile makes CX-5461 particularly effective in tumors with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations, through a synthetic lethal mechanism.[2][6]
Preclinical Data: A Comparative Overview
The following tables summarize the available preclinical data for this compound and CX-5461, focusing on their in vitro cytotoxicity and in vivo antitumor activity. It is important to note that direct head-to-head comparative studies are limited, and the data presented are from independent investigations.
In Vitro Cytotoxicity: IC50 Values
| Cell Line | Cancer Type | This compound IC50 | CX-5461 IC50 |
| MV-4-11 | Acute Myeloid Leukemia | Not Reported | 11 nM[3] |
| SR | B-cell Lymphoma | Not Reported | 13 nM[3] |
| A Panel of Breast Cancer Cell Lines | Breast Cancer | Not Reported | ~1.5 µM to 11.35 µM[7] |
| SUIT-2-28 | Pancreatic Cancer | Not Reported | Nanomolar range[8] |
| PDAC-3 | Pancreatic Cancer | Not Reported | Nanomolar range[8] |
| PANC-1 | Pancreatic Cancer | Not Reported | Nanomolar range[8] |
| Neuroblastoma Cell Lines | Neuroblastoma | Not Reported | Log10(IC50) values reported[9] |
In Vivo Antitumor Activity: Xenograft Models
| Xenograft Model | Cancer Type | Drug | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| MV 4;11 | Acute Myeloid Leukemia | CX-5461 | 25 mg/kg, ip, once a day, 5-on, 2-off for 21 days | 84%[3] |
| U2-OS | Osteosarcoma | CX-5461 | 50 mg/kg | Significant antitumor capacity[5] |
| 143B-Luc | Osteosarcoma | CX-5461 | 30 mg/kg, thrice weekly for two weeks | Significant reduction in tumor growth[10] |
| SJSA-1-Luc | Osteosarcoma | CX-5461 | 30 mg/kg, thrice weekly for two weeks | Significant reduction in tumor growth[10] |
| Patient-Derived Xenografts (HR-proficient CRPC) | Prostate Cancer | CX-5461 in combination with Talazoparib | Not Specified | Significant decrease in in vivo growth[11] |
Clinical Development
Both this compound and CX-5461 have progressed to clinical trials, with CX-5461 having a more extensive and ongoing clinical development program.
This compound (CX-3543)
This compound has completed Phase I clinical trials in patients with advanced solid tumors and lymphomas.[1][12] These studies established the safety and tolerability of the drug, with dose-limiting toxicities including reversible cough, headache, and cramps.[1] A Phase II study was initiated in patients with carcinoid/neuroendocrine tumors based on promising biological activity observed in Phase I.[1]
CX-5461 (Pidnarulex)
CX-5461 has undergone several Phase I and Ib/II clinical trials.
-
Hematologic Malignancies: A Phase I study in patients with advanced hematologic cancers established a maximum tolerated dose (MTD) of 170 mg/m² intravenously every 3 weeks. One patient with anaplastic large cell lymphoma achieved a prolonged partial response, and five patients had stable disease.[13][14][15]
-
Solid Tumors with DNA Repair Deficiencies: A Phase I trial in patients with advanced solid tumors, enriched for those with DNA-repair deficiencies, determined a recommended Phase II dose (RP2D) of 475 mg/m² on days 1, 8, and 15 of a 4-week cycle.[4][6][16] Responses were observed in 14% of patients, primarily those with homologous recombination deficiencies.[4][6]
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of these compounds are outlined below.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for RNA Polymerase I Occupancy
This protocol is used to determine the genome-wide binding sites of RNA Polymerase I, providing insight into the on-target effects of drugs like CX-5461.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to an RNA Polymerase I subunit (e.g., RPA194).
-
Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated material and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based method.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of RNA Polymerase I enrichment.
G-Quadruplex Stabilization Assay (FRET-based)
This assay measures the ability of a compound to stabilize G-quadruplex structures.
-
Probe Design: Synthesize a DNA oligonucleotide containing a G-quadruplex-forming sequence, labeled at the 5' and 3' ends with a FRET donor (e.g., FAM) and acceptor (e.g., TAMRA) pair, respectively.
-
Assay Setup: In a multi-well plate, add the FRET probe to a buffer containing a cation (e.g., K+) that promotes G-quadruplex formation.
-
Compound Addition: Add varying concentrations of the test compound (this compound or CX-5461) to the wells.
-
Incubation: Incubate the plate to allow for G-quadruplex formation and compound binding.
-
FRET Measurement: Measure the fluorescence of the donor and acceptor fluorophores using a plate reader. An increase in the acceptor fluorescence (due to FRET) indicates that the compound stabilizes the folded G-quadruplex structure, bringing the donor and acceptor in close proximity.
-
Data Analysis: Calculate the change in FRET efficiency as a function of compound concentration to determine the compound's G-quadruplex stabilizing activity.
Topoisomerase II Activity Assay (DNA Decatenation)
This assay assesses the inhibitory effect of a compound on the decatenation activity of topoisomerase II.
-
Substrate: Use kinetoplast DNA (kDNA), a network of interlocked circular DNA minicircles, as the substrate.
-
Reaction Setup: In a reaction buffer containing ATP and Mg2+, incubate purified human topoisomerase IIα with kDNA.
-
Compound Addition: Add varying concentrations of the test compound (e.g., CX-5461) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C to allow for topoisomerase II-mediated decatenation.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose (B213101) Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA under UV light.
-
Data Analysis: Quantify the amount of decatenated product to determine the inhibitory effect of the compound on topoisomerase II activity.
Visualizations
The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Multi-faceted mechanism of action of CX-5461.
Caption: Experimental workflow for ChIP-seq.
Conclusion
This compound and CX-5461 represent an important evolution in the targeting of fundamental cancer cell processes. While this compound laid the groundwork by targeting the nucleolin-rDNA G-quadruplex interaction, CX-5461 has emerged with a more complex and potent mechanism of action, encompassing G-quadruplex stabilization, topoisomerase II poisoning, and RNA Polymerase I inhibition. The clinical development of CX-5461, particularly its demonstrated activity in tumors with DNA repair deficiencies, highlights the potential of this multi-targeted approach. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of these compounds and to identify patient populations most likely to benefit from these novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aparicio.molonc.ca [aparicio.molonc.ca]
- 3. Discovery of CX-5461, the First Direct and Selective Inhibitor of RNA Polymerase I, for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results of the phase I CCTG IND.231 trial of CX-5461 in patients with advanced solid tumors enriched for DNA-repair deficiencies [ideas.repec.org]
- 5. CX-5461 induces autophagy and inhibits tumor growth via mammalian target of rapamycin-related signaling pathways in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Results of the phase I CCTG IND.231 trial of CX-5461 in patients with advanced solid tumors enriched for DNA-repair deficiencies | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. CX-5461 Inhibits Pancreatic Ductal Adenocarcinoma Cell Growth, Migration and Induces DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. First-in-Human RNA Polymerase I Transcription Inhibitor CX-5461 in Patients with Advanced Hematologic Cancers: Results of a Phase I Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The G-quadruplex ligand CX-5461: an innovative candidate for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Synergistic Anti-Cancer Potential of Fluoroquinolone and Cisplatin Combination Therapy
An In-depth Comparison for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, the quest for enhancing the efficacy of existing chemotherapeutic agents while mitigating their toxic side effects is a paramount objective. Cisplatin (B142131), a cornerstone of treatment for various solid tumors, is often limited by drug resistance and significant adverse effects. Emerging evidence suggests that combination therapy with fluoroquinolone antibiotics, a class of drugs that includes Quarfloxacin, Levofloxacin (B1675101), and Moxifloxacin (B1663623), could be a promising strategy to overcome these limitations. This guide provides a comprehensive comparison of the anti-cancer effects of cisplatin monotherapy versus its combination with fluoroquinolones, supported by experimental data and detailed protocols. Although direct studies on this compound in this combination are limited, the data from closely related fluoroquinolones offer valuable insights into the potential synergistic mechanisms.
Enhanced Cytotoxicity and Apoptosis: A Comparative Overview
Studies have consistently demonstrated that the combination of a fluoroquinolone with cisplatin results in a synergistic enhancement of cytotoxicity across a variety of cancer cell lines. This potentiation is largely attributed to an increased induction of apoptosis, or programmed cell death.
A study on the combination of levofloxacin and cisplatin revealed a significant increase in cytotoxicity in cancer cells compared to treatment with either drug alone.[1] This enhanced effect was linked to a more profound promotion of apoptosis.[1] Similarly, research on moxifloxacin and ciprofloxacin (B1669076) in combination with cisplatin showed an augmentation of the apoptotic effects in human pancreatic cancer cells.[2]
Table 1: Comparative Efficacy of Monotherapy vs. Combination Therapy
| Treatment Group | Metric | Cancer Cell Line(s) | Observation | Reference(s) |
| Cisplatin Monotherapy | Cell Viability | HepG2, A549, CNE2, etc. | Dose-dependent reduction in cell viability. | [1] |
| Apoptosis Rate | Pancreatic Cancer Cells | Induction of apoptosis. | [2] | |
| Clone Formation | HepG2, CNE2 | Inhibition of colony formation. | [1] | |
| Fluoroquinolone Monotherapy | Cell Viability | Various Cancer Cell Lines | Broad-spectrum anti-proliferative activity. | [1] |
| (e.g., Levofloxacin) | Apoptosis Rate | Pancreatic Cancer Cells | Induction of S-phase arrest and apoptosis. | [2][3] |
| Combination Therapy | Cell Viability | HepG2, A549, CNE2, etc. | Significantly enhanced reduction in cell viability compared to monotherapies. | [1] |
| (Fluoroquinolone + Cisplatin) | Apoptosis Rate | Pancreatic Cancer Cells | Augmented apoptotic effects. | [2] |
| Clone Formation | HepG2, CNE2 | Further suppression of colony formation compared to cisplatin alone. | [1] | |
| Cell Cycle | Cancer Cells | Arrest of cancer cells at the G2/M phase. | [1] |
Unraveling the Mechanism: Modulation of Key Signaling Pathways
The synergistic effect of fluoroquinolone and cisplatin combination therapy is underpinned by the co-regulation of multiple cancer-associated genes and signaling pathways.
The ERK Signaling Pathway
Research has highlighted the role of the Extracellular-signal-Regulated Kinase (ERK) pathway in the enhanced apoptosis observed with this combination therapy.[2] Both moxifloxacin and ciprofloxacin were found to augment the apoptotic effects of cisplatin via ERK activation in pancreatic cancer cells.[2][3] This was accompanied by the downregulation of the anti-apoptotic protein Bcl-xL and upregulation of the pro-apoptotic protein Bak.[2]
Figure 1: ERK-mediated Apoptotic Pathway
Jak-STAT and Cytokine Signaling
Studies with levofloxacin and cisplatin have shown significant enrichment of the Jak-STAT/Cytokine-cytokine receptor interaction pathway in the combination group.[1] The co-regulation of genes such as THBS1, TNFAIP3, LAPTM5, PI3, and IL24 (upregulated) and NCOA5, SRSF6, and SFPQ (downregulated) contributes to the enhanced anti-cancer efficacy.[1]
Figure 2: Jak-STAT Signaling Pathway
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment : Treat the cells with varying concentrations of this compound (or other fluoroquinolones), cisplatin, or a combination of both for 48-72 hours. Include untreated cells as a control.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Treat cells with the compounds as described for the cell viability assay.
-
Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.
-
Staining : Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation : Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Figure 3: Experimental Workflow for Apoptosis Assay
Clonogenic Assay
This assay assesses the ability of single cells to form colonies, indicating long-term cell survival.
-
Cell Seeding : Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment : After 24 hours, treat the cells with the desired concentrations of the drugs.
-
Incubation : Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining : Fix the colonies with a mixture of methanol (B129727) and acetic acid, then stain with crystal violet.
-
Colony Counting : Count the number of colonies containing at least 50 cells.
-
Data Analysis : Calculate the surviving fraction for each treatment group relative to the untreated control.
Conclusion
The combination of fluoroquinolones with cisplatin presents a compelling therapeutic strategy to enhance anti-cancer efficacy. The synergistic effects, driven by increased apoptosis and the modulation of key signaling pathways such as ERK and Jak-STAT, suggest that this combination could potentially overcome cisplatin resistance and allow for reduced dosages, thereby minimizing toxicity. While further research is needed to elucidate the specific interactions of this compound with cisplatin, the existing data from related fluoroquinolones provide a strong rationale for its investigation as a valuable adjunct in cancer chemotherapy. The experimental protocols provided herein offer a standardized framework for researchers to explore this promising combination therapy.
References
The Untapped Potential of Quarfloxacin: A Comparative Guide to Fluoroquinolone-Doxorubicin Synergy in Breast Cancer Therapy
A notable gap in current research is the absence of specific studies on the synergistic effects of Quarfloxacin with doxorubicin (B1662922) in breast cancer. However, the broader class of fluoroquinolone antibiotics, to which this compound belongs, has demonstrated significant potential in enhancing the efficacy of conventional chemotherapeutic agents like doxorubicin. This guide provides a comparative analysis of the known synergistic interactions between various fluoroquinolones and doxorubicin, offering a framework for the potential future investigation of this compound in breast cancer treatment.
The primary mechanism of action for many fluoroquinolones in cancer cells is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2][3] This action mirrors one of the key mechanisms of doxorubicin, which also targets topoisomerase II, leading to DNA double-strand breaks and subsequent cancer cell death.[1][2] This shared molecular target forms a strong basis for the observed and potential synergistic effects when these two classes of drugs are combined.
Mechanisms of Action: A Dual Assault on Cancer Cells
Fluoroquinolones exert their anticancer effects through various pathways, making them promising candidates for combination therapies.[4][5] Their primary mechanisms include:
-
Topoisomerase II Inhibition: By interfering with this enzyme, fluoroquinolones can induce DNA damage and apoptosis in cancer cells.[1][2][3]
-
Induction of Apoptosis: Several fluoroquinolones have been shown to trigger programmed cell death in cancer cells through various signaling pathways.[2][6]
-
Cell Cycle Arrest: These antibiotics can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cell proliferation.[1][3]
-
Mitochondrial Dysfunction: Some fluoroquinolones can disrupt mitochondrial function, leading to a reduction in cellular energy and the induction of apoptosis.[4][7]
Doxorubicin, a cornerstone of breast cancer chemotherapy, functions primarily through:
-
DNA Intercalation: It inserts itself into the DNA of cancer cells, inhibiting DNA and RNA synthesis.
-
Topoisomerase II Inhibition: Similar to fluoroquinolones, it forms a stable complex with topoisomerase II and DNA, leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can produce free radicals that damage cellular components and induce apoptosis.
The convergence of these mechanisms, particularly the shared targeting of topoisomerase II, lays the groundwork for synergistic interactions that can enhance therapeutic efficacy and potentially overcome drug resistance.
Quantitative Analysis of Fluoroquinolone-Doxorubicin Synergy
While specific data for this compound is unavailable, studies on other fluoroquinolones have demonstrated synergistic effects when combined with doxorubicin in various cancer cell lines. The following table summarizes key findings, illustrating the potential for this drug combination.
| Fluoroquinolone | Cancer Cell Line | Combination Effect with Doxorubicin | Key Findings |
| Ciprofloxacin | MDA-MB-231 (Triple-Negative Breast Cancer) | Synergistic | Increased apoptosis and cell cycle arrest.[6] |
| Levofloxacin (B1675101) | A549 (Non-Small Cell Lung Cancer) | Synergistic | Enhanced cytotoxic effects.[8] |
| Levofloxacin | Breast Cancer Xenograft Models | Synergistic | Inhibition of mitochondrial biogenesis.[7] |
Experimental Protocols
The following are generalized experimental protocols for assessing the synergistic efficacy of fluoroquinolone-doxorubicin combinations in breast cancer models.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of the fluoroquinolone, doxorubicin, and their combination for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the IC50 (half-maximal inhibitory concentration) and to calculate the combination index (CI) to assess synergy.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Breast cancer cells are treated with the fluoroquinolone, doxorubicin, or the combination for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
The synergistic action of fluoroquinolones and doxorubicin often involves the modulation of key signaling pathways that regulate cell survival and death.
Caption: Hypothetical synergistic mechanism of this compound and Doxorubicin.
Caption: A typical experimental workflow for evaluating drug synergy.
Conclusion and Future Directions
While direct evidence for the synergistic activity of this compound and doxorubicin in breast cancer is currently lacking, the broader family of fluoroquinolones has shown considerable promise in combination chemotherapy. The shared mechanism of topoisomerase II inhibition, coupled with the diverse anticancer activities of fluoroquinolones, provides a strong rationale for investigating this compound in this context. Future studies should focus on in vitro and in vivo models of breast cancer to determine the efficacy and safety of this combination. Such research could pave the way for repurposing this antibiotic as a valuable adjunct to conventional breast cancer therapies, potentially improving patient outcomes and overcoming drug resistance.
References
- 1. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review [frontiersin.org]
- 3. Frontiers | Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures [frontiersin.org]
- 4. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repositioning of antibiotic levofloxacin as a mitochondrial biogenesis inhibitor to target breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Untapped Synergy: A Comparative Guide to Quarfloxacin and PARP Inhibitors in BRCA-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a keen focus on exploiting the inherent weaknesses of tumor cells. For cancers harboring BRCA1/2 mutations, the clinical success of Poly (ADP-ribose) polymerase (PARP) inhibitors has been a landmark achievement, capitalizing on the principle of synthetic lethality. However, the specter of acquired resistance necessitates the exploration of novel combination strategies. This guide delves into the compelling, albeit currently hypothetical, synergistic potential of combining Quarfloxacin, a fluoroquinolone derivative, with PARP inhibitors for the treatment of BRCA-mutant cancers. While direct preclinical or clinical data for this specific combination is not yet available, this guide will extrapolate from the known mechanisms of each agent to build a strong rationale for future investigation.
Understanding the Individual Players
This compound: A Fluoroquinolone with Anticancer Potential
This compound belongs to the fluoroquinolone class of antibiotics, which are known for their DNA-damaging capabilities.[1][2] While primarily used as antibacterial agents, their anticancer properties are a subject of growing interest. The primary mechanism of action for the anticancer effects of fluoroquinolones is the inhibition of topoisomerase II.[3][4] This enzyme is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, fluoroquinolones lead to the accumulation of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[5] This induction of DNA damage can trigger cell cycle arrest and apoptosis in cancer cells.[3][4]
Interestingly, this compound has also been reported to disrupt the interaction between the nucleolin protein and G-quadruplex DNA structures in ribosomal DNA, which can inhibit ribosome synthesis and induce apoptosis in cancer cells.[6][7]
PARP Inhibitors: Exploiting a Key Vulnerability in BRCA-Mutant Cancers
PARP inhibitors have revolutionized the treatment of BRCA-mutant ovarian, breast, prostate, and pancreatic cancers.[8] Their efficacy is rooted in the concept of synthetic lethality.[9][10][11] Cells with BRCA1/2 mutations are deficient in homologous recombination (HR), a high-fidelity pathway for repairing DNA double-strand breaks.[9]
PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks (SSBs).[8] When PARP is inhibited, these SSBs accumulate and can collapse replication forks, leading to the formation of DSBs.[11] In normal cells, these DSBs can be efficiently repaired by the intact HR pathway. However, in BRCA-mutant cancer cells, the absence of a functional HR pathway means these DSBs cannot be properly repaired, leading to genomic instability and cell death.[11][12]
The Hypothesized Synergy: A Two-Pronged Attack on DNA Repair
The combination of this compound and a PARP inhibitor presents a compelling strategy for a synergistic anticancer effect in BRCA-mutant tumors. This hypothesis is built on the premise of a dual attack on the cancer cell's ability to manage DNA damage.
-
This compound-induced DNA Damage: this compound, through its inhibition of topoisomerase II, directly induces the formation of cytotoxic DNA double-strand breaks.
-
PARP Inhibition Cripples Repair: In BRCA-mutant cells, the primary pathway for repairing these DSBs (homologous recombination) is already compromised. The addition of a PARP inhibitor further cripples the DNA damage response by preventing the repair of single-strand breaks, leading to an even greater burden of DSBs.
This overwhelming level of DNA damage is expected to be insurmountable for the cancer cell, leading to enhanced apoptosis and tumor regression. The synergy could potentially allow for lower, less toxic doses of each agent to be used, while achieving a greater therapeutic effect. There is precedent for this type of synergy, as studies have shown that combining other topoisomerase inhibitors with PARP inhibitors can potentiate genome instability and cell death in cancer cells.[13][14][15]
Visualizing the Proposed Mechanisms
To illustrate the proposed synergistic interaction and a potential experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Hypothesized synergistic mechanism of this compound and PARP inhibitors in BRCA-mutant cancer cells.
Caption: Proposed experimental workflow to investigate the synergy between this compound and PARP inhibitors.
Proposed Experimental Protocols
To validate the hypothesized synergy, a series of in vitro experiments are proposed.
Cell Lines
-
BRCA-mutant: MDA-MB-436 (breast cancer), CAPAN-1 (pancreatic cancer)
-
BRCA-wildtype (control): MDA-MB-231 (breast cancer), PANC-1 (pancreatic cancer)
Reagents
-
This compound (CX-3543)
-
PARP inhibitor (e.g., Olaparib, Talazoparib)
-
Cell culture media and supplements
-
MTT or CellTiter-Glo Luminescent Cell Viability Assay kits
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Anti-gamma H2A.X (phospho S139) antibody for immunofluorescence
Experimental Procedures
-
Cell Viability Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response matrix of this compound and a PARP inhibitor, both alone and in combination, for 72 hours.
-
Assess cell viability using the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
-
Apoptosis Assay:
-
Treat cells with IC50 concentrations of this compound and a PARP inhibitor (alone and in combination) for 48 hours.
-
Stain cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells using flow cytometry.
-
-
DNA Damage Assay (γH2AX Staining):
-
Grow cells on coverslips and treat with this compound and a PARP inhibitor (alone and in combination) for 24 hours.
-
Fix, permeabilize, and stain the cells with an anti-γH2AX antibody.
-
Visualize and quantify the formation of γH2AX foci (a marker of DNA double-strand breaks) using fluorescence microscopy.
-
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of expected quantitative data from the proposed experiments, illustrating a synergistic interaction.
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (%) | γH2AX Foci per Cell (Mean ± SD) |
| Vehicle Control | 100 | 5 | 2 ± 1 |
| This compound (IC25) | 75 | 15 | 15 ± 4 |
| PARP Inhibitor (IC25) | 80 | 12 | 10 ± 3 |
| This compound + PARP Inhibitor | 30 | 55 | 45 ± 8 |
Conclusion and Future Directions
The combination of this compound and PARP inhibitors represents a rational and promising, yet unexplored, therapeutic strategy for BRCA-mutant cancers. The proposed dual-pronged attack on DNA damage and repair pathways has a strong mechanistic basis for synergistic activity. The outlined experimental protocols provide a clear roadmap for validating this hypothesis.
Future research should focus on in vivo studies using xenograft models of BRCA-mutant cancers to confirm the efficacy and safety of this combination. Furthermore, identifying predictive biomarkers beyond BRCA mutations that may confer sensitivity to this combination would be a crucial step towards clinical translation. The exploration of this novel synergy has the potential to expand the therapeutic arsenal (B13267) for patients with BRCA-mutant cancers and overcome the challenge of acquired resistance to PARP inhibitors.
References
- 1. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flumequine - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quarfloxin | C35H33FN6O3 | CID 11635763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. the-gist.org [the-gist.org]
- 10. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 13. Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Quarfloxacin's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the cellular target engagement of Quarfloxacin, a fluoroquinolone derivative with antineoplastic properties. While this compound shares a structural heritage with fluoroquinolone antibiotics, its primary cellular targets and mechanism of action in cancer cells differ significantly. This document will objectively compare experimental approaches for confirming this compound's engagement with its cancer-specific targets against the well-established methods used for traditional fluoroquinolone antibiotics that target bacterial topoisomerases.
Introduction to this compound and its Unique Mechanism of Action
This compound (also known as CX-3543) is a fluoroquinolone derivative that has been investigated for its anti-cancer activity.[1][2] Unlike traditional fluoroquinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV, this compound's primary mechanism of action in cancer cells involves the disruption of ribosomal RNA (rRNA) biogenesis.[3][4][5][6][7] It achieves this by interfering with the interaction between the nucleolin protein and a G-quadruplex DNA structure within the ribosomal DNA (rDNA).[1] This disruption leads to the inhibition of ribosome synthesis and ultimately induces apoptosis in cancer cells.[1] Additionally, this compound has been shown to inhibit c-MYC mRNA expression and activate the p53 tumor suppressor pathway.[1] More recent research on a related compound, Pidnarulex (CX-5461), suggests that topoisomerase II (Top2) may also be a relevant target for this class of molecules, particularly at transcribed regions containing G-quadruplexes.[8]
This guide will focus on methods to validate the engagement of this compound with its primary proposed targets in cancer cells: the nucleolin/G-quadruplex complex and potentially Topoisomerase II. For comparative purposes, we will contrast these with the methods used to validate the engagement of classic fluoroquinolone antibiotics with their bacterial targets, DNA gyrase and topoisomerase IV.
Comparative Data on Target Engagement Validation
The following tables summarize key quantitative data and methodologies for comparing the target engagement of this compound in cancer cells and a representative fluoroquinolone antibiotic (e.g., Ciprofloxacin) in bacterial cells.
Table 1: Comparison of Cellular Targets and Key Validating Assays
| Feature | This compound (in Cancer Cells) | Fluoroquinolone Antibiotics (e.g., Ciprofloxacin in Bacteria) |
| Primary Cellular Target(s) | Nucleolin/G-quadruplex complex in rDNA; potentially Topoisomerase II | DNA Gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE) |
| Primary Cellular Outcome | Inhibition of rRNA synthesis, apoptosis, cell cycle arrest | Inhibition of DNA replication, DNA damage, bacterial cell death |
| Key Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) | Minimum Inhibitory Concentration (MIC) determination in mutant strains |
| In Vitro Target Inhibition Assay | G-quadruplex DNA binding assays (e.g., FRET, SPR); Topoisomerase II activity assays | In vitro DNA gyrase supercoiling and topoisomerase IV decatenation assays |
| Secondary Validation Methods | Immunofluorescence for nucleolin localization, rRNA synthesis quantification (e.g., qRT-PCR), Chromatin Immunoprecipitation (ChIP) | Analysis of mutations in quinolone-resistance determining regions (QRDR) of gyrA and parC |
Table 2: Quantitative Parameters for Target Engagement
| Parameter | This compound (in Cancer Cells) | Fluoroquinolone Antibiotics (e.g., Ciprofloxacin in Bacteria) |
| Cellular Potency Metric | IC50 (half-maximal inhibitory concentration) for cell proliferation | MIC (minimum inhibitory concentration) |
| In Vitro Potency Metric | Kd (dissociation constant) for G4-DNA binding; IC50 for Topoisomerase II inhibition | IC50 (half-maximal inhibitory concentration) for gyrase/topo IV inhibition |
| Typical Concentration Range | Low micromolar (µM) to nanomolar (nM) | Low micrograms per milliliter (µg/mL) to nanograms per milliliter (ng/mL) |
| Resistance Mechanism | Alterations in nucleolin expression or G-quadruplex stability (hypothesized) | Point mutations in gyrA or parC genes |
Experimental Protocols
Below are detailed methodologies for key experiments to validate target engagement for both this compound and traditional fluoroquinolone antibiotics.
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
CETSA is a powerful method to confirm direct binding of a drug to its target protein in a cellular environment.[9]
Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549, HL-60) to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein (e.g., Nucleolin or Topoisomerase II) at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Minimum Inhibitory Concentration (MIC) Determination for Fluoroquinolone Antibiotics
This assay is a standard method to determine the susceptibility of bacteria to an antibiotic and can be used to infer target preference by using strains with known resistance mutations.[10]
Protocol:
-
Bacterial Strains: Use a wild-type bacterial strain (e.g., Staphylococcus aureus) and isogenic mutant strains with known mutations in the quinolone-resistance determining regions (QRDR) of gyrA (conferring resistance to gyrase-targeting quinolones) and parC (conferring resistance to topoisomerase IV-targeting quinolones).
-
Antibiotic Preparation: Prepare a serial two-fold dilution of the fluoroquinolone antibiotic in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Data Analysis: A significant increase in the MIC for the gyrA mutant compared to the wild-type suggests that DNA gyrase is the primary target. Conversely, a higher MIC for the parC mutant indicates that topoisomerase IV is the primary target.
In Vitro DNA Gyrase Supercoiling Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of DNA gyrase.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, purified DNA gyrase, ATP, and reaction buffer.
-
Compound Addition: Add the fluoroquinolone antibiotic at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Data Analysis: Quantify the amount of supercoiled DNA in each lane. The IC50 value is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow for target validation.
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for validating this compound target engagement.
Conclusion
Validating the target engagement of this compound in cancer cells requires a distinct set of methodologies compared to those used for traditional fluoroquinolone antibiotics. While techniques like CETSA provide direct evidence of intracellular target binding, a combination of biochemical, molecular, and cell-based assays is crucial for a comprehensive understanding of its mechanism of action. This guide provides a framework for researchers to design and interpret experiments aimed at confirming the cellular targets of this compound and similar novel therapeutics.
References
- 1. medkoo.com [medkoo.com]
- 2. Quarfloxin | C35H33FN6O3 | CID 11635763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. A first-in-class clinical G-quadruplex-targeting drug. The bench-to-bedside translation of the fluoroquinolone QQ58 to CX-5461 (Pidnarulex) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Quarfloxacin-Induced Nucleolin Displacement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Quarfloxacin and alternative agents in inducing nucleolin displacement, a key mechanism in novel anti-cancer strategies. It includes detailed experimental protocols and supporting data to aid in the design and validation of studies targeting nucleolin and associated pathways.
Introduction: The Role of Nucleolin in Cancer and this compound's Mechanism
Nucleolin (NCL) is a multifunctional protein primarily located in the nucleolus, the site of ribosome biogenesis. It plays a critical role in cell proliferation, survival, and growth by regulating the transcription of ribosomal RNA (rRNA). In many cancer cells, nucleolin is overexpressed and also appears on the cell surface, making it an attractive therapeutic target.[1][2]
This compound (CX-3543) is a first-in-class, G-quadruplex-interactive agent developed as an anti-cancer therapeutic.[3] Its primary mechanism involves targeting non-canonical DNA secondary structures called G-quadruplexes (G4s), which are prevalent in the promoter regions of oncogenes and within ribosomal DNA (rDNA).[4][5]
The mechanism proceeds as follows:
-
G4 Binding: this compound preferentially binds to and stabilizes G-quadruplex structures on the non-template strand of rDNA.[4]
-
Nucleolin Displacement: This binding competitively disrupts the crucial interaction between nucleolin and the rDNA G-quadruplexes.[5][6]
-
Translocation: Unable to bind to its rDNA target, nucleolin is displaced from the nucleolus and relocates to the nucleoplasm.[7][8]
-
Inhibition of Ribosome Biogenesis: The absence of nucleolin at the rDNA loci inhibits RNA Polymerase I (Pol I) transcription, halting the production of ribosomes and leading to apoptosis in cancer cells.[3][9]
This targeted disruption of ribosome production is a potent strategy against cancer cells, which have a high demand for protein synthesis to sustain their rapid growth.
Comparison with Alternative Agents
Validating the effects of this compound requires comparison with other agents that modulate nucleolin function, either through similar or distinct mechanisms. Key comparators include the aptamer AS1411 and other G-quadruplex ligands like CX-5461 and Pyridostatin.
| Feature | This compound (CX-3543) | AS1411 (GRO29A) | CX-5461 (Pidnarulex) | Pyridostatin (PDS) |
| Class | Fluoroquinolone Derivative | DNA Aptamer (Oligonucleotide) | Fluoroquinolone Derivative | Synthetic Small Molecule |
| Primary Target | rDNA G-Quadruplexes | Nucleolin Protein | rDNA G-Quadruplexes / Top2 | DNA and RNA G-Quadruplexes |
| Mechanism | Disrupts rDNA:NCL interaction, displacing NCL from the nucleolus.[5] | Binds directly to nucleolin, leading to its internalization and functional inhibition.[1] | Stabilizes G4s, inhibits Pol I transcription, and acts as a Top2 poison.[5][10] | Stabilizes G4s, leading to DNA damage and transcription inhibition.[3] |
| Downstream Effect | Potent inhibition of rRNA synthesis, p53 activation, apoptosis.[6][9] | Inhibition of NCL's pro-survival functions (e.g., Bcl-2 mRNA stabilization).[11] | Induces DNA damage response, cell cycle arrest, and apoptosis.[10] | Induces DNA damage, cell cycle arrest, and inhibits oncogenes like SRC.[3] |
| Reported IC₅₀ | ~0.3-2 µM (varies by cell line)[12] | 2-10 µM (antiproliferative)[13] | 50-150 nM (Pol I inhibition)[14] | Kd = 490 nM (for G4 binding)[3] |
Experimental Protocols for Validation
Confirming nucleolin displacement and the functional consequences of G-quadruplex stabilization requires a multi-faceted approach combining imaging, biochemical, and biophysical techniques.
Protocol 1: Immunofluorescence (IF) for Visualizing Nucleolin Translocation
This method provides direct visual evidence of protein relocalization from the nucleolus to the nucleoplasm.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., A549, HeLa) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 1-10 µM), a vehicle control (e.g., DMSO), and a positive control comparator (e.g., AS1411) for a specified time (e.g., 2-24 hours).
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against Nucleolin (e.g., anti-NCL, clone D4C7O) diluted in 1% BSA/PBST overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting & Imaging: Wash coverslips, mount onto microscope slides with an anti-fade mounting medium, and image using a confocal microscope.
-
Analysis: Quantify the fluorescence intensity in the nucleolar versus nucleoplasmic compartments across multiple cells to determine the extent of displacement.
Protocol 2: Subcellular Fractionation and Western Blot
This biochemical method provides quantitative data on the redistribution of nucleolin between cellular compartments.
Methodology:
-
Treatment & Harvesting: Treat a 10 cm dish of cells with this compound or controls. After treatment, wash cells with cold PBS and scrape to harvest.
-
Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer (e.g., Buffer A: 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 0.5 mM DTT, with protease inhibitors). Incubate on ice, then add a detergent (e.g., NP-40) and vortex. Centrifuge to pellet the nuclei; the supernatant is the cytoplasmic fraction .
-
Nucleoplasmic Extraction: Wash the nuclear pellet. Resuspend in a high-salt buffer (e.g., Buffer B: 20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% Glycerol, with protease inhibitors). Incubate on ice with agitation, then centrifuge at high speed. The supernatant contains the soluble nuclear proteins and is the nucleoplasmic fraction .
-
Nucleolar Pellet: The remaining pellet is enriched with nucleolar proteins . Resuspend this pellet in a lysis buffer (e.g., RIPA buffer).
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe with a primary antibody against Nucleolin.
-
Use antibodies for compartment-specific markers to verify fraction purity (e.g., Tubulin for cytoplasm, Lamin B1 for nucleoplasm/nuclear envelope, Fibrillarin for nucleolus).
-
Incubate with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensity using densitometry to compare the relative abundance of nucleolin in each fraction between treated and control samples.
Protocol 3: Fluorescence Intercalator Displacement (FID) Assay
This biophysical assay confirms the direct binding of this compound to its G-quadruplex DNA target, which is the initiating step of its mechanism.
Methodology:
-
G4 DNA Preparation: Synthesize and purify an oligonucleotide containing a known G-quadruplex forming sequence from rDNA. Anneal the oligonucleotide into its G4 conformation by heating in a potassium-containing buffer (e.g., 10 mM sodium cacodylate, 100 mM KCl) and slowly cooling.
-
Assay Setup: In a 96-well plate, add the pre-formed G4 DNA (e.g., 0.25 µM) and a fluorescent intercalator that binds G4s, such as Thiazole Orange (TO).
-
Titration: Add increasing concentrations of this compound to the wells.
-
Measurement: After a short incubation, measure the fluorescence of Thiazole Orange (Excitation ~501 nm, Emission ~530 nm) using a plate reader.
-
Analysis: As this compound binds to the G-quadruplex, it displaces the Thiazole Orange, causing a decrease in fluorescence. Plot the change in fluorescence against the this compound concentration to determine the binding affinity (e.g., calculate the DC₅₀—the concentration of ligand required to displace 50% of the fluorescent probe).
References
- 1. Frontiers | Anti-nucleolin aptamer AS1411: an advancing therapeutic [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first-in-class clinical G-quadruplex-targeting drug. The bench-to-bedside translation of the fluoroquinolone QQ58 to CX-5461 (Pidnarulex) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-nucleolin aptamer-guided anticancer activity of AS1411-Chalcone conjugate in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CX-5461 Preferentially Induces Top2α-Dependent DNA Breaks at Ribosomal DNA Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CX-5461 Treatment Leads to Cytosolic DNA-Mediated STING Activation in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CX-5461 is a DNA G-quadruplex stabilizer with selective lethality in BRCA1/2 deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. selleckchem.com [selleckchem.com]
Unveiling Quarfloxacin's Impact on Nucleolar Stress: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of Quarfloxacin (CX-3543), a potent anti-cancer agent, and its ability to induce nucleolar stress, a critical pathway for triggering cell death in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of novel cancer therapeutics.
Introduction to Nucleolar Stress
The nucleolus is the primary site of ribosome biogenesis, a process fundamental to cell growth and proliferation. Cancer cells, with their high proliferation rates, are particularly dependent on efficient ribosome production. Nucleolar stress is a cellular response triggered by the disruption of ribosome biogenesis. This stress response can lead to the activation of tumor suppressor pathways, such as p53, resulting in cell cycle arrest and apoptosis, making it a promising target for cancer therapy.[1][2][3][4][5]
This compound is a fluoroquinolone derivative that has demonstrated antineoplastic activity.[] Its mechanism of action involves the induction of nucleolar stress by disrupting the interaction between the nucleolar protein nucleolin and G-quadruplex DNA structures within the ribosomal DNA (rDNA).[] This interference inhibits RNA polymerase I (Pol I)-mediated transcription of rRNA, a crucial step in ribosome biogenesis.[]
Comparative Analysis of Nucleolar Stress Inducers
To contextualize the activity of this compound, this guide compares its effects with other known inducers of nucleolar stress. The following table summarizes key quantitative data from various studies.
| Compound | Mechanism of Action | Effect on rRNA Synthesis | Impact on Nucleolin Localization | p53 Activation |
| This compound (CX-3543) | Disrupts nucleolin/rDNA G-quadruplex interaction, inhibiting Pol I transcription elongation.[1][] | Reduces pre-rRNA (47S-rRNA) levels.[] | Induces mislocalization from the nucleolus to the nucleoplasm.[] | Activates p53, leading to apoptosis.[] |
| Actinomycin D | At low concentrations, selectively inhibits RNA Polymerase I transcription.[3][7] | Potent inhibitor of rRNA synthesis.[8][9] | Causes translocation of nucleolar proteins, including NPM1, to the nucleoplasm.[10] | Induces p53-dependent apoptosis.[7] |
| CX-5461 | Inhibits Pol I transcription initiation by preventing the recruitment of SL1 to the rDNA promoter.[1] | Decreases rRNA synthesis.[8][9] | Induces condensation of UBF into "stress caps" at the nucleolar periphery and redistribution of nucleolin to the nucleoplasm.[8][9][11] | Potent inducer of p53-dependent apoptosis.[1] |
| 5-Fluorouracil (5-FU) | Inhibits thymidylate synthase, leading to nucleotide pool imbalances that disrupt rRNA processing.[12] | Inhibits late rRNA processing steps.[12] | Does not cause significant translocation of NPM1 at concentrations that inhibit rRNA processing.[12] | Induces p53 stabilization through the release of ribosomal proteins that inhibit MDM2.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess this compound-induced nucleolar stress.
Analysis of rRNA Synthesis using 5-Ethynyluridine (B57126) (5-EU) Incorporation
This assay measures the rate of new RNA synthesis, which is predominantly rRNA synthesis.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound or other compounds at desired concentrations for the specified duration.
-
5-EU Labeling: Add 5-ethynyluridine (5-EU) to the culture medium and incubate for a short period (e.g., 1 hour) to label newly synthesized RNA.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cells with 0.5% Triton X-100.
-
Click-iT Reaction: Prepare a Click-iT reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide) and incubate with the cells to fluorescently label the incorporated 5-EU.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity in the nucleoli to determine the level of rRNA synthesis. A decrease in fluorescence intensity compared to control cells indicates inhibition of rRNA synthesis.[8][9]
Immunofluorescence Staining for Nucleolin Localization
This method visualizes the subcellular localization of nucleolar proteins like nucleolin.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or control vehicle.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation: Incubate cells with a primary antibody specific for nucleolin.
-
Secondary Antibody Incubation: Wash cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy: Visualize the localization of nucleolin using a fluorescence or confocal microscope. Translocation from the nucleolus to the nucleoplasm will be evident as a change in the staining pattern.[][10]
Western Blotting for p53 Activation
This technique is used to measure the levels of p53 protein, an indicator of its activation.
-
Cell Lysis: Treat cells with this compound and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against p53. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the p53 band intensity indicates its stabilization and activation.[10]
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the experimental workflow and the signaling pathway of this compound-induced nucleolar stress.
Caption: Experimental workflow for confirming this compound-induced nucleolar stress.
Caption: Signaling pathway of this compound-induced nucleolar stress.
References
- 1. Impaired ribosome biogenesis: mechanisms and relevance to cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome Biogenesis Alterations in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleolar Stress: hallmarks, sensing mechanism and diseases [cell-stress.com]
- 4. Inhibiting eukaryotic ribosome biogenesis: Mining new tools for basic research and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nucleolus: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic-disrupted ribosome biogenesis facilitates tumor chemokine superinduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct states of nucleolar stress induced by anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct states of nucleolar stress induced by anticancer drugs | eLife [elifesciences.org]
- 10. Nucleolar Stress: hallmarks, sensing mechanism and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct states of nucleolar stress induced by anti-cancer drugs [elifesciences.org]
- 12. Chemotherapeutic Drugs Inhibit Ribosome Biogenesis at Various Levels - PMC [pmc.ncbi.nlm.nih.gov]
Acquired Resistance to Quarfloxacin: A Comparative Analysis of Fluoroquinolone Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Quarfloxacin, a novel fluoroquinolone antibiotic, represents a significant advancement in the fight against bacterial infections. However, the emergence of acquired resistance poses a continual challenge to the efficacy of all antimicrobials, including fluoroquinolones. Understanding the mechanisms by which bacteria develop resistance to this class of drugs is paramount for the development of new therapeutic strategies and for preserving the utility of existing agents. This guide provides a comparative overview of the established mechanisms of acquired resistance to fluoroquinolones, which are highly likely to be relevant to this compound, supported by experimental data and detailed protocols.
Key Mechanisms of Fluoroquinolone Resistance
Acquired resistance to fluoroquinolones is a multifactorial phenomenon, primarily driven by three key mechanisms:
-
Target Site Mutations: Alterations in the bacterial enzymes targeted by fluoroquinolones, namely DNA gyrase and topoisomerase IV, are the most common cause of high-level resistance. These enzymes are essential for bacterial DNA replication.[1][2][3][4] Mutations within specific regions of the genes encoding these enzymes, known as the quinolone resistance-determining regions (QRDRs), can reduce the binding affinity of fluoroquinolones, thereby diminishing their inhibitory effect.[3][5]
-
Altered Drug Permeability: Bacteria can limit the intracellular concentration of fluoroquinolones through two main strategies:
-
Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell. Overexpression of efflux pumps is a significant mechanism of resistance to a broad range of antimicrobial agents, including fluoroquinolones.[3]
-
Reduced Porin Expression: In Gram-negative bacteria, porins are channel-forming proteins in the outer membrane that allow the influx of molecules, including fluoroquinolones. A decrease in the number or alteration of the structure of these porins can restrict the entry of the drug into the cell.
-
-
Plasmid-Mediated Resistance: Bacteria can acquire resistance genes located on mobile genetic elements called plasmids. These plasmids can be transferred between bacteria, facilitating the rapid spread of resistance. Plasmid-mediated quinolone resistance (PMQR) genes can encode for proteins that protect DNA gyrase from fluoroquinolones, enzymes that modify the drug, or additional efflux pumps.[2][3][4]
Comparative Efficacy Against Resistant Strains
While specific data on this compound is not yet widely available in the public domain, the following table summarizes the typical impact of resistance mechanisms on the Minimum Inhibitory Concentrations (MICs) of other fluoroquinolones. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is anticipated that this compound's performance against resistant strains will follow similar patterns.
| Resistance Mechanism | Target Organism (Example) | Ciprofloxacin MIC (μg/mL) | Levofloxacin MIC (μg/mL) | Moxifloxacin MIC (μg/mL) |
| Wild-Type (Susceptible) | Escherichia coli | 0.015 - 0.125 | 0.03 - 0.25 | 0.03 - 0.125 |
| Single gyrA Mutation | Escherichia coli | 0.25 - 2 | 0.5 - 4 | 0.25 - 2 |
| Double gyrA Mutation | Escherichia coli | 8 - 64 | 16 - 128 | 8 - 32 |
| gyrA and parC Mutations | Escherichia coli | >32 | >64 | >16 |
| Efflux Pump Overexpression | Pseudomonas aeruginosa | 2 - 16 | 4 - 32 | 2 - 16 |
| Plasmid-Mediated (e.g., qnr genes) | Klebsiella pneumoniae | 0.25 - 2 | 0.5 - 4 | 0.25 - 2 |
Note: The MIC values presented are approximate ranges and can vary depending on the specific bacterial strain and the mutations present.
Signaling Pathways and Resistance Mechanisms
The development of fluoroquinolone resistance is a complex process involving changes at the genetic and regulatory levels. The following diagrams illustrate the key pathways and logical relationships involved in acquired resistance.
Caption: Mechanism of action of this compound and points of resistance.
Caption: Development of resistance through target site mutations.
Caption: Resistance due to altered drug permeability.
Experimental Protocols
Standardized methods are crucial for the accurate determination of antimicrobial susceptibility and the investigation of resistance mechanisms. The following are detailed protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Antimicrobial agent stock solution (e.g., this compound)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the antimicrobial agent in CAMHB in the microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth from 3-5 isolated colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
DNA Sequencing of Quinolone Resistance-Determining Regions (QRDRs)
Objective: To identify mutations in the gyrA and parC genes that are associated with fluoroquinolone resistance.
Materials:
-
Bacterial genomic DNA extraction kit
-
Primers specific for the QRDRs of gyrA and parC
-
Polymerase Chain Reaction (PCR) reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA sequencing service or in-house sequencing platform
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the bacterial isolate according to the manufacturer's protocol.
-
PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using PCR with specific primers. The PCR cycling conditions will depend on the primers and the target sequence.
-
Verification of Amplification: Confirm the successful amplification of the target DNA fragments by agarose gel electrophoresis.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with the wild-type sequences of gyrA and parC from a susceptible reference strain to identify any nucleotide and corresponding amino acid changes.
Efflux Pump Activity Assay (Ethidium Bromide Accumulation)
Objective: To assess the activity of efflux pumps in a bacterial isolate.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose
-
Efflux pump inhibitor (EPI), such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or reserpine
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them twice with PBS, and resuspend them in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Assay Setup: In a 96-well black microplate, add the bacterial suspension.
-
Baseline Fluorescence: Measure the baseline fluorescence of the cell suspension.
-
Addition of Ethidium Bromide: Add EtBr to the wells to a final concentration that is a known substrate for the efflux pumps being studied.
-
Accumulation Phase: Monitor the increase in fluorescence over time as EtBr accumulates inside the bacterial cells and intercalates with DNA.
-
Efflux Phase: After the accumulation phase reaches a plateau, add glucose to energize the efflux pumps. In a parallel set of wells, add both glucose and an EPI.
-
Monitoring Efflux: Measure the decrease in fluorescence over time. A slower decrease in fluorescence in the presence of the EPI compared to its absence indicates the activity of an efflux pump that is inhibited by the EPI.
Conclusion
While specific data on acquired resistance to this compound remains to be extensively published, the well-established mechanisms of fluoroquinolone resistance provide a strong predictive framework. Target site mutations in DNA gyrase and topoisomerase IV, along with altered drug permeability due to efflux pumps and porin modifications, are the primary drivers of resistance. Continuous surveillance, characterization of resistant isolates, and the development of novel strategies to circumvent these mechanisms will be critical in preserving the long-term efficacy of this compound and other vital fluoroquinolone antibiotics.
References
- 1. Mechanisms of resistance to fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Quarfloxacin's Cytotoxic Profile: A Comparative Look at Cancer vs. Normal Cells
Quarfloxacin, a fluoroquinolone derivative, has demonstrated cytotoxic effects against cancer cells by inhibiting RNA polymerase I, which in turn downregulates MYCN and activates p53, leading to cell cycle arrest and apoptosis.[1] However, a comprehensive understanding of its selectivity for cancerous over normal cells requires drawing parallels with other compounds in the fluoroquinolone class.
Comparative Cytotoxicity Data
Studies on other fluoroquinolones, such as norfloxacin (B1679917) and enrofloxacin (B1671348), have shown a degree of selectivity, exhibiting higher cytotoxicity towards cancer cells compared to their normal counterparts.[2][3] For instance, in bladder cancer studies, norfloxacin and enrofloxacin displayed stronger anticancer properties against cancer cell lines with weaker effects on normal urothelium cells.[2][3] This suggests a potential therapeutic window for fluoroquinolones in cancer treatment.
Quantitative Cytotoxicity Data (IC50/LC50 Values)
The following tables summarize the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) values for this compound against a cancer cell line and for other fluoroquinolones in comparative studies. Lower values indicate higher cytotoxic potency.
Table 1: Cytotoxicity of this compound in a Cancer Cell Line
| Compound | Cell Line | Cell Type | IC50 | Reference |
| This compound | SHEP-TET21N | Neuroblastoma | See Table in original source[1] | [1] |
Note: Specific IC50 values for this compound are detailed in the referenced study.
Table 2: Comparative Cytotoxicity of Other Fluoroquinolones in Cancer vs. Normal Cells
| Compound | Cancer Cell Line | Cancer Cell Type | LC50 | Normal Cell Line | Normal Cell Type | LC50 | Reference |
| Norfloxacin | T24 | Bladder Cancer | 72.4 µg/mL | SV-HUC-1 | Urothelial | 129.2 µg/mL | [2] |
| Ofloxacin | T24 | Bladder Cancer | 6364.7 µM (24h) | SV-HUC-1 | Urothelial | 12386.3 µM (24h) | [3] |
Mechanisms of Action: A Look at the Fluoroquinolone Class
The anticancer activity of fluoroquinolones is primarily attributed to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription in eukaryotic cells.[2][4] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Fluoroquinolones have been shown to induce cell cycle arrest, predominantly in the G2/M phase, in cancer cells, with minimal effect on the cell cycle of normal cells.[2][3] Furthermore, these compounds can trigger apoptosis through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[5][6]
Experimental Protocols
The following are generalized protocols for key experiments used to assess the cytotoxicity of fluoroquinolones.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of the test compound for desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizing the Pathways and Workflows
To better understand the processes involved in evaluating fluoroquinolone cytotoxicity, the following diagrams are provided.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Fluoroquinolone-induced apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures [frontiersin.org]
- 3. Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Quarfloxacin: A Guide for Laboratory Professionals
Improper disposal of antibiotics like Quarfloxacin poses a significant environmental risk, including the contamination of water and soil, which can harm aquatic organisms and contribute to the development of antibiotic-resistant bacteria.[1][2][3][4] Adhering to proper disposal protocols is crucial for safeguarding environmental and public health.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
| Regulatory Body | Act/Regulation | Role in this compound Disposal |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA), particularly 40 CFR Part 266 Subpart P | Governs the management of solid and hazardous waste.[5] Subpart P provides specific standards for managing hazardous waste pharmaceuticals at healthcare facilities, including a ban on flushing them down the drain.[6][7][8] |
| Drug Enforcement Administration (DEA) | Controlled Substances Act | Regulates the disposal of controlled substances to prevent diversion. While most fluoroquinolones are not controlled substances, it's crucial to verify the status of any new compound. |
Step-by-Step Disposal Procedures for this compound Waste in a Laboratory Setting
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste. This includes pure (unused) product, stock solutions, contaminated media, and personal protective equipment (PPE).[9]
-
Segregate waste streams. Do not mix this compound waste with non-hazardous or biohazardous waste unless explicitly permitted by your institution's EHS guidelines.
2. Collection and Containment:
-
Use designated hazardous waste containers. These containers must be compatible with the chemical, leak-proof, and have a secure lid.[10]
-
Label containers clearly. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[10][11]
-
Keep containers closed at all times, except when adding waste.[10][12]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste containers in a designated SAA within the laboratory.[11][12]
-
Ensure the SAA is away from drains and incompatible materials.
-
Follow institutional limits on the volume of waste that can be stored in an SAA (typically up to 55 gallons of hazardous waste).[12]
4. Arrange for Professional Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
The ultimate disposal method for hazardous pharmaceutical waste is typically incineration by a licensed professional waste disposal company.[5] This method is designed to destroy the active pharmaceutical ingredient.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the sink or toilet. This is a primary route for environmental contamination.[7]
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT attempt to neutralize this compound waste with autoclaving unless it has been validated as an effective degradation method for this specific compound, as many antibiotics are heat-stable.[9]
Experimental Protocol: Chemical Degradation of Fluoroquinolone Waste
For laboratories equipped to perform chemical degradation as a pre-treatment step, Advanced Oxidation Processes (AOPs) can be effective in breaking down the fluoroquinolone structure.[2][3] The following is a general protocol and must be optimized and validated under controlled laboratory conditions.
Objective: To degrade fluoroquinolone antibiotics in an aqueous solution using a Fenton-like reaction before collection by a licensed waste disposal service.
Materials:
-
This compound-contaminated aqueous waste
-
Iron(II) sulfate (B86663) (FeSO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
pH meter
-
Stir plate and stir bar
-
Appropriate PPE (lab coat, safety goggles, gloves)
-
Fume hood
Procedure:
-
Preparation: Work within a fume hood. Place the container with the aqueous this compound waste on a stir plate.
-
pH Adjustment: Begin stirring the solution. Slowly add sulfuric acid to adjust the pH to approximately 3.0-3.5. The Fenton reaction is most efficient in this acidic range.
-
Catalyst Addition: Add Iron(II) sulfate to the solution to achieve a desired catalyst concentration (e.g., 10-50 mg/L). Allow it to dissolve completely.
-
Oxidation: Slowly and carefully add 30% hydrogen peroxide to the solution. The reaction can be exothermic. The amount of H₂O₂ will depend on the concentration of the antibiotic and should be determined through preliminary experiments.
-
Reaction Time: Allow the reaction to proceed for a minimum of 60-120 minutes with continuous stirring.
-
Neutralization: After the reaction period, neutralize the solution by slowly adding sodium hydroxide until the pH is between 6.0 and 8.0.
-
Final Disposal: Collect the treated solution in a designated hazardous waste container. Although the active compound is degraded, the solution now contains byproducts and iron sludge that must be disposed of as hazardous waste through your institution's EHS department.
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 6. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 7. ashp.org [ashp.org]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. odu.edu [odu.edu]
Essential Safety and Operational Guide for Handling Quarfloxacin
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical information for the handling of Quarfloxacin, a fluoroquinolone derivative with antineoplastic activity. Adherence to these guidelines is critical to ensure personnel safety, prevent contamination, and maintain experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
This compound, as an antineoplastic agent, should be handled with caution to minimize exposure. The following personal protective equipment (PPE) is mandatory when working with this compound.
Core PPE Requirements:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change the outer glove immediately if contaminated and both gloves regularly (e.g., every hour) during prolonged procedures.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and aerosols.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is necessary to prevent skin contact.
-
Respiratory Protection: For procedures that may generate aerosols or when handling the powder outside of a certified containment device, a NIOSH-approved respirator (e.g., N95) is required.
Table 1: Personal Protective Equipment for this compound Handling
| PPE Item | Specification | Rationale |
| Gloves | Chemotherapy-grade, powder-free nitrile gloves (double-gloved) | Prevents dermal absorption of the cytotoxic compound. |
| Eye Protection | Chemical safety goggles or face shield | Protects eyes from splashes and aerosolized particles. |
| Body Protection | Disposable, solid-front gown with cuffed sleeves | Prevents contamination of personal clothing and skin. |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Required for aerosol-generating procedures to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key stages of working with this compound.
Experimental Protocols
Protocol for Reconstitution of Solid this compound:
-
Preparation: Designate a specific work area within a certified chemical fume hood or Class II Type B biosafety cabinet (BSC). Cover the work surface with a disposable plastic-backed absorbent pad.
-
PPE: Don all personal protective equipment as specified in Table 1.
-
Weighing: Carefully weigh the required amount of solid this compound onto a tared weigh boat placed on the absorbent pad.
-
Solubilization: Add the appropriate volume of solvent (e.g., DMSO) to the vial containing the this compound. Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Aliquoting: If necessary, aliquot the solution into smaller, clearly labeled, and sealed containers.
-
Cleanup: Wipe down the exterior of all containers with a suitable decontamination solution. Dispose of all single-use materials (e.g., weigh boat, absorbent pad, outer gloves) into a designated hazardous waste container.
-
Storage: Store the reconstituted solution according to the manufacturer's recommendations.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, absorbent pads, and empty vials, in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps: Dispose of any contaminated sharps (needles, syringes) in a designated chemotherapy sharps container.
-
Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste management company, typically via incineration.[1][2]
Quantitative Data
Specific quantitative toxicity data for this compound is limited in publicly available literature. The following table provides relevant information and data for related fluoroquinolone compounds to serve as a guide.
Table 2: Physicochemical and Toxicological Data
| Parameter | Value | Reference/Note |
| Molecular Formula | C₃₅H₃₃FN₆O₃ | [General knowledge] |
| Molecular Weight | 604.7 g/mol | [General knowledge] |
| LD₅₀ (Oral, Rat) | Data not available for this compound. | For Norfloxacin, a related fluoroquinolone, the LD₅₀ is reported as >2000 mg/kg.[3] |
| Occupational Exposure Limit (OEL) | Not established. | Handle as a potent cytotoxic compound and minimize exposure. |
Spill Management
In the event of a this compound spill, immediate and appropriate action is required to prevent exposure and contamination.
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Contain: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp absorbent pad to avoid generating dust.
-
PPE: Don appropriate PPE, including a respirator, before proceeding with cleanup.
-
Clean-up:
-
Carefully collect all contaminated materials using appropriate tools (e.g., forceps for broken glass).
-
Clean the spill area with a detergent solution, followed by a rinse with water.
-
Decontaminate the area with a suitable agent (e.g., 10% bleach solution, followed by a neutralizing agent if necessary).
-
-
Disposal: Place all cleanup materials into a designated hazardous waste container.
-
Reporting: Report the spill to the appropriate environmental health and safety officer.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
